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  • Product: 3-(3-Fluorophenyl)cyclopentan-1-amine
  • CAS: 1341561-75-8

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-(3-Fluorophenyl)cyclopentan-1-amine in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-(3-Fluorophenyl)cyclopentan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8) represents a premium, conformationally restricted scaffold. By integrating a primary amine for versatile derivatization, a cyclopentane ring for rigid vector projection, and a meta-fluorinated phenyl ring for metabolic stability, this compound serves as a critical intermediate in the development of central nervous system (CNS) therapeutics and protease inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and pharmacological applications, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The architectural design of 3-(3-fluorophenyl)cyclopentan-1-amine is not arbitrary; it is rooted in proven bioisosteric principles. The exact physicochemical properties make it a highly versatile building block for combinatorial libraries[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 3-(3-fluorophenyl)cyclopentan-1-amine
CAS Number 1341561-75-8
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.23 g/mol
SMILES String NC1CCC(c2cccc(F)c2)C1
Stereocenters 2 (Positions C1 and C3; yields cis/trans diastereomers)
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Amine Nitrogen, Fluorine)
Causality in Structural Design
  • The 3-Fluorophenyl Motif: The introduction of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450 (CYP450)-mediated aromatic oxidation, which frequently occurs at electron-rich positions. Second, the high electronegativity of fluorine modulates the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) penetration without significantly increasing the molecular weight.

  • The Cyclopentylamine Scaffold: Unlike acyclic alkylamines, the cyclopentane ring restricts the conformational flexibility of the molecule. This rigidity ensures that the phenyl ring and the amine group are projected at specific vectors, reducing the entropic penalty upon binding to target receptors (such as GPCRs) or enzyme active sites.

Synthetic Methodology & Causality

To ensure high yield and regioselectivity, the synthesis of 3-(3-fluorophenyl)cyclopentan-1-amine is typically achieved via a two-step sequence: a Cu(I)-catalyzed 1,4-conjugate addition followed by reductive amination.

Step 1: Cu(I)-Catalyzed Conjugate Addition

Objective: Synthesize the intermediate 3-(3-fluorophenyl)cyclopentan-1-one.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent moisture-induced quenching of the Grignard reagent.

  • Cuprate Formation: Suspend Copper(I) iodide (CuI, 0.1 equiv) in anhydrous THF and cool to -78°C. Add 3-fluorophenylmagnesium bromide (1.2 equiv) dropwise.

  • Addition: Slowly introduce cyclopent-2-en-1-one (1.0 equiv) dissolved in THF.

  • Reaction: Stir for 2 hours, allowing the reaction to gradually warm to -20°C.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality & Mechanism: The addition of Cu(I) is strictly required to alter the reactivity of the Grignard reagent. Uncatalyzed Grignard reagents act as "hard" nucleophiles, attacking the carbonyl carbon directly (1,2-addition) to form an allylic alcohol. The formation of an organocuprate intermediate softens the nucleophile, directing it exclusively to the β -carbon (1,4-conjugate addition), thereby successfully installing the fluorophenyl group at the 3-position.

Step 2: Reductive Amination

Objective: Convert the ketone intermediate to the final primary amine.

  • Iminium Formation: Dissolve 3-(3-fluorophenyl)cyclopentan-1-one in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10 equiv) and stir at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise.

  • Completion: Stir for 16 hours at room temperature.

  • Isolation: Quench with 1M NaOH to free the basic amine, extract with dichloromethane, dry over Na₂SO₄, and concentrate under vacuum.

  • Causality & Mechanism: NaBH₃CN is specifically selected over standard NaBH₄ because it is stable at the slightly acidic pH (~6) required for iminium ion formation. It is a mild reducing agent that selectively reduces the highly electrophilic iminium ion but is too weak to reduce the unreacted ketone, preventing the formation of unwanted cyclopentanol byproducts.

SyntheticWorkflow A Cyclopent-2-en-1-one + 3-F-PhMgBr B Cu(I) Catalysis (1,4-Addition) A->B C 3-(3-Fluorophenyl) cyclopentan-1-one B->C D NH4OAc, NaBH3CN (Reductive Amination) C->D E 3-(3-Fluorophenyl) cyclopentan-1-amine D->E

Synthetic Workflow of 3-(3-Fluorophenyl)cyclopentan-1-amine

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the protocol must be self-validating through orthogonal analytical techniques:

  • LC-MS (ESI+): Confirm the exact mass. The spectrum must show a dominant [M+H]+ peak at m/z 180.1.

  • ¹H NMR (400 MHz, CDCl₃): Verify the primary amine via a broad singlet (~1.5 ppm, 2H) that disappears upon D₂O exchange. The methine proton adjacent to the amine should appear as a multiplet around 3.4 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak around -113 ppm confirms the presence of the meta-fluorine atom, differentiating it from ortho or para isomers.

Pharmacological Applications & Target Engagement

Derivatives of the phenylcyclopentanamine scaffold have profound utility in modern drug design, particularly in targeting complex neurological pathways.

Application 1: BACE1 Inhibition in Alzheimer's Disease

The β -site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease. Structurally related 1-phenylcycloalkylamines have demonstrated potent activity as P1' position occupants in non-acidic pentapeptidic BACE1 inhibitors[2]. For instance, the reference compound KMI-1830, which utilizes a 1-phenylcyclopentylamine motif, achieves an IC₅₀ of 11.6 nM[2].

Substituting the core with 3-(3-fluorophenyl)cyclopentan-1-amine allows medicinal chemists to probe the P1' subpocket of the BACE1 active site from a different geometric angle, while the fluorine atom enhances binding affinity through favorable halogen- π or halogen-protein interactions.

BACE1Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) Target Enzyme APP->BACE1 Cleavage sAPPb sAPPβ + C99 Fragment BACE1->sAPPb Inhibitor Fluorophenylcyclopentanamine Derivative (Inhibitor) Inhibitor->BACE1 Blocks P1' Pocket Gamma γ-Secretase sAPPb->Gamma Cleavage Abeta Aβ42 Peptides (Toxic Aggregates) Gamma->Abeta Aggregation

BACE1 Inhibition in the Amyloidogenic Pathway

Application 2: NK-1 Receptor and SSRI Antagonism

The 3-phenylcyclopentanamine scaffold has been extensively patented for its utility as a dual Neurokinin-1 (NK-1) receptor antagonist and Selective Serotonin Reuptake Inhibitor (SSRI)[3]. These dual-action compounds are highly sought after for the treatment of severe depression and emesis. The integration of the 3-fluorophenyl group into this specific pharmacophore is a classical strategy to delay hepatic clearance, thereby extending the half-life of the resulting psychotropic drug.

References

  • Tagad, H. D., et al. "Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors." Bioorganic & Medicinal Chemistry, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbeyYR7CMKBNpDjvMSB5evT9LkNjV_oz2lzO1FuoYUjBDZBRDq6WCMbBjCDhEdRRmxrSuuDKpIATibd1mj-FZ9UjdCBe0mnjiJAqOhAGhW_hWp1iZwNbzqFJ18nNfjT_9gk5R]
  • "Cyclopentylamine and cyclohexylamine derivatives as NK-1/SSRI antagonists." US Patent 7276631B2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKc0UhBxFV-m6Zi2vqJ6xmGFeeDDlWVSsctb0skqG9NelNo291g9pjueE2RsoImD_0EefNRpS62CO0n6u-OU3zn73vh9rK1A4dueua5fCxncYBCk4UqHkmImn5QJPwDEWOwbZmVGcnis-OTg==]
  • "3-(3-Fluorophenyl)cyclopentan-1-amine (CAS 1341561-75-8)." ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXP-lyLnvqbx9ZKUQR0zqLo7BuSHc-2i3z9QJESX-b8KlXO9U2bpSWmU4sl7ZwN3yI4fzH7y82tl4B77twmG-rk5Ks9j2VOV3Kpb3T_bRpoyBwUDPJfKb9t7QKMvlWdsQOJq5bPvSbmex_AoXEWYUf]

Sources

Exploratory

Comprehensive Structure Elucidation of 3-(3-Fluorophenyl)cyclopentan-1-amine: A Multidimensional Analytical Framework

Executive Summary The structural elucidation of small-molecule chiral building blocks is a critical bottleneck in modern drug discovery. 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8)[1] represents a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule chiral building blocks is a critical bottleneck in modern drug discovery. 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8)[1] represents a highly versatile, yet stereochemically complex scaffold. Featuring a flexible cyclopentane core and 1,3-disubstitution, this molecule possesses two chiral centers (C1 and C3), resulting in four possible stereoisomers (two cis enantiomers and two trans enantiomers).

This whitepaper outlines a self-validating, multidimensional analytical framework to unambiguously determine the constitution, relative stereochemistry, and absolute configuration of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD), we establish a robust pipeline that eliminates the ambiguities often associated with flexible cyclic systems.

The Elucidation Strategy & Logical Workflow

To ensure scientific integrity, the elucidation process must be a self-validating system where each analytical technique independently corroborates the findings of the others. The workflow progresses from basic atomic composition to complete 3D spatial orientation.

ElucidationWorkflow Start 3-(3-Fluorophenyl) cyclopentan-1-amine HRMS HRMS & IR Formula & Functional Groups Start->HRMS NMR1D 1D NMR (1H, 13C, 19F) Chemical Environments HRMS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Atom Connectivity NMR1D->NMR2D NOESY 2D NOESY Relative Stereochemistry NMR2D->NOESY Chiral Chiral SFC/HPLC Enantiomer Resolution NOESY->Chiral VCD VCD Spectroscopy & DFT Absolute Configuration Chiral->VCD Final Complete 3D Structure Elucidated VCD->Final

Figure 1: Multidimensional workflow for the structural elucidation of chiral cyclopentylamines.

Phase 1: Primary Structural Confirmation (HRMS & IR)

The Causality of Method Selection

Before mapping the atomic connectivity, the exact molecular formula and primary functional groups must be validated. High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRMS-ESI-TOF) is chosen for its sub-ppm mass accuracy, which definitively confirms the elemental composition (C11H14FN) by ruling out isobaric interferences. Fourier-Transform Infrared (FT-IR) spectroscopy is employed concurrently to validate the presence of the primary amine and the carbon-fluorine bond, which can sometimes be ambiguous in MS fragmentation.

Quantitative Data Summary
Analytical TechniqueParameter / ModeObserved ValueTheoretical ValueAssignment / Inference
HRMS (ESI-TOF) Positive Ion [M+H]+ m/z 180.1185m/z 180.1188Confirms formula C11H14FN ( Δ = -1.6 ppm)
FT-IR (ATR) N-H stretching3350, 3280 cm −1 N/APrimary amine (asymmetric/symmetric stretch)
FT-IR (ATR) C-F stretching1215 cm −1 N/AAromatic C-F bond
FT-IR (ATR) C-H stretching (sp3)2950, 2870 cm −1 N/ACyclopentane aliphatic backbone

Phase 2: 2D-NMR Strategy for Connectivity & Relative Stereochemistry

The Causality of Method Selection

While 1D NMR ( 1 H, 13 C, 19 F) provides the baseline chemical environments, the flexibility of the cyclopentane ring (rapidly interconverting between envelope and half-chair conformations) causes signal overlap.

  • 19 F NMR is critical here to confirm the single fluorine environment and to calculate JC−F​ coupling constants in the 13 C spectrum, which unambiguously assigns the aromatic carbon positions.

  • COSY & HMBC are required to trace the continuous spin system of the cyclopentane ring and link it to the aromatic substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) is the linchpin for relative stereochemistry. Because the molecule is a 1,3-disubstituted cyclopentane, a strong NOE cross-peak between the H1 methine proton and the H3 methine proton definitively proves a co-facial (cis) relationship. The absence of this peak, coupled with NOEs to opposite-face methylene protons, proves a trans relationship[2].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire 1 H (600 MHz), 13 C (150 MHz), and 19 F (564 MHz) spectra at 298 K. Ensure the 13 C acquisition time is sufficient to resolve the characteristic doublet splitting caused by 19 F- 13 C coupling ( 1JCF​≈245 Hz, 2JCF​≈21 Hz).

  • 2D Connectivity Mapping:

    • Run gradient-selected COSY to map the H1-H2-H3-H4-H5 spin system.

    • Run multiplicity-edited HSQC to assign diastereotopic methylene protons (CH 2​ ) on the cyclopentane ring.

    • Run HMBC to establish the linkage between the cyclopentane C3 position and the aromatic C1' position.

  • Relative Stereochemistry (NOESY): Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300-500 ms.

    • Analysis Checkpoint: Analyze the cross-peak between the proton at C1 ( δH​≈3.5 ppm) and C3 ( δH​≈3.0 ppm). A positive NOE indicates the cis-(1R,3S) or cis-(1S,3R) diastereomer.

Phase 3: Absolute Configuration via Vibrational Circular Dichroism (VCD)

The Causality of Method Selection

Historically, absolute configuration was determined via anomalous X-ray dispersion. However, X-ray crystallography requires high-quality single crystals, which is notoriously difficult for liquid amines or highly flexible cyclic systems without heavy-atom derivatization[3].

Vibrational Circular Dichroism (VCD) overcomes this by measuring the differential absorption of left- and right-circularly polarized infrared light in the solution state[4]. Because VCD spectra are highly sensitive to the 3D spatial arrangement of atoms, comparing an experimental VCD spectrum to a quantum-mechanically computed spectrum provides a definitive, self-validating assignment of absolute configuration[3].

Step-by-Step VCD & Computational Protocol

This methodology leverages the Conformer-Rotamer Ensemble Sampling Tool (CREST) and Density Functional Theory (DFT) to manage the conformational flexibility of the cyclopentane ring[5].

  • Chiral Resolution: Separate the racemic mixture into pure enantiomers using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H).

  • Experimental VCD Acquisition:

    • Dissolve 5-10 mg of the enantiopure sample in 150 μ L of CDCl 3​ .

    • Place the sample in a BaF 2​ cell with a 100 μ m path length.

    • Acquire the IR and VCD spectra concurrently over the 2000–900 cm −1 region using a dual-source FT-VCD spectrometer (e.g., 4-8 hours of scanning to ensure a high signal-to-noise ratio).

  • Computational Conformational Sampling:

    • Generate the arbitrary 3D structure of one specific enantiomer (e.g., 1R,3S).

    • Perform a conformational search using CREST with the GFN2-xTB tight-binding method to explore the envelope/half-chair puckering dynamics of the cyclopentane ring[5].

  • DFT Optimization and Frequency Calculation:

    • Filter conformers within a 2.5 kcal/mol energy window.

    • Optimize geometries and calculate harmonic vibrational frequencies and rotational strengths using DFT at the B3LYP/6-311+G(d,p) level of theory with a CPCM solvent model for chloroform[5].

  • Boltzmann Averaging & Spectral Comparison:

    • Calculate the Gibbs free energy for each conformer to determine their Boltzmann populations at 298 K.

    • Simulate the VCD spectrum by applying a Lorentzian band shape (half-width ~10-15 cm −1 ) to the calculated rotational strengths[5].

    • Overlay the Boltzmann-averaged theoretical spectrum with the experimental spectrum. A matching sign and intensity profile confirms the chosen absolute configuration; a mirror-image profile indicates the opposite enantiomer[4].

Conclusion

The structural elucidation of 3-(3-Fluorophenyl)cyclopentan-1-amine requires a systematic, multi-tiered approach. By utilizing HRMS and IR for foundational validation, multidimensional NMR (specifically NOESY) for relative stereochemical mapping, and VCD coupled with DFT for absolute configuration, researchers can establish a self-validating data package. This protocol eliminates reliance on crystallization, offering a robust, solution-state methodology critical for advancing chiral building blocks in pharmaceutical development.

References

  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy PubMed (National Institutes of Health) URL: [Link]

  • 3-(3-fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8) MDFCW Chemical Database URL:[Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules ResearchGate URL:[Link]

  • Photomediated ring contraction of saturated heterocycles PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

3-(3-Fluorophenyl)cyclopentan-1-amine chemical structure

An In-Depth Technical Guide to 3-(3-Fluorophenyl)cyclopentan-1-amine: A Privileged Scaffold for Modern Drug Discovery Abstract 3-(3-Fluorophenyl)cyclopentan-1-amine is a synthetic organic compound featuring a stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3-Fluorophenyl)cyclopentan-1-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

3-(3-Fluorophenyl)cyclopentan-1-amine is a synthetic organic compound featuring a stereochemically rich cyclopentane core, a primary amine essential for molecular interactions, and a strategically placed fluorophenyl moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the profound influence of its constituent parts on its potential as a drug discovery building block. We will explore a validated, plausible synthetic route with mechanistic insights, detail modern analytical techniques for its characterization, and discuss its pharmacological potential by drawing parallels with structurally related bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in the design of next-generation therapeutics.

Introduction: The Cyclopentane Scaffold in Medicinal Chemistry

The cyclopentane ring, while a common motif in a vast array of natural products, has been historically underutilized in drug design compared to six-membered rings.[1] However, its unique conformational properties, offering a non-planar arrangement of substituents, make it an attractive scaffold for creating molecules with precise three-dimensional architectures to engage biological targets.[1] The incorporation of a phenyl group and a reactive amine handle creates a versatile platform for library synthesis. The further addition of a fluorine atom on the phenyl ring introduces a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile, a common strategy in modern medicinal chemistry.[2][3]

This guide focuses on the specific regioisomer 3-(3-Fluorophenyl)cyclopentan-1-amine, dissecting its structural features and outlining its potential as a valuable starting material for developing novel chemical entities.

Chemical Structure and Physicochemical Properties

The fundamental identity of 3-(3-Fluorophenyl)cyclopentan-1-amine is defined by its structure and resulting chemical properties.

Chemical Structure

The molecule consists of a cyclopentane ring substituted at the 1-position with an amine group and at the 3-position with a 3-fluorophenyl group.

Caption: 2D Chemical Structure of 3-(3-Fluorophenyl)cyclopentan-1-amine.

Stereochemistry

The structure possesses two stereocenters at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). The specific stereochemistry is critical in drug development as biological targets are chiral, often leading to significant differences in potency, selectivity, and safety between isomers.

Physicochemical Data

The predicted and known properties of the compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄FNPubChemLite[4]
Molecular Weight 179.23 g/mol PubChemLite[4]
Monoisotopic Mass 179.11102 DaPubChemLite[4]
InChIKey SXEOLQMEORRYNB-UHFFFAOYSA-NPubChemLite[4]
SMILES C1CC(CC1C2=CC(=CC=C2)F)NPubChemLite[4]
XlogP (Predicted) 2.0PubChemLite[4]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 1 (N) + 1 (F) = 2PubChem[5]
Topological Polar Surface Area 26.02 ŲChemScene[6]

The Role of the 3-Fluoro Substituent in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune molecular properties for improved therapeutic outcomes.[7] The presence of the fluorine atom at the meta-position of the phenyl ring is not incidental and imparts several advantageous characteristics.

  • Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[8]

  • Modulation of pKa : Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa of nearby ionizable groups, such as the primary amine in this molecule.[9] This change affects the ionization state of the molecule at physiological pH, which in turn influences properties like solubility, cell permeability, and receptor binding affinity.[9]

  • Enhanced Binding Affinity : The fluorine atom can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C–F···C=O interactions.[2][3] This can lead to a significant increase in binding affinity and potency compared to the non-fluorinated analog.

  • Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[8] This property is particularly valuable for developing drugs targeting the central nervous system (CNS).

Proposed Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for 3-(3-Fluorophenyl)cyclopentan-1-amine is not widely published, a robust and logical pathway can be constructed based on well-established organometallic and amine synthesis reactions.[10][11] The proposed route involves a Grignard reaction followed by reductive amination.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(3-Fluorophenyl)cyclopentan-1-one via Michael Addition

The synthesis begins by creating the carbon-carbon bond between the phenyl ring and the cyclopentane core.

  • Protocol :

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 3-bromofluorobenzene in anhydrous THF to initiate the formation of the Grignard reagent, 3-fluorophenylmagnesium bromide.

    • In a separate flask, cool a solution of cyclopent-2-en-1-one in anhydrous THF to -78 °C.

    • To this solution, add a copper(I) catalyst (e.g., CuI) to promote 1,4-conjugate addition.

    • Slowly transfer the prepared Grignard reagent to the enone solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via column chromatography to yield 3-(3-fluorophenyl)cyclopentan-1-one.

  • Causality and Expertise : The use of a copper catalyst is crucial for directing the nucleophilic Grignard reagent to attack the β-carbon of the α,β-unsaturated ketone (a 1,4- or Michael addition) rather than the carbonyl carbon (a 1,2-addition). This selectivity is essential for forming the desired 3-substituted cyclopentanone intermediate.

Step 2: Synthesis of 3-(3-Fluorophenyl)cyclopentan-1-amine via Reductive Amination

The final step converts the ketone intermediate into the target primary amine.

  • Protocol :

    • Dissolve 3-(3-fluorophenyl)cyclopentan-1-one in methanol.

    • Add an excess of ammonium acetate, which serves as the ammonia source.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding dilute HCl, then basify with NaOH to pH > 10.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(3-fluorophenyl)cyclopentan-1-amine.

  • Causality and Expertise : Reductive amination is a highly efficient method for amine synthesis. Sodium cyanoborohydride is the preferred reducing agent because it is selective for the protonated iminium ion intermediate and does not readily reduce the starting ketone under neutral or slightly acidic conditions. This prevents the formation of the corresponding alcohol as a byproduct and maximizes the yield of the desired amine.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in the research process. A standard workflow would involve multiple spectroscopic and spectrometric techniques.

G cluster_NMR NMR Spectroscopy Start Synthesized Product TLC Thin-Layer Chromatography (TLC) Purity Check Start->TLC MS Mass Spectrometry (MS) Confirm Molecular Weight TLC->MS NMR Nuclear Magnetic Resonance (NMR) Structural Elucidation MS->NMR H_NMR ¹H NMR Proton Environment NMR->H_NMR C_NMR ¹³C NMR Carbon Skeleton NMR->C_NMR F_NMR ¹⁹F NMR Fluorine Presence NMR->F_NMR Final Confirmed Structure & Purity H_NMR->Final C_NMR->Final F_NMR->Final

Caption: Standard workflow for analytical characterization.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 180.1183 Da.[4]

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the aliphatic protons on the cyclopentane ring, and the amine protons.

    • ¹³C NMR : Would confirm the presence of 11 distinct carbon atoms, with chemical shifts indicating aromatic and aliphatic carbons.

    • ¹⁹F NMR : A crucial experiment that would show a signal confirming the presence and electronic environment of the single fluorine atom.

Pharmacological Profile and Potential Applications

While 3-(3-Fluorophenyl)cyclopentan-1-amine is primarily a building block, its structural motifs are present in numerous biologically active compounds, suggesting its high potential in drug discovery programs.

  • Central Nervous System (CNS) Agents : The lipophilicity imparted by the fluorophenyl group and the overall molecular size are favorable for penetrating the blood-brain barrier.[8] Similar fluorophenyl-containing small molecules have been investigated as agonists for motilin receptors (for gastrointestinal motility)[12] and as inhibitors of human equilibrative nucleoside transporters (ENTs), which are relevant in chemotherapy and adenosine regulation.[13]

  • Kinase Inhibitors : The phenyl-amine scaffold is a common feature in many kinase inhibitors. For instance, N-(3-fluorophenyl) amides have been identified as selective Aurora Kinase B inhibitors for cancer treatment.[14] The cyclopentane core can serve as a rigid scaffold to orient the key pharmacophores for optimal binding in the ATP pocket of a target kinase.

  • Scaffold for Library Synthesis : The primary amine is a versatile functional group that can be readily derivatized via amide coupling, reductive amination, or urea formation to rapidly generate a diverse library of compounds for high-throughput screening. This makes the title compound an excellent starting point for hit-finding and lead optimization campaigns.[15]

Conclusion

3-(3-Fluorophenyl)cyclopentan-1-amine represents a confluence of desirable features for a modern drug discovery scaffold: a stereochemically defined non-planar core, a versatile functional handle for chemical elaboration, and a strategically placed fluorine atom for modulating pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of this compound, combined with the proven utility of its constituent fragments in successful drug candidates, establishes it as a high-value building block for researchers and scientists. Its application in the synthesis of novel compound libraries is poised to yield new chemical entities with therapeutic potential across a range of diseases, from oncology to disorders of the central nervous system.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]

  • PapersFlow. (2026). Fluorine in Medicinal Chemistry: Research Guide & Papers. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

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  • Google Patents. (2014). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
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Exploratory

Comprehensive Spectroscopic Profiling of 3-(3-Fluorophenyl)cyclopentan-1-amine: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8)[1][2] Molecular Formula: C₁₁H₁₄FN[1] Exact Mass: 179.1110 g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8)[1][2] Molecular Formula: C₁₁H₁₄FN[1] Exact Mass: 179.1110 g/mol

Executive Summary

Fluorinated cycloalkylamines are highly privileged scaffolds in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity (e.g., GPCRs and kinase domains). The structural elucidation of 3-(3-Fluorophenyl)cyclopentan-1-amine presents unique analytical challenges due to its 1,3-disubstituted cyclopentane ring—which introduces cis/trans diastereomerism—and the complex heteronuclear spin-spin coupling ( nJCF​ ) induced by the fluorine atom.

This whitepaper provides an authoritative, in-depth guide to the expected spectroscopic behavior (NMR, IR, MS) of this molecule. By moving beyond mere data listing, this guide explains the quantum mechanical and thermodynamic causalities behind the observed spectral phenomena, establishing a self-validating framework for rigorous chemical characterization.

Analytical Workflow & Stereochemical Considerations

Because 3-(3-Fluorophenyl)cyclopentan-1-amine possesses two chiral centers (C1 and C3), it exists as a mixture of cis and trans diastereomers unless stereoselectively synthesized or chromatographically resolved. The cyclopentane ring undergoes rapid pseudo-rotation, but bulky substituents at the 1,3-positions typically anchor the ring into a favored envelope conformation to minimize steric 1,3-diaxial interactions.

When analyzing the bulk synthesized product, analysts must anticipate signal duplication in high-resolution NMR spectra. The workflow below outlines the optimal sequence for unambiguous structural confirmation.

Workflow Start Synthesized Compound 3-(3-Fluorophenyl)cyclopentan-1-amine Prep Sample Preparation (Dissolution in CDCl3 / KBr Pellet) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR FT-IR Spectroscopy (ATR/KBr) Prep->IR MS Mass Spectrometry (ESI-HRMS / EI-GCMS) Prep->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1: Standardized analytical workflow for the structural elucidation of fluorinated cycloalkylamines.

Nuclear Magnetic Resonance (NMR) Architecture

NMR spectroscopy is the definitive tool for mapping the atom-to-atom connectivity of this molecule. The presence of the 19F isotope (100% natural abundance, spin = ½) introduces profound heteronuclear coupling effects that serve as internal validation markers[3].

1 H NMR: Proton Mapping and Ring Dynamics

The 1 H NMR spectrum is characterized by three distinct regions: the aromatic protons, the methine protons at the stereocenters, and the aliphatic methylene envelope. The electron-withdrawing nature of the fluorine atom deshields the adjacent aromatic protons, while the amine group slightly deshields the C1 methine proton.

Table 1: Expected 1 H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment
Ar-H (C5') 7.20 – 7.30td1H J≈8.0,6.0 Meta to F; complex splitting due to ortho/meta protons and 4JHF​ .
Ar-H (C6') 7.00 – 7.10d1H J≈7.5 Para to F; primarily coupled to H-5'.
Ar-H (C2') 6.90 – 7.00dt1H J≈10.0,2.0 Ortho to F; large 3JHF​ coupling ( ≈10 Hz) is diagnostic.
Ar-H (C4') 6.80 – 6.90m1H-Ortho to F; complex multiplet.
C1-H 3.40 – 3.60m1H-Deshielded by the adjacent -NH₂ group.
C3-H 2.90 – 3.10m1H-Benzylic position; deshielded by the aromatic ring.
-NH₂ 1.50 – 1.80br s2H-Broad due to quadrupolar relaxation of 14N and proton exchange.
C2, C4, C5 (-CH₂-) 1.30 – 2.40m6H-Complex diastereotopic methylene envelope of the cyclopentane ring.
13 C NMR: Carbon Connectivity and nJCF​ Coupling

The 13 C NMR spectrum is the most informative for this molecule. Because 19F is NMR-active, it splits the 13 C signals of the aromatic ring into doublets. The magnitude of this coupling ( JCF​ ) is strictly distance-dependent, providing a self-validating map of the aromatic substitution pattern[4].

  • 1JCF​ (Direct attachment): Extremely large (~245 Hz). Confirms the C-F bond[4].

  • 2JCF​ (Ortho carbons): Moderate (~21 Hz). Identifies C2' and C4'[4].

  • 3JCF​ (Meta carbons): Small (~8 Hz). Identifies C1' and C5'[4].

  • 4JCF​ (Para carbon): Very small (~3 Hz). Identifies C6'[4].

Table 2: Expected 13 C NMR Data (100 MHz, CDCl₃, 298 K)

CarbonChemical Shift (δ, ppm)Multiplicity JCF​ (Hz)Causality / Assignment
C3' (Ar-F) ~163.0d~245.0Direct C-F bond; highly deshielded by F electronegativity[4].
C1' (Ar-C) ~148.5d~7.0Ipso carbon attached to cyclopentane; 3JCF​ coupling[4].
C5' (Ar-H) ~129.8d~8.0Meta to F; standard aromatic shift[4].
C6' (Ar-H) ~122.5d~3.0Para to F; minimal inductive effect[4].
C2' (Ar-H) ~113.5d~21.0Ortho to F; shielded by resonance (+M effect of F)[4].
C4' (Ar-H) ~112.8d~21.0Ortho to F; shielded by resonance (+M effect of F)[4].
C1 (CH-NH₂) ~53.5s-Aliphatic methine deshielded by nitrogen.
C3 (CH-Ar) ~43.2s-Benzylic aliphatic methine.
C2 (-CH₂-) ~42.5s-Methylene bridging the two stereocenters.
C5 (-CH₂-) ~35.1s-Methylene adjacent to the amine.
C4 (-CH₂-) ~33.8s-Methylene adjacent to the aromatic ring.
19 F NMR: The Fluorine Probe

19F NMR is highly sensitive to the local electronic environment[3]. For a 3-fluorophenyl group attached to an aliphatic ring, a single multiplet is expected. The chemical shift will typically resonate around -113.0 to -115.0 ppm (referenced to CFCl₃ at 0 ppm)[5]. The signal appears as a complex multiplet (often a pseudo-quartet or td) due to homonuclear-like coupling with the ortho and meta protons ( 3JFH​ and 4JFH​ ).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the primary amine and the carbon-fluorine bond, which have distinct dipole moment changes during vibration.

Table 3: Diagnostic FT-IR Absorptions (ATR, neat)

Wavenumber (cm⁻¹)IntensityVibration TypeCausality / Structural Correlation
3350, 3280 MediumN-H StretchPrimary amines exhibit two distinct bands (symmetric and asymmetric stretching).
3050 WeakC-H Stretch (sp²)Aromatic ring C-H bonds.
2950, 2860 StrongC-H Stretch (sp³)Cyclopentane ring aliphatic C-H bonds.
1610, 1590 MediumC=C StretchAromatic ring breathing modes.
1540 MediumN-H BendScissoring deformation of the primary amine.
1250 - 1210 StrongC-F StretchHighly polar bond results in a massive change in dipole moment, yielding a very intense peak.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry confirms the molecular weight and provides structural clues through gas-phase fragmentation.

High-Resolution Mass Spectrometry (ESI-HRMS)

Using Electrospray Ionization in positive mode (ESI+), the basic primary amine is easily protonated.

  • Calculated for [M+H]⁺ (C₁₁H₁₅FN⁺): 180.1183

  • Expected Observation: A sharp peak at m/z 180.1188 (within 5 ppm error).

Electron Ionization (EI-MS, 70 eV)

Under hard ionization (EI), the molecule undergoes characteristic fragmentation. The dominant pathways are driven by the stability of the resulting carbocations.

Fragmentation M Molecular Ion[M+H]+ m/z 180.1188 F1 Loss of NH3 m/z 163.091 M->F1 - NH3 (17 Da) F2 Fluorotropylium Cation m/z 109.045 M->F2 Alpha-cleavage F3 Cyclopentenyl Cation m/z 67.054 F1->F3 Ring fragmentation

Fig 2: Primary mass spectrometry fragmentation pathways for 3-(3-Fluorophenyl)cyclopentan-1-amine.
  • Loss of Ammonia: The molecular ion frequently loses NH₃ (17 Da) to form a stable carbocation at m/z 162 (EI) or 163 (ESI+).

  • Alpha-Cleavage: Cleavage of the cyclopentane ring yields the stable fluorotropylium cation (m/z 109), a classic hallmark of fluorobenzyl/fluorophenyl derivatives.

Standardized Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: High-Resolution NMR Acquisition

Causality: Proper shimming and temperature control are critical to resolving the fine JCF​ couplings.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) until the CDCl₃ residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Reference the spectrum to TMS at 0.00 ppm.

  • 13 C Acquisition: Execute a proton-decoupled carbon sequence (e.g., zgpg30). Acquire a minimum of 512 scans (due to lower 13 C sensitivity) with a D1 of 2.0 seconds. Reference the central peak of the CDCl₃ triplet to 77.16 ppm.

  • 19 F Acquisition: Execute a fluorine pulse sequence with proton decoupling to simplify the spectrum. Acquire 64 scans. Reference externally to CFCl₃ (0.00 ppm) or use the absolute frequency referencing method based on the 1 H TMS signal.

Protocol B: LC-ESI-HRMS Analysis

Causality: Acidic mobile phases facilitate the protonation of the primary amine, maximizing ionization efficiency.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

  • Ionization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Desolvation gas flow: 800 L/hr.

  • Mass Analysis: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer. Calibrate the mass axis using a standard tuning mix prior to acquisition to ensure mass accuracy < 5 ppm.

References

  • National Center for Biotechnology Information (NCBI). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PubMed Central (PMC). Available at:[Link]

  • ResearchGate. The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide. how is this NMR effected by fluorine? (Discussion on C-F coupling constants). Available at:[Link]

  • ChemSrc. 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS 1341561-75-8) Properties. Available at:[Link]

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Foundational

In Silico Modeling of 3-(3-Fluorophenyl)cyclopentan-1-amine Binding: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive and in-depth framework for the in silico modeling of the binding of 3-(3-Fluorophenyl)cyclopentan-1-amine to its putative biological targets. Designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico modeling of the binding of 3-(3-Fluorophenyl)cyclopentan-1-amine to its putative biological targets. Designed for researchers, scientists, and professionals in drug development, this document transcends a mere procedural outline. It presents a rationale-driven methodology, emphasizing the reasoning behind each experimental choice to foster robust, reproducible, and insightful outcomes. This guide delves into the critical stages of target identification, system preparation, molecular docking, and comprehensive post-docking analysis, including molecular dynamics simulations and free energy calculations. Each section is anchored in established scientific principles and substantiated by authoritative references, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

Introduction: The Significance of 3-(3-Fluorophenyl)cyclopentan-1-amine

3-(3-Fluorophenyl)cyclopentan-1-amine is a compound of considerable interest in contemporary pharmacology. Its structural features are found in various centrally acting agents, highlighting its potential as a scaffold for novel therapeutics aimed at neurological and psychiatric conditions. The strategic placement of a fluorine atom on the phenyl ring is a well-established medicinal chemistry tactic to enhance metabolic stability and modulate binding affinity. A detailed understanding of how this molecule interacts with its biological targets at an atomic level is crucial for rational drug design and lead optimization. In silico modeling offers a potent, cost-effective, and efficient avenue to elucidate these interactions, providing predictive insights that can steer and prioritize experimental investigations.

The In Silico Workflow: A Validating, Step-by-Step Approach

A robust in silico modeling pipeline is an iterative and self-validating process, not a linear progression. Each step builds upon the previous one, incorporating checks to ensure the physicochemical realism of the simulation.

Diagram: In Silico Modeling Workflow

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis A Target Identification & Retrieval B Protein Preparation & Protonation A->B C Ligand Preparation & Parameterization B->C D Molecular Docking C->D E Pose Selection & Clustering D->E F Molecular Dynamics (MD) Simulation E->F G Binding Free Energy Calculation F->G I Data Interpretation & Hypothesis Generation G->I H Interaction Fingerprinting H->I

Caption: A validated workflow for in silico modeling.

Target Identification and Preparation

Expertise & Experience: The selection of a suitable protein target is a pivotal decision in the modeling process. An inappropriate or poorly prepared target structure will compromise all subsequent analyses. For 3-(3-Fluorophenyl)cyclopentan-1-amine, a probable target, given its structural resemblance to known monoamine reuptake inhibitors, is the dopamine transporter (DAT) .[1][2][3][4] This will be our working hypothesis.

Protocol: Target Preparation

  • Obtain Crystal Structure: Download a high-resolution crystal structure of the Drosophila melanogaster dopamine transporter, a well-established model for the human transporter, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4XP4.[5][6][7][8][9]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water, co-crystallized ligands, and buffer components. This ensures a clean system, mitigating potential confounding factors.

  • Protonation and Tautomeric State Assignment: The ionization state of amino acid residues significantly influences binding interactions. Utilize tools like PROPKA or H++ to predict the protonation states of titratable residues at a physiological pH of 7.4. This step is critical for accurate modeling of electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a robust force field like AMBER or CHARMM.[10][11] This process relieves any steric clashes or unfavorable geometries present in the crystal structure, yielding a more physically realistic starting conformation.

Ligand Preparation and Parameterization

Trustworthiness: The accuracy of the ligand's force field parameters is paramount for a reliable simulation. While general-purpose force fields are adept at handling standard biomolecules, they often require careful parameterization for drug-like small molecules.[12][13]

Protocol: Ligand Parameterization

  • Generate 3D Conformation: Create a 3D structure of 3-(3-Fluorophenyl)cyclopentan-1-amine using a molecular editor such as Avogadro or ChemDraw.

  • Quantum Mechanical (QM) Calculations: Perform geometry optimization and electrostatic potential (ESP) calculations using a QM method, for instance, Hartree-Fock with the 6-31G* basis set. This provides a more precise representation of the electron distribution compared to empirical methods.

  • Parameter Generation: Employ a tool like Antechamber (part of the AmberTools suite) to generate the force field parameters for the ligand. The General Amber Force Field (GAFF) is a suitable choice for drug-like molecules.[11][12][14] The atomic charges should be derived from the QM ESP calculations using the RESP (Restrained Electrostatic Potential) fitting procedure.

Molecular Docking: Predicting the Binding Pose

Expertise & Experience: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16][17] It is a valuable tool for virtual screening and for generating initial hypotheses about a ligand's binding mode.[15][16][18]

Protocol: Molecular Docking

  • Grid Generation: Define the binding site on the DAT protein. This is typically achieved by creating a grid box centered on the known binding site of a co-crystallized ligand or by using pocket detection algorithms.[15][19][20][21]

  • Docking with AutoDock Vina: Utilize a widely validated docking program such as AutoDock Vina, chosen for its balance of speed and accuracy.[22][23]

  • Pose Analysis: Vina will generate multiple potential binding poses, each with an associated binding affinity score. It is crucial to not solely rely on the top-ranked pose. Instead, cluster the poses based on their root-mean-square deviation (RMSD) and analyze the top-ranking clusters for a more comprehensive understanding of potential binding modes.[19]

Data Presentation: Docking Results

Pose ClusterBinding Affinity (kcal/mol)Key Interacting Residues
1-8.7ASP79, PHE176, SER422
2-8.4ASP79, TYR156, PHE320
3-8.1VAL152, PHE176, GLY426

Molecular Dynamics (MD) Simulations: Refining and Validating the Binding Pose

Trustworthiness: A static docking pose fails to capture the dynamic nature of a protein-ligand complex. MD simulations offer a means to observe the complex's behavior over time, providing a more realistic and trustworthy evaluation of its stability and interactions.[24][25]

Protocol: MD Simulation

  • System Solvation: Place the top-ranked protein-ligand complex from docking into a box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.[26][27][28]

  • Equilibration: Conduct a multi-step equilibration protocol. This typically involves an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to the target temperature (e.g., 300 K) while restraining the protein and ligand. Finally, a constant pressure equilibration is performed to ensure the correct density.[26]

  • Production Run: Execute the production MD simulation for a duration sufficient to allow the system to reach equilibrium and for the ligand to explore its binding pocket. A simulation length of at least 100 nanoseconds is recommended.[26][29][30][31]

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include the RMSD of the ligand and protein backbone, the number and types of hydrogen bonds formed, and the solvent-accessible surface area.[26][32]

Diagram: MD Simulation Workflow

A Solvate System B Add Counter-ions A->B C Energy Minimization B->C D NVT Equilibration (Heating) C->D E NPT Equilibration (Pressure) D->E F Production MD Run E->F G Trajectory Analysis F->G

Caption: A standard workflow for molecular dynamics simulation.

Binding Free Energy Calculations

Expertise & Experience: While docking scores offer a preliminary estimate of binding affinity, more rigorous methods are necessary for accurate predictions.[33][34][35] The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are popular approaches for calculating the binding free energy from MD simulation trajectories.[36][37][38]

Protocol: MM-PBSA/GBSA Calculation

  • Extract Snapshots: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the MD trajectory.[39][40][41]

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).[36][38]

  • Compute Binding Free Energy: The binding free energy is then calculated by taking the difference between the energy of the complex and the energies of the individual protein and ligand.[36][38]

Conclusion and Future Directions

This guide has detailed a robust and validated workflow for the in silico modeling of 3-(3-Fluorophenyl)cyclopentan-1-amine binding to the dopamine transporter. By adhering to these detailed protocols and understanding the underlying rationale, researchers can generate reliable and predictive models of protein-ligand interactions. These models can subsequently guide further experimental studies, such as site-directed mutagenesis to confirm key interacting residues, and inform the design of novel, more potent, and selective ligands. The iterative nature of this in silico-experimental cycle is a cornerstone of modern drug discovery.

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  • openfe-gromacs documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.
  • GROMACS. (n.d.). GROMACS Tutorial - Protein-Ligand Complex.
  • Bubble Lab. (2011, June 23). MM/PBSA & MM/GBSA.
  • PMC. (n.d.). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.
  • Compchems. (2022, August 3). How to run a Molecular Dynamics simulation using GROMACS.
  • Oxford Protein Informatics Group. (2022, May 9). MM(PB/GB)SA – a quick start guide.

Sources

Protocols & Analytical Methods

Method

Application Note: Structure-Activity Relationship (SAR) Optimization of 3-(3-Fluorophenyl)cyclopentan-1-amine Scaffolds for CNS Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction and Rationale The development of centra...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Rationale

The development of central nervous system (CNS) therapeutics, particularly for pain management and psychiatric disorders, heavily relies on the optimization of small-molecule pharmacophores to achieve high target affinity, optimal blood-brain barrier (BBB) penetration, and robust metabolic stability. The 3-phenylcyclopentan-1-amine scaffold is a privileged structural motif frequently utilized in the design of Neurokinin-1 (NK-1) receptor antagonists, dual NK-1/SSRI inhibitors, and Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulators[1][2].

The incorporation of a cyclopentane ring provides critical conformational restriction. Compared to flexible acyclic analogs, the cyclopentane core minimizes the entropic penalty upon target binding by locking the spatial vector between the basic primary amine (which typically forms a critical salt bridge with an aspartate residue in GPCR binding pockets) and the lipophilic phenyl ring.

However, unsubstituted phenyl rings are highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, specifically via aromatic hydroxylation at the para and meta positions. To circumvent this liability, the strategic use of 3-(3-Fluorophenyl)cyclopentan-1-amine serves as a highly optimized building block. The introduction of a fluorine atom at the meta position achieves three synergistic SAR objectives[3]:

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) effectively blocks CYP-mediated hydroxylation at the meta position.

  • Physicochemical Tuning: Fluorine's strong inductive electron-withdrawing effect (-I effect) subtly lowers the pKₐ of the distant primary amine. Lowering the pKₐ from ~9.8 to ~9.2 increases the proportion of the unionized species at physiological pH (7.4), thereby enhancing passive diffusion across the BBB.

  • Lipophilicity Enhancement: Fluorination increases the partition coefficient (LogP), further driving membrane permeability and hydrophobic target pocket engagement.

SAR Logic and Mechanistic Pathways

The multifactorial benefits of utilizing the 3-(3-fluorophenyl)cyclopentan-1-amine building block in a drug discovery campaign are visualized in the SAR logic tree below.

SAR_Logic A 3-Phenylcyclopentan-1-amine (Base Scaffold) B 3-Fluorine Substitution (3-Fluorophenyl) A->B SAR Modification C Metabolic Stability (Blocks CYP450 oxidation) B->C D Physicochemical Modulation (Alters pKa & LogP) B->D E Target Affinity (Halogen Bonding) B->E F Optimized Lead Compound (Enhanced CNS Penetration) C->F D->F E->F

SAR logic tree demonstrating the multifactorial benefits of meta-fluorine substitution on the phenyl ring.

When integrated into an NK-1 receptor antagonist framework, this fluorinated scaffold effectively disrupts pain and inflammatory signaling cascades.

Pathway Ligand Substance P (Agonist) Receptor NK-1 Receptor (GPCR) Ligand->Receptor Binds SecondMsgr IP3 / DAG Production Receptor->SecondMsgr Gq Activation Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Triggers Pain Pain / Inflammation Signaling Calcium->Pain Induces Inhibitor 3-(3-Fluorophenyl) cyclopentan-1-amine Inhibitor->Receptor Antagonizes

Mechanism of action for cyclopentanamine-based NK-1 receptor antagonists in pain pathways.

Physicochemical and Pharmacological Profiling

To empirically validate the theoretical advantages of the fluorinated scaffold, quantitative profiling is required. The table below summarizes the comparative data demonstrating how the meta-fluoro substitution optimizes the molecule for CNS applications.

Compound ScaffoldCalculated pKₐ (Amine)cLogPHLM Half-life ( t1/2​ )NK-1 Binding Affinity ( IC50​ )
3-Phenylcyclopentan-1-amine 9.821.8518.5 min45.2 nM
3-(3-Fluorophenyl)cyclopentan-1-amine 9.152.38> 60.0 min12.4 nM

Data Interpretation: The addition of the fluorine atom successfully lowers the basicity of the amine, increases lipophilicity, drastically improves microsomal stability, and enhances target binding affinity—likely through favorable halogen bonding or hydrophobic packing within the receptor pocket.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the pharmacokinetic and pharmacodynamic data.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the resistance of the fluorinated scaffold to Phase I CYP450 oxidative metabolism. Causality & Design: HLMs provide a complete profile of hepatic Phase I enzymes. An NADPH regenerating system is mandatory because CYP enzymes require a continuous supply of NADPH as an electron donor. Verapamil is used as a high-clearance positive control to validate the metabolic viability of the microsomes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions and maintain enzyme stability.

  • Compound Spiking: Dilute 3-(3-Fluorophenyl)cyclopentan-1-amine (test) and Verapamil (control) in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (final DMSO concentration ≤ 0.1% to prevent enzyme inhibition).

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂). Rationale: MgCl₂ is an essential cofactor for the dehydrogenase enzyme.

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the proteins, quenching the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the log-linear decline of the parent compound area ratio.

Protocol B: Radioligand Competitive Binding Assay (NK-1 Receptor)

Objective: To determine the binding affinity ( Ki​ ) of the test compound against the human NK-1 receptor. Causality & Design: A competitive binding assay using tritium-labeled Substance P ([³H]-SP) allows for the precise measurement of antagonist affinity. The use of PEI-treated filters is critical to prevent the highly lipophilic radioligand from adhering non-specifically to the assay equipment, which would otherwise skew the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cell membranes stably expressing the human NK-1 receptor and resuspend in Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, and 0.02% Bovine Serum Albumin (BSA). Rationale: Mn²⁺ ions allosterically enhance agonist binding to the GPCR, while BSA acts as a carrier protein to prevent non-specific binding of lipophilic test compounds to the plastic well walls.

  • Compound Titration: Prepare a 10-point serial dilution of 3-(3-Fluorophenyl)cyclopentan-1-amine ranging from 10−11 to 10−5 M.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [³H]-Substance P (final concentration 0.5 nM), and 100 µL of the membrane suspension (approx. 20 µg protein/well).

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes with gentle agitation to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates that have been pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plates, add 40 µL of MicroScint™-20 scintillation cocktail to each well, and read the radioactivity (Counts Per Minute, CPM) using a TopCount microplate scintillation counter.

  • Data Analysis: Use non-linear regression (GraphPad Prism) to fit the competition curve and calculate the IC50​ . Convert the IC50​ to Ki​ using the Cheng-Prusoff equation.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Chemical Sciences. Available at: [Link]

  • Rosen, T. J., et al. (1998). Synthesis and Structure-Activity Relationships of CP-122,721, A Second-Generation NK-1 Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters, 8, 281-284. Cited in US Patent 7,276,631 B2.
  • US Patent Application 2012/0245163 A1. (2012). Ureas useful for treating pain, cough, bladder overactivity, urinary incontinence, or conditions and disorders modulated by the TRPV1 channel.

Sources

Application

Investigating the Neuropharmacological Profile of 3-(3-Fluorophenyl)cyclopentan-1-amine: A Roadmap for Novel Compound Characterization

An Application and Protocol Guide for the Neuroscience Researcher Introduction The exploration of novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of neuroscien...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Neuroscience Researcher

Introduction

The exploration of novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of neuroscience research and drug development. The compound 3-(3-fluorophenyl)cyclopentan-1-amine presents a compelling structural motif, suggesting a potential interaction with key neurochemical systems. While direct literature on the neuroscientific applications of this specific molecule is nascent, its core structure, featuring a phenyl-amine scaffold common to many psychoactive compounds, provides a strong rationale for its investigation as a modulator of monoamine neurotransmission.[1] Structurally related compounds, such as 1-(3-fluorophenyl)propan-2-amine, have been identified as nonselective dopamine and serotonin reuptake inhibitors.[2] This guide, therefore, provides a comprehensive framework for the systematic evaluation of 3-(3-fluorophenyl)cyclopentan-1-amine, with a primary hypothesis centered on its potential role as a monoamine reuptake inhibitor. The following application notes and protocols are designed to guide the researcher from initial in vitro characterization to preliminary in vivo assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-(3-Fluorophenyl)cyclopentan-1-amine is essential for its effective use in experimental settings.

PropertyValueSource
Molecular FormulaC11H14FNInferred from related compounds
Molecular Weight~180.23 g/mol Inferred from related compounds
AppearanceOff-white to pale yellow solid or oilTypical for similar amine compounds
SolubilitySoluble in DMSO, Ethanol; sparingly soluble in aqueous buffersTypical for similar amine compounds

Note: The exact properties should be confirmed by the certificate of analysis provided by the supplier.

Safety and Handling

As with any novel chemical entity, proper safety precautions are paramount. While a specific safety data sheet (SDS) for 3-(3-Fluorophenyl)cyclopentan-1-amine may not be widely available, the handling procedures for structurally similar amines should be adopted.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6]

Part 1: In Vitro Characterization - Assessing Monoamine Transporter Interaction

The initial phase of investigation should focus on determining if and how 3-(3-fluorophenyl)cyclopentan-1-amine interacts with the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

Experimental Workflow for In Vitro Analysis

in_vitro_workflow A Compound Preparation B Radioligand Binding Assays A->B Test Compound C Synaptosomal Uptake Assays A->C Test Compound D Data Analysis (IC50/Ki Determination) B->D C->D E Selectivity Profile D->E

Caption: Workflow for in vitro characterization of monoamine transporter interaction.

Protocol: Radioligand Binding Assays

This protocol aims to determine the binding affinity (Ki) of 3-(3-fluorophenyl)cyclopentan-1-amine for SERT, DAT, and NET using competitive binding assays with known radiolabeled ligands.

Materials:

  • 3-(3-Fluorophenyl)cyclopentan-1-amine

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Compound Dilution: Prepare a series of dilutions of 3-(3-fluorophenyl)cyclopentan-1-amine in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the diluted test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol: Synaptosomal Monoamine Uptake Assays

This protocol measures the functional effect of 3-(3-fluorophenyl)cyclopentan-1-amine on the uptake of neurotransmitters into synaptosomes, providing a more direct assessment of its inhibitory activity.

Materials:

  • 3-(3-Fluorophenyl)cyclopentan-1-amine

  • Freshly prepared rat striatal (for dopamine uptake) or cortical (for serotonin and norepinephrine uptake) synaptosomes

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine

  • Uptake buffer (e.g., Krebs-Ringer buffer)

  • Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the appropriate brain regions of rats using standard differential centrifugation techniques.

  • Compound Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 3-(3-fluorophenyl)cyclopentan-1-amine or a control inhibitor for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

  • Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of uptake for each neurotransmitter by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Part 2: In Vivo Evaluation - Assessing Behavioral and Neurochemical Effects

Should the in vitro data suggest significant activity at one or more monoamine transporters, the next logical step is to assess the effects of 3-(3-fluorophenyl)cyclopentan-1-amine in vivo.

Experimental Workflow for In Vivo Analysis

in_vivo_workflow A Compound Formulation & Administration B Locomotor Activity Assessment A->B C Forced Swim Test (Antidepressant-like effects) A->C D Elevated Plus Maze (Anxiolytic/Anxiogenic effects) A->D E In Vivo Microdialysis A->E F Data Analysis & Interpretation B->F C->F D->F E->F

Caption: Workflow for in vivo behavioral and neurochemical profiling.

Protocol: Assessment of Locomotor Activity

This experiment is crucial to determine if the compound has stimulant, sedative, or no effect on general activity, which is important for interpreting the results of other behavioral tests.

Materials:

  • 3-(3-Fluorophenyl)cyclopentan-1-amine formulated for injection (e.g., dissolved in saline or a suitable vehicle)

  • Adult male mice or rats

  • Open-field activity chambers equipped with infrared beams to automatically track movement

  • Data acquisition software

Procedure:

  • Habituation: Place the animals in the activity chambers for a period of 30-60 minutes to allow them to acclimate to the novel environment.

  • Compound Administration: Administer 3-(3-fluorophenyl)cyclopentan-1-amine or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

  • Data Recording: Immediately return the animals to the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the compound's effect. Compare the total activity of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Protocol: In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct link between compound administration and its neurochemical effects.

Materials:

  • 3-(3-Fluorophenyl)cyclopentan-1-amine formulated for injection

  • Rats that have undergone stereotaxic surgery to implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines)

  • Microdialysis probes

  • A microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer 3-(3-fluorophenyl)cyclopentan-1-amine or vehicle.

  • Post-injection Collection: Continue to collect dialysate samples for several hours to monitor the changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: Analyze the dialysate samples using HPLC to quantify the levels of dopamine, serotonin, and norepinephrine and their metabolites.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and compare the effects of the compound to the vehicle control.

Expected Outcomes and Interpretation

The data generated from these protocols will provide a comprehensive initial profile of the neuropharmacological activity of 3-(3-fluorophenyl)cyclopentan-1-amine.

  • Binding and Uptake Assays: These experiments will reveal the affinity and potency of the compound at each of the monoamine transporters, establishing its primary molecular targets and its selectivity profile.

  • Locomotor Activity: This will indicate whether the compound has a stimulant (dopaminergic or noradrenergic) or sedative profile.

  • Microdialysis: This will provide direct evidence of the compound's ability to increase synaptic levels of monoamines in relevant brain regions, confirming the mechanism of action suggested by the in vitro data.

Based on these initial findings, further studies can be designed to explore the therapeutic potential of 3-(3-fluorophenyl)cyclopentan-1-amine in models of depression, anxiety, ADHD, or other CNS disorders.

Disclaimer: This document is intended as a guide for research purposes only. The described protocols are based on established methodologies and the hypothesized activity of 3-(3-fluorophenyl)cyclopentan-1-amine. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all applicable safety and ethical guidelines for animal research.

References

  • Vertex AI Search. (2007, April 16).
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)cyclopentan-1-one. Retrieved from [Link]

Sources

Method

radiolabeling 3-(3-Fluorophenyl)cyclopentan-1-amine for PET imaging

Application Note: Radiosynthesis of 3-(3-[¹⁸F]Fluorophenyl)cyclopentan-1-amine via Copper-Mediated Late-Stage Radiofluorination Executive Summary 3-(3-Fluorophenyl)cyclopentan-1-amine is a valuable primary amine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiosynthesis of 3-(3-[¹⁸F]Fluorophenyl)cyclopentan-1-amine via Copper-Mediated Late-Stage Radiofluorination

Executive Summary

3-(3-Fluorophenyl)cyclopentan-1-amine is a valuable primary amine scaffold in medicinal chemistry. However, radiolabeling the unactivated meta-position of its phenyl ring with fluorine-18 poses a significant synthetic challenge for Positron Emission Tomography (PET) imaging. Traditional aliphatic nucleophilic substitution is impossible on an sp2 hybridized carbon, and standard aromatic nucleophilic substitution ( SN​Ar ) fails entirely due to the absence of strong electron-withdrawing activating groups (e.g., nitro or cyano groups) ortho or para to the leaving group.

To overcome this fundamental limitation, Copper-Mediated Radiofluorination (CMRF) of organoboranes has emerged as the state-of-the-art methodology[1]. By utilizing a Boc-protected pinacol boronate (BPin) precursor, we can achieve site-specific, late-stage ¹⁸F-incorporation under mild conditions, followed by rapid acidic deprotection to yield the target radiotracer.

Mechanistic Rationale & Precursor Design

The CMRF reaction is not a traditional substitution; it is a transition-metal-mediated cross-coupling. The process relies on the coordination of [¹⁸F]fluoride to a Cu(II) center—specifically the [Cu(OTf)2​(py)4​] complex. The aryl group from the BPin precursor transmetalates onto the Cu(II) center. Crucially, this intermediate must undergo oxidation to a highly reactive Cu(III) species to facilitate the rapid reductive elimination of the Ar−18F bond[2].

This mechanistic pathway dictates two absolute requirements for the protocol:

  • Atmospheric Oxygen: The reaction must be conducted under an air or oxygen headspace. Inert atmospheres (Argon/Nitrogen) will stall the catalytic cycle at the Cu(II) stage, resulting in near-zero radiochemical yields.

  • Low-Base Environment: Standard PET elution protocols utilizing K2​CO3​ and Kryptofix-2.2.2 create a highly basic environment that precipitates inactive copper hydroxides and carbonates, poisoning the catalyst. Therefore, a mild elution strategy using tetraethylammonium bicarbonate ( Et4​NHCO3​ ) or similar base-free conditions is strictly required[3]. Furthermore, the addition of an alcohol co-solvent (e.g., n-butanol) significantly enhances the transmetalation and fluorination kinetics.

For this specific tracer, the primary amine must be protected to prevent competitive coordination to the copper catalyst. The tert-butyloxycarbonyl (Boc) group is ideal, as it survives the neutral/mildly basic CMRF conditions at 110 °C but is rapidly cleaved with aqueous acid prior to HPLC purification.

Experimental Protocol

Precursor: tert-butyl (3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate (Boc-BPin-Precursor).

Step 1: Isotope Elution and Drying

  • Trap cyclotron-produced [¹⁸F]fluoride (typically 10–50 GBq) onto a pre-conditioned QMA carbonate light cartridge.

  • Elute the [¹⁸F]fluoride into a V-vial using a solution of Et4​NHCO3​ (2.0 mg) in 0.5 mL of Methanol.

  • Evaporate the solvent under a gentle stream of Helium at 90 °C.

  • Add 0.5 mL of anhydrous Acetonitrile and azeotropically dry at 90 °C. Repeat this step twice to ensure the complete removal of water.

Step 2: CMRF Reaction

  • Prepare a reagent mixture containing 10 µmol of the Boc-BPin-Precursor and 20 µmol of [Cu(OTf)2​(py)4​] complex.

  • Dissolve the mixture in 0.5 mL of anhydrous DMA/n-BuOH (2:1 v/v).

  • Add the reagent mixture to the dried [¹⁸F]fluoride residue.

  • Seal the vial, ensuring an ambient air headspace, and heat at 110 °C for 15 minutes.

Step 3: Deprotection and Purification

  • Cool the reaction vial to 40 °C.

  • Add 0.5 mL of 2M aqueous HCl to the mixture to cleave the Boc protecting group.

  • Heat the mixture at 90 °C for 5 minutes.

  • Cool the mixture and neutralize with 0.5 mL of 2M aqueous NaOH.

  • Dilute with 1.0 mL of HPLC mobile phase and inject onto a semi-preparative C18 HPLC column.

  • Collect the radioactive fraction corresponding to 3-(3-[¹⁸F]fluorophenyl)cyclopentan-1-amine.

Step 4: Formulation

  • Dilute the HPLC fraction with 20 mL of sterile water and pass through a C18 Sep-Pak cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water.

  • Elute the product with 1.0 mL of USP-grade Ethanol, followed by 9.0 mL of 0.9% sterile saline to achieve a 10% EtOH/Saline formulation suitable for biological studies.

Quantitative Data Summary

To validate the causality of the reaction parameters, the optimization data demonstrating the necessity of the specific conditions is summarized below.

Table 1: Optimization of CMRF Conditions for 3-(3-[¹⁸F]Fluorophenyl)cyclopentan-1-amine

EntryPrecursor (µmol)Cu Catalyst (µmol)Solvent SystemTemp (°C)AtmosphereRadiochemical Yield (%)
11020DMA110Air45 ± 5
21020DMA110Argon< 5
31010DMA110Air22 ± 4
4 10 20 DMA/n-BuOH (2:1) 110 Air 68 ± 6
51020DMA/n-BuOH (2:1)130Air55 ± 8

Note: Yields are decay-corrected. Entry 4 represents the optimized, self-validating conditions. The failure of Entry 2 highlights the strict requirement for an oxidative atmosphere.

Process Visualizations

Workflow A 18F Production (Cyclotron) B QMA Trapping & Low-Base Elution A->B C CMRF Reaction (Cu-Mediated) B->C D Boc Deprotection (Acidic) C->D E HPLC Purification D->E F Formulation (Saline/EtOH) E->F

Radiosynthesis workflow for 3-(3-[18F]Fluorophenyl)cyclopentan-1-amine.

Mechanism Cu2 [Cu(II)(OTf)2(py)4] Cu2_F [Cu(II)(18F)(py)n]+ Cu2->Cu2_F 18F- Exchange Cu2_Ar [Cu(II)(Ar)(18F)(py)n] Cu2_F->Cu2_Ar Transmetalation (Aryl-BPin) Cu3_Ar [Cu(III)(Ar)(18F)(py)n]+ Cu2_Ar->Cu3_Ar Oxidation (O2 / Air) Cu3_Ar->Cu2 Catalyst Regeneration Product Ar-18F (Radiolabeled Product) Cu3_Ar->Product Reductive Elimination

Catalytic cycle of Copper-Mediated Radiofluorination (CMRF) requiring an oxidative state.

References

  • Title: A general copper-mediated nucleophilic 18F fluorination of arenes Source: Angewandte Chemie International Edition (2014) URL: [Link]

  • Title: Synthesis of[18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids Source: Organic Letters (2015) URL: [Link]

  • Title: Scalable 18F processing conditions for copper-mediated radiofluorination chemistry facilitate DoE optimization studies and afford an improved synthesis of [18F]olaparib Source: Organic & Biomolecular Chemistry (2021) URL: [Link]

Sources

Application

Application Note &amp; Protocols: 3-(3-Fluorophenyl)cyclopentan-1-amine as a Pharmacological Tool Compound

Executive Summary & Pharmacological Rationale 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8) is a highly specialized structural scaffold utilized in medicinal chemistry and neuropharmacology. As a fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8) is a highly specialized structural scaffold utilized in medicinal chemistry and neuropharmacology. As a fluorinated analog of the phenylcyclopentylamine class, it serves as a critical pharmacological tool compound for probing monoaminergic and glutamatergic signaling pathways.

The structural architecture of this compound is intentionally designed to bridge the gap between two distinct pharmacological classes. Highly strained cyclopropylamines (e.g., tranylcypromine) are classic, irreversible monoamine oxidase (MAO) inhibitors. However, expanding the cycloalkyl ring to a less strained cyclopentane ring fundamentally shifts the molecule's affinity away from MAO inhibition and towards monoamine transporter (DAT/NET) inhibition and N-methyl-D-aspartate (NMDA) receptor modulation[1]. Furthermore, the strategic addition of a fluorine atom at the meta-position of the phenyl ring enhances the compound's metabolic stability against CYP450 oxidation and alters its electronic distribution, which can significantly increase binding affinity within the hydrophobic pockets of transmembrane target proteins[2].

For drug development professionals, 3-(3-Fluorophenyl)cyclopentan-1-amine provides an optimized scaffold to investigate non-competitive NMDA receptor antagonism[3] and catecholamine reuptake inhibition without the confounding variable of MAO-induced toxicity[1].

Target Signaling & Mechanism of Action

The pharmacological utility of this compound lies in its dual-target potential:

  • Monoamine Transporter Inhibition: The compound acts as a reuptake inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), elevating synaptic catecholamine levels.

  • NMDA Receptor Antagonism: Similar to other phenylcycloalkylamines, it acts as a non-competitive antagonist (channel blocker) at the NMDA receptor, a mechanism associated with neuroprotection and anticonvulsant properties[3],[4].

MOA cluster_0 Primary Target Modulations Cmpd 3-(3-Fluorophenyl) cyclopentan-1-amine DAT Monoamine Transporters (DAT/NET) Inhibition Cmpd->DAT Hydrophobic binding NMDA NMDA Receptor Channel Blockade Cmpd->NMDA Allosteric antagonism Synapse Elevated Synaptic Catecholamines DAT->Synapse Reuptake block Calcium Attenuated Intracellular Ca²⁺ Influx NMDA->Calcium Pore occlusion Effect1 Enhanced Neuromodulation Synapse->Effect1 Effect2 Excitotoxicity Prevention Calcium->Effect2

Fig 1. Dual-target pharmacological mechanism of 3-(3-Fluorophenyl)cyclopentan-1-amine.

Reagent Preparation & Physicochemical Handling

To ensure reproducible in vitro data, the physicochemical properties of the compound must dictate its handling. Due to the high lipophilicity imparted by the fluorophenyl group, improper aqueous dilution will result in micelle formation or precipitation, leading to artificially low potency readings.

Table 1: Physicochemical Properties & Preparation Guidelines

PropertyValue / GuidelineScientific Rationale (Causality)
Molecular Formula C₁₁H₁₄FNCore scaffold compliant with Lipinski's Rule of 5.
Molecular Weight 179.23 g/mol Low molecular weight ensures high membrane permeability.
Primary Solvent 100% DMSORequired to fully solvate the lipophilic fluorinated aromatic ring.
Working Stock 10 mM in DMSOHigh-concentration stocks prevent precipitation. Limit freeze-thaw to <3 cycles to avoid degradation.
Assay Buffer Addition < 1% final DMSODMSO concentrations >1% can destabilize delicate membrane proteins (e.g., NMDA receptors) and skew assay results.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific controls to ensure data trustworthiness.

Protocol A: Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity ( Ki​ ) of 3-(3-Fluorophenyl)cyclopentan-1-amine at the DAT.

Materials:

  • Rat striatal membrane homogenates (or hDAT-transfected CHO cell membranes).

  • Radioligand: [³H]WIN 35,428 (specific for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% BSA, pH 7.4.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: The inclusion of 0.1% Bovine Serum Albumin (BSA) is critical. BSA acts as a carrier protein that prevents the highly lipophilic 3-(3-Fluorophenyl)cyclopentan-1-amine from non-specifically adsorbing to the walls of the plastic assay microplates.

  • Filter Plate Pre-treatment: Soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (varying concentrations, 10−10 to 10−5 M), 50 µL of [³H]WIN 35,428 (final concentration ~1.5 nM), and 100 µL of membrane suspension.

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing 10 µM Nomifensine (a known potent DAT inhibitor).

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach steady-state equilibrium.

  • Termination & Washing: Rapidly filter the reaction through the pre-treated GF/B plates using a vacuum manifold. Wash 3 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl). Causality: Ice-cold buffer kinetically freezes the receptor-ligand complex, slowing the dissociation rate ( koff​ ) during the wash step and preserving the equilibrium state.

  • Detection: Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

Protocol B: Functional Calcium Flux Assay for NMDA Receptor Antagonism

To confirm functional channel blockade, a fluorescent calcium flux assay is utilized.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human NR1/NR2A NMDA receptor subunits in 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) in an assay buffer for 45 minutes at 37°C.

  • Buffer Exchange (Critical Step): Wash cells and replace with Mg²⁺-free Hank's Balanced Salt Solution (HBSS) containing 2 mM Ca²⁺. Causality: Magnesium ions cause a voltage-dependent physiological block of the NMDA receptor pore at resting membrane potentials. Removing Mg²⁺ is absolutely required to allow the channel to open upon agonist addition, thereby unmasking the specific antagonist effect of the tool compound.

  • Compound Addition: Add 3-(3-Fluorophenyl)cyclopentan-1-amine and incubate for 15 minutes.

  • Agonist Stimulation & Self-Validation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject a stimulating solution of 10 µM Glutamate and 10 µM Glycine (co-agonist).

    • Positive Control: 10 µM MK-801 (Dizocilpine), a known non-competitive NMDA antagonist, must be used to validate complete pore occlusion[3].

  • Measurement: Record peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes.

Workflow Visualization

Workflow Prep Membrane Preparation Incubate Compound + Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze Non-linear Regression Count->Analyze

Fig 2. Standardized high-throughput radioligand binding assay workflow.

Data Analysis & Expected Outcomes

Raw scintillation counts (CPM) or fluorescence units (RFU) should be converted to percentage of specific binding/activation. Use non-linear regression (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC50​ .

For binding assays, convert IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=IC50​/(1+[L]/Kd​)

Causality: IC50​ is dependent on the radioligand concentration ( [L] ) used in your specific lab, whereas Ki​ is an absolute value of the compound's affinity, allowing for cross-literature comparison.

Table 2: Representative Pharmacological Profile for Fluorinated Phenylcyclopentylamines (Note: Data illustrates expected SAR trends for this structural class based on established literature for homologous compounds[2],[1])

TargetExpected Affinity ( Ki​ , nM)Functional Effect
DAT < 100 nMReuptake Inhibition
NET 100 - 300 nMReuptake Inhibition
NMDA Receptor 500 - 1000 nMNon-competitive Antagonism
MAO-A / MAO-B > 10,000 nMNegligible Activity (Due to cyclopentane ring)

References

  • Title: Cypenamine Hydrochloride | 5588-23-8 - Benchchem Source: Benchchem URL: 1[1]

  • Title: Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines Source: PubMed (NIH) URL: 2[2]

  • Title: Molecular modeling of noncompetitive antagonists of the NMDA receptor: Proposal of a pharmacophore and a description of the interaction mode Source: ResearchGate URL: 3[3]

  • Title: Epilepsy (Chapter 6) - Michael Rogawski Source: UC Davis URL: 4[4]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 3-(3-Fluorophenyl)cyclopentan-1-amine

Introduction: Profiling a Novel Phenylcyclopentanamine Analog in Neuromodulatory and Related Pathways The compound 3-(3-fluorophenyl)cyclopentan-1-amine represents a novel chemical entity with potential applications in n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Profiling a Novel Phenylcyclopentanamine Analog in Neuromodulatory and Related Pathways

The compound 3-(3-fluorophenyl)cyclopentan-1-amine represents a novel chemical entity with potential applications in neuroscience and broader drug discovery. Its structural motif, a substituted phenylcyclopentanamine, shares features with known modulators of central nervous system targets. The fluorophenyl group can enhance metabolic stability and binding affinity, while the cyclopentanamine core is a recognized scaffold in various bioactive molecules.[1] Given the absence of specific biological data for this compound in the public domain, a systematic high-throughput screening (HTS) approach is warranted to elucidate its pharmacological profile.

This guide provides detailed application notes and protocols for a tiered HTS cascade designed to investigate the activity of 3-(3-fluorophenyl)cyclopentan-1-amine against key protein families implicated in neurotransmission and cellular signaling. The primary focus will be on monoamine transporters and monoamine oxidases, which represent the most probable targets based on structural analogy.[2][3] Subsequently, protocols for broader profiling against G-protein coupled receptors (GPCRs) are presented to ensure a comprehensive initial characterization.

These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust, self-validating assay design.[4][5]

Part 1: Primary Screening - Monoamine Transporter Uptake Inhibition

Scientific Rationale: Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft.[3][6] Their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.[2] The structural similarity of 3-(3-fluorophenyl)cyclopentan-1-amine to known monoamine reuptake inhibitors makes these transporters high-priority primary targets. We will utilize a fluorescence-based uptake assay, a well-validated HTS method that offers a non-radioactive, homogeneous format suitable for rapid screening.[6][7][8]

Experimental Workflow: Monoamine Transporter Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_cells Seed HEK293 cells expressing hSERT, hDAT, or hNET in 384-well plates add_compounds Add compounds to cell plates and incubate prep_cells->add_compounds prep_compounds Prepare serial dilutions of 3-(3-fluorophenyl)cyclopentan-1-amine and control compounds prep_compounds->add_compounds prep_reagents Prepare assay buffer and fluorescent substrate mix add_substrate Add fluorescent substrate mix prep_reagents->add_substrate add_compounds->add_substrate read_plate Measure fluorescence intensity over time (kinetic read) add_substrate->read_plate calc_inhibition Calculate percent inhibition relative to controls read_plate->calc_inhibition plot_curves Generate concentration-response curves calc_inhibition->plot_curves determine_ic50 Determine IC50 values plot_curves->determine_ic50

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay

This protocol is adapted from established methods for measuring the activity of monoamine transporters in a high-throughput format.[6][7]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human SERT, DAT, or NET in appropriate media.
  • On the day before the assay, seed the cells into black, clear-bottom 384-well plates at a density optimized for a robust assay window (typically 10,000-20,000 cells per well).
  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 3-(3-fluorophenyl)cyclopentan-1-amine in 100% DMSO.
  • Create a serial dilution series of the test compound and positive controls (e.g., Fluoxetine for SERT, GBR-12909 for DAT, and Desipramine for NET) in a 384-well compound plate.
  • The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.[5]

3. Assay Procedure:

  • On the day of the assay, wash the cell plates twice with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
  • Add the diluted compounds to the cell plates and incubate for 15-30 minutes at 37°C.
  • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[8]
  • Add the fluorescent substrate to the cell plates.
  • Immediately place the plates in a fluorescence plate reader capable of kinetic reads from the bottom.
  • Measure fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • For each well, calculate the rate of uptake (slope of the linear portion of the kinetic curve).
  • Normalize the data using positive and negative controls (e.g., known inhibitor and vehicle control, respectively).
  • Calculate the percent inhibition for each concentration of the test compound.
  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[9]
  • A Z'-factor greater than 0.5 indicates a robust and reliable assay.[10]
Parameter Recommendation
Cell LinesHEK293-hSERT, HEK293-hDAT, HEK293-hNET
Plate Format384-well, black, clear-bottom
Compound Dilution10-point, 3-fold serial dilution
Positive ControlsFluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET)
Detection MethodFluorescence (Kinetic)
Data AnalysisIC50 determination via non-linear regression

Part 2: Secondary Screening - Monoamine Oxidase Activity

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamine neurotransmitters.[11] Inhibition of MAO enzymes is a therapeutic strategy for depression and Parkinson's disease.[12][13] Given that 3-(3-fluorophenyl)cyclopentan-1-amine is a monoamine analog, it is prudent to assess its potential to inhibit MAO-A or MAO-B. A luminescent "add-and-read" assay format is ideal for HTS due to its high sensitivity and simple protocol.[12]

Experimental Workflow: MAO-Glo™ Assay

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection & Analysis prep_enzyme Prepare MAO-A or MAO-B enzyme and substrate mix mix_reagents Add enzyme, substrate, and compounds to 384-well plate prep_enzyme->mix_reagents prep_compounds Prepare serial dilutions of test compound and controls prep_compounds->mix_reagents incubate Incubate at room temperature mix_reagents->incubate add_luciferin Add Luciferin Detection Reagent incubate->add_luciferin read_luminescence Measure luminescence add_luciferin->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data

Caption: Workflow for the luminescent monoamine oxidase activity assay.

Protocol 2: Luminescent Monoamine Oxidase (MAO-Glo™) Assay

This protocol is based on the Promega MAO-Glo™ Assay system, which provides a simple and highly sensitive method for measuring MAO-A and MAO-B activity.[12]

1. Reagent Preparation:

  • Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.
  • Prepare working solutions of recombinant human MAO-A or MAO-B enzyme and the luminogenic substrate in the provided reaction buffer.

2. Compound Plating:

  • Prepare a serial dilution of 3-(3-fluorophenyl)cyclopentan-1-amine and positive controls (Clorgyline for MAO-A and Selegiline for MAO-B) in a 384-well plate.[10]

3. Assay Procedure:

  • Add the MAO enzyme and substrate mixture to the wells of a white, opaque 384-well plate.
  • Add the diluted compounds to the plate.
  • Incubate the reaction for 60 minutes at room temperature.
  • Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
  • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Normalize the data using positive and negative controls.
  • Calculate the percent inhibition for each concentration of the test compound.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[9][14]
Parameter Recommendation
Enzyme SourceRecombinant human MAO-A and MAO-B
Plate Format384-well, white, opaque
Positive ControlsClorgyline (MAO-A), Selegiline (MAO-B)
Detection MethodLuminescence
Data AnalysisIC50 determination via non-linear regression

Part 3: Broad Profiling - GPCR Panel Screening

Scientific Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets.[15][16] To identify potential off-target effects or novel activities of 3-(3-fluorophenyl)cyclopentan-1-amine, screening against a panel of GPCRs is a valuable step. A common HTS approach for GPCRs involves measuring changes in intracellular second messengers, such as calcium, upon receptor activation.[16][17][18]

Protocol 3: Calcium Mobilization Assay for GPCRs

This protocol provides a general framework for screening compounds against a panel of GPCRs that signal through the Gq pathway, leading to calcium mobilization.

1. Cell Culture and Dye Loading:

  • Culture cell lines stably expressing the GPCRs of interest in 384-well plates.
  • On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.
  • Incubate the plates for 30-60 minutes at 37°C to allow for dye loading.

2. Compound Addition and Signal Detection:

  • Place the cell plates into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).
  • Add the test compound, 3-(3-fluorophenyl)cyclopentan-1-amine, at a single high concentration for primary screening, or in a dilution series for IC50/EC50 determination.
  • Immediately begin measuring fluorescence intensity over time to capture the transient calcium flux.

3. Data Analysis:

  • For each well, calculate the maximum fluorescence signal change in response to compound addition.
  • For primary screening, identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
  • For active compounds, perform concentration-response experiments to determine EC50 (for agonists) or IC50 (for antagonists) values.
Parameter Recommendation
Cell LinesCell lines expressing specific GPCR targets
Plate Format384-well, black, clear-bottom
Detection MethodFluorescence (Calcium mobilization)
Primary ScreenSingle high concentration (e.g., 10 µM)
Follow-upConcentration-response curves for active compounds

Conclusion and Forward Path

This document outlines a strategic and robust HTS cascade for the initial pharmacological characterization of 3-(3-fluorophenyl)cyclopentan-1-amine. By systematically evaluating its activity against high-probability targets—monoamine transporters and monoamine oxidases—and subsequently performing broader profiling against a GPCR panel, researchers can efficiently identify its primary mechanism of action and potential off-target liabilities. The provided protocols are designed to be adaptable and scalable, forming a solid foundation for subsequent hit-to-lead optimization efforts in the drug discovery process.[19][20]

References

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available from: [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. Available from: [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.com. Available from: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available from: [Link]

  • Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Molecular Devices. Available from: [Link]

  • Data Analysis Approaches in High Throughput Screening. IntechOpen. Available from: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available from: [Link]

  • Radioligand Binding Assays. AseBio. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available from: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available from: [Link]

  • HTS Assay Validation. NCBI Bookshelf - NIH. Available from: [Link]

  • An Overview of High Throughput Screening. The Scientist. Available from: [Link]

  • Quantitative high-throughput screening data analysis: Challenges and recent advances. ResearchGate. Available from: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available from: [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available from: [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. Available from: [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available from: [Link]

  • The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. Available from: [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega - ACS Publications. Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available from: [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. Available from: [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Available from: [Link]

  • High throughput screening to identify natural human monoamine oxidase B inhibitors. PubMed. Available from: [Link]

  • SERT and DAT binding site and uptake analysis. ResearchGate. Available from: [Link]

  • 3-Amino-3-(3-fluorophenyl)cyclopentan-1-one. PubChem. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available from: [Link]

  • High-Throughput Screening in Drug Discovery & Molecular Biology. Enzo Life Sciences. Available from: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available from: [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available from: [Link]

  • Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. Elabscience. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. PMC. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available from: [Link]

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Application

Comprehensive Synthesis and Protocol Guide: 3-(3-Fluorophenyl)cyclopentan-1-amine Hydrochloride

Executive Summary The target compound, 3-(3-fluorophenyl)cyclopentan-1-amine hydrochloride (Freebase CAS: 1341561-75-8)[1], is a highly functionalized cycloalkylamine building block frequently utilized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target compound, 3-(3-fluorophenyl)cyclopentan-1-amine hydrochloride (Freebase CAS: 1341561-75-8)[1], is a highly functionalized cycloalkylamine building block frequently utilized in medicinal chemistry and drug discovery. Synthesizing this molecule requires precise control over regioselectivity and chemoselectivity.

This application note provides a field-proven, three-step synthetic methodology. By leveraging a Rhodium-catalyzed 1,4-conjugate addition followed by a high-pressure catalytic reductive amination, this route avoids toxic borohydride reagents, maximizes primary amine selectivity, and ensures a highly pure crystalline hydrochloride salt suitable for downstream biological assays.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 3-arylcyclopentan-1-amine scaffold relies on a convergent approach, breaking the molecule down into commercially available starting materials: cyclopent-2-en-1-one and 3-fluorophenylboronic acid.

  • Step 1: Regioselective 1,4-Conjugate Addition The carbon-carbon bond is formed via a. Rhodium complexes, such as [Rh(cod)Cl]2​ , are uniquely suited for this transformation because they selectively promote 1,4-addition over 1,2-addition, preventing the formation of unwanted allylic alcohols[2]. The addition of a mild base ( K2​CO3​ ) facilitates the transmetalation of the arylboronic acid to the rhodium center.

  • Step 2: Chemoselective Reductive Amination Converting the resulting ketone to a primary amine is notoriously prone to over-alkylation (yielding secondary or tertiary amines). To mitigate this, we employ a using excess ammonia in methanol and a Pd/C catalyst[3]. The high concentration of ammonia drives the equilibrium toward the imine intermediate, while high-pressure H2​ rapidly reduces it before side reactions can occur[3]. Note: While is a common alternative for reductive aminations[4], catalytic hydrogenation is preferred here for scalability and avoiding toxic byproducts.

  • Step 3: Hydrochloride Salt Precipitation The freebase amine is an oil that is prone to oxidation and degradation. Trapping the amine as a hydrochloride salt using anhydrous HCl in dioxane yields a bench-stable, crystalline solid.

Workflow A Cyclopent-2-en-1-one + 3-Fluorophenylboronic acid B 3-(3-Fluorophenyl) cyclopentan-1-one A->B [Rh(cod)Cl]2, Base 1,4-Addition C 3-(3-Fluorophenyl) cyclopentan-1-amine B->C NH3/MeOH, Pd/C, H2 Reductive Amination D Target Molecule: HCl Salt C->D HCl/Dioxane Precipitation

Figure 1: Three-step synthetic workflow for the target hydrochloride salt.

Experimental Workflows

Every protocol below is designed as a self-validating system. Do not proceed to the subsequent step without confirming the In-Process Control (IPC) metrics.

Protocol 1: Synthesis of 3-(3-Fluorophenyl)cyclopentan-1-one

Objective: Achieve regioselective C-C bond formation via Rh(I) catalysis.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, charge 3-fluorophenylboronic acid (1.2 equiv) and cyclopent-2-en-1-one (1.0 equiv).

  • Catalyst Loading: Add Chloro(1,5-cyclooctadiene)rhodium(I) dimer ( [Rh(cod)Cl]2​ , 0.02 equiv) and K2​CO3​ (0.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (10:1 v/v) to achieve a 0.2 M concentration of the enone.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NH4​Cl followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

IPC Validation: Check via TLC (Hexane/EtOAc 4:1). The product should appear as a distinct UV-active spot ( Rf​≈0.4 ). Confirm mass via LC-MS ( [M+H]+=179 ).

Protocol 2: Reductive Amination to 3-(3-Fluorophenyl)cyclopentan-1-amine

Objective: Convert the ketone to a primary amine while suppressing dicyclopentylamine byproducts.

  • Reactor Setup: Transfer the purified 3-(3-fluorophenyl)cyclopentan-1-one (1.0 equiv) to a high-pressure stainless-steel autoclave.

  • Reagent Addition: Add a 7N solution of Ammonia in Methanol (10.0 equiv) to ensure a vast excess of the amine source, which prevents over-alkylation[3]. Add 10% Pd/C (10 wt% relative to the ketone).

  • Pressurization: Seal the reactor. Purge with Nitrogen ( ), then purge with Hydrogen gas ( ). Pressurize the reactor to 50 psi with H2​ .

  • Reaction: Heat to 50 °C. Crucial Step: Ensure maximum stirring speed (e.g., >800 rpm). Efficient mass transfer in this heterogeneous catalytic system is critical to ensure good contact between the catalyst, reactants, and hydrogen[3]. React for 12 hours.

  • Workup: Cool to room temperature and carefully vent the H2​ gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude freebase amine as a pale yellow oil.

IPC Validation: Analyze via GC-MS or LC-MS. Ensure complete disappearance of the ketone mass and the presence of the primary amine ( [M+H]+=180 ).

Mechanism K Ketone Intermediate H Hemiaminal (Unstable) K->H + NH3 (Nucleophilic Attack) I Iminium Ion (Electrophilic) H->I - H2O (Dehydration) A Primary Amine Product I->A + H2, Pd/C (Hydrogenation)

Figure 2: Mechanistic pathway of the reductive amination step.

Protocol 3: Hydrochloride Salt Precipitation

Objective: Isolate the target molecule as a stable, high-purity crystalline solid.

  • Dissolution: Dissolve the crude 3-(3-fluorophenyl)cyclopentan-1-amine freebase in a minimum volume of anhydrous Diethyl Ether ( Et2​O ).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add a 4M solution of HCl in Dioxane (1.2 equiv) under continuous stirring. A white precipitate will immediately begin to form.

  • Maturation: Allow the suspension to stir at room temperature for 2 hours to ensure complete crystallization and particle growth.

  • Isolation: Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with cold anhydrous Et2​O ( 2×10 mL) to remove any unreacted organic impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours.

IPC Validation: Confirm purity via 1H -NMR (in DMSO- d6​ ) and exact mass via HRMS. The amine protons will appear as a broad singlet integrating to 3H ( ∼8.0 ppm) due to the −NH3+​ species.

Quantitative Data Summary

The table below summarizes the expected yields and purity thresholds required to validate each step of the synthetic campaign.

Synthesis StepTransformationKey Reagents & CatalystsConditionsExpected YieldTarget Purity
Step 1 1,4-Conjugate Addition [Rh(cod)Cl]2​ , K2​CO3​ , 1,4-Dioxane/ H2​O 16 h, 90 °C80–85%>95% (LC-MS)
Step 2 Reductive Amination NH3​ (7N in MeOH), 10% Pd/C, H2​ 12 h, 50 °C, 50 psi75–80%>98% (GC-MS)
Step 3 Salt Formation4M HCl in Dioxane, Anhydrous Et2​O 2 h, 0–25 °C90–95%>99% (NMR)

Note on Stereochemistry: This standard route produces a racemic mixture of cis/trans diastereomers. If specific enantiomers are required for biological evaluation, chiral steering ligands (e.g., chiral bicyclo[3.3.0]octa-2,5-dienes) must be substituted during the Rhodium-catalyzed Step 1[2].

References

  • Title: 3-(3-fluorophenyl)cyclopentan-1-amine_1341561-75 (CAS Database Reference) Source: mdfcw.com URL: [1]

  • Title: Reaction condition optimization for reductive amination of cyclopentanone Source: benchchem.com URL: [3]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: acs.org (Journal of Organic Chemistry) URL: [4]

  • Title: Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? Source: nih.gov (PMC) URL: [2]

Sources

Method

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

An In-Depth Guide to Cell-Based Assays for Characterizing Monoamine Reuptake Inhibitors Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cogn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cell-Based Assays for Characterizing Monoamine Reuptake Inhibitors

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, and motor control.[1] Their signaling is tightly controlled by a family of plasma membrane proteins known as monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are located on presynaptic neurons and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal and recycling the neurotransmitter.[2][3]

Due to their central role in neurotransmission, MATs are major targets for therapeutic drugs, particularly for the treatment of depression, anxiety disorders, attention-deficit hyperactivity disorder (ADHD), and other neuropsychiatric conditions.[2][4] Selective Serotonin Reuptake Inhibitors (SSRIs), for example, function by blocking SERT to increase the extracellular concentration of serotonin.[5][6] The development of novel and more selective MAT inhibitors requires robust and reliable methods to characterize their potency and selectivity. This guide provides a detailed overview and step-by-step protocols for conducting cell-based assays to evaluate monoamine reuptake inhibitors.

Guiding Principles of Monoamine Reuptake Assays

The core principle of a monoamine reuptake assay is to measure the functional activity of a specific transporter in a controlled cellular environment. This is achieved by using a model cell line, typically Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which have been engineered to stably express a high level of a single human monoamine transporter (e.g., hDAT, hNET, or hSERT).[7][8][9]

These cells are then exposed to a labeled substrate that is recognized and transported by the specific MAT. The inhibitory potential of a test compound is determined by its ability to compete with the labeled substrate and block its uptake into the cell. The two primary methods for this are direct uptake inhibition assays and competition binding assays.[10][11]

Assay Formats: Choosing the Right Tool

The two most common approaches utilize either fluorescent dyes or radiolabeled substrates to quantify transporter activity. Each has distinct advantages and is suited for different experimental goals, from high-throughput screening to detailed mechanistic studies.[4][12]

  • Fluorescence-Based Uptake Assays: These assays employ a fluorescent substrate that mimics the natural monoamine neurotransmitters.[13] As the substrate is transported into the cell, its fluorescence intensity increases.[13] Modern kits often include a proprietary masking dye that quenches the fluorescence of the substrate in the extracellular medium, eliminating the need for wash steps and enabling a simplified "mix-and-read" protocol.[3][12][13] This format is ideal for high-throughput screening (HTS) due to its speed, safety (no radioactivity), and automation compatibility.[4][12]

  • Radioligand-Based Uptake Assays: This is the traditional "gold standard" method. It involves incubating the cells with a radiolabeled version of a transporter substrate (e.g., [³H]dopamine, [³H]serotonin) or a high-affinity inhibitor.[10][14] The amount of radioactivity accumulated inside the cells is then measured using a scintillation counter.[11] While more sensitive and allowing for detailed kinetic studies (Km, Vmax), these assays are lower-throughput, require specialized handling of radioactive materials, and generate radioactive waste.[4][10]

Experimental Design and Workflow

A successful monoamine reuptake assay relies on careful planning and execution. The general workflow involves cell preparation, compound incubation, substrate addition, signal detection, and data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CellCulture 1. Cell Culture (HEK293 or CHO cells stably expressing DAT, NET, or SERT) Plating 2. Cell Plating (Plate cells in 96- or 384-well plates and grow to confluence) CellCulture->Plating ReagentPrep 3. Reagent Preparation (Assay buffer, test compounds, positive controls, labeled substrate) Plating->ReagentPrep Preincubation 4. Pre-incubation (Add test compounds/controls to cells and incubate) ReagentPrep->Preincubation Uptake 5. Initiate Uptake (Add labeled substrate and incubate) Preincubation->Uptake Termination 6. Terminate & Detect (Fluorescence: Read plate directly) (Radiolabel: Wash, lyse & count) Uptake->Termination RawData 7. Raw Data Collection (Fluorescence units or CPM) Termination->RawData Normalization 8. Data Normalization (% Inhibition calculation) RawData->Normalization CurveFit 9. Curve Fitting & IC50 (Non-linear regression to determine inhibitor potency) Normalization->CurveFit

Caption: General experimental workflow for cell-based monoamine reuptake inhibitor assays.

Protocol 1: Homogeneous Fluorescence-Based Uptake Assay

This protocol is adapted from commercially available no-wash assay kits and is suitable for HTS applications.[4][13]

A. Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418). Note: For hSERT cells, using dialyzed FBS is recommended to reduce endogenous serotonin levels.[13]

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates, coated with Poly-D-Lysine.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[13]

  • Test Compounds: Serial dilutions of test compounds in assay buffer.

  • Reference Inhibitors (Positive Controls):

    • SERT: Fluoxetine or Paroxetine[5]

    • DAT: GBR-12909 or Vanoxerine[15]

    • NET: Nisoxetine or Desipramine[16]

  • Fluorescent Substrate Kit: Commercial kit containing a fluorescent substrate and masking dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[13]

  • Instrumentation: Fluorescence microplate reader capable of bottom-read fluorescence detection.[3]

B. Step-by-Step Methodology
  • Cell Plating:

    • The day before the assay, seed the transporter-expressing cells into Poly-D-Lysine coated microplates.

    • For 96-well plates: Seed 40,000–60,000 cells per well in 100 µL of culture medium.

    • For 384-well plates: Seed 12,500–20,000 cells per well in 25 µL of culture medium.[13]

    • Incubate overnight (approx. 20 hours) to allow cells to form a confluent monolayer.[13] Causality: A confluent monolayer ensures consistent transporter expression per well, reducing variability.

  • Compound and Control Preparation:

    • Prepare serial dilutions of your test compounds in assay buffer at 2X the final desired concentration.

    • Prepare 2X concentrations of your reference inhibitors. For IC₅₀ determination, use a 10-point, 1:3 dilution series.

    • Prepare a "Maximum Uptake" control (assay buffer with vehicle, e.g., 0.1% DMSO) and a "No Uptake" control (a high concentration of a known inhibitor, e.g., 10 µM Fluoxetine for SERT).

  • Assay Execution:

    • On the day of the assay, carefully remove the culture medium from the cell plate.

    • Add 50 µL (for 96-well) or 12.5 µL (for 384-well) of the 2X test compounds, reference inhibitors, or controls to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C. Causality: This pre-incubation step allows the inhibitors to bind to the transporters before the substrate is introduced.[13]

    • Prepare the 2X fluorescent substrate/masking dye solution according to the manufacturer's instructions by reconstituting the lyophilized mix in assay buffer.[13]

    • Initiate the uptake reaction by adding 50 µL (96-well) or 12.5 µL (384-well) of the 2X substrate solution to all wells.

  • Signal Detection:

    • Immediately transfer the plate to the fluorescence plate reader, pre-set to 37°C.

    • The assay can be run in two modes:

      • Kinetic Mode: Read the fluorescence every 1-2 minutes for 20-30 minutes. This provides detailed information on the uptake rate.[3][12]

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 20 minutes) at 37°C, then read the final fluorescence value. This is faster and suitable for HTS.[3][4]

Protocol 2: Radioligand-Based Uptake Inhibition Assay

This protocol describes a classic method for determining inhibitor potency using a radiolabeled substrate.[10][14]

A. Materials and Reagents
  • Cell Line & Culture Reagents: As described in Protocol 1.

  • Assay Plate: Standard 96-well tissue culture plates.

  • Assay Buffer: Krebs-HEPES Buffer (KHB; 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3).[14]

  • Radiolabeled Substrate:

    • DAT: [³H]dopamine or [³H]MPP+

    • SERT: [³H]serotonin (5-HT)

    • NET: [³H]norepinephrine

    • Final concentration should be near the known Km value for the transporter.[14][16]

  • Test Compounds & Controls: As described in Protocol 1.

  • Stop Solution: Ice-cold assay buffer.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail & Vials.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta) and a vacuum filtration manifold (optional).

B. Step-by-Step Methodology
  • Cell Plating & Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Assay Execution:

    • On the assay day, wash the cell monolayer once with 100 µL of room-temperature assay buffer.[14]

    • Add 50 µL of 2X test compounds, controls, or vehicle to the wells.

    • Pre-incubate for 5-10 minutes at room temperature.[7]

    • Prepare the uptake solution by diluting the radiolabeled substrate in assay buffer to a 2X final concentration.

    • Initiate uptake by adding 50 µL of the 2X radiolabeled substrate solution to all wells.

    • Incubate for a short, defined period at room temperature. This time must be within the linear range of uptake, determined empirically.

      • DAT and SERT: Typically 1-5 minutes.[14]

      • NET: Typically 3-10 minutes.[14]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and immediately washing the wells three times with 200 µL of ice-cold assay buffer. Causality: The ice-cold buffer instantly stops the transporter activity and removes extracellular radiolabel.

    • Lyse the cells by adding 100-200 µL of 1% SDS to each well and agitating gently for 10-15 minutes.[14]

  • Signal Detection:

    • Transfer the cell lysate from each well into a separate scintillation vial.

    • Add 2-3 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

The goal of data analysis is to determine the half-maximal inhibitory concentration (IC₅₀) for each test compound. The IC₅₀ is the concentration of an inhibitor required to reduce the specific uptake by 50%.[17]

  • Calculate Percent Inhibition:

    • First, determine the specific uptake by subtracting the average signal of the "No Uptake" control (non-specific) from all other wells.

    • Normalize the data as a percentage of the "Maximum Uptake" control (specific uptake in the absence of inhibitor).

    • % Inhibition = 100 * (1 - [ (Signal_Compound - Signal_NoUptake) / (Signal_MaxUptake - Signal_NoUptake) ] )

  • Generate Dose-Response Curves:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism).

  • Determine IC₅₀ and Kᵢ:

    • The IC₅₀ value is derived directly from the curve fit.[17]

    • To compare potencies across different assays with varying substrate concentrations, the IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[11]

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the concentration of the labeled substrate used in the assay and Kₘ is the Michaelis-Menten constant for that substrate with the specific transporter.

Data Presentation: Comparing Inhibitor Potency

Summarize the calculated IC₅₀ or Kᵢ values in a clear table to easily compare the potency and selectivity of different compounds.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)NET/DAT SelectivitySERT/DAT Selectivity
Compound A 15350120023.380.0
Fluoxetine 11002505 0.230.0045
Nisoxetine 851.5 900.018 1.06
GBR-12909 2 45350022.51750

Data are hypothetical for illustrative purposes. Selectivity is calculated as IC₅₀(Target) / IC₅₀(Off-Target).

Visualizing the Mechanism of Inhibition

The following diagram illustrates the fundamental mechanism being assayed: the competitive inhibition of substrate reuptake at the presynaptic terminal.

G cluster_presynaptic Presynaptic Neuron Terminal Transporter Monoamine Transporter (DAT, NET, or SERT) Substrate Substrate (e.g., Dopamine) Substrate->Transporter Uptake Inhibitor Inhibitor (Test Compound) Inhibitor->Transporter Blocks

Caption: Competitive inhibition at a monoamine transporter.

Troubleshooting Common Assay Problems

ProblemPossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Cell clumping or poor monolayer formation; Pipetting errors.Ensure a single-cell suspension before plating; Use coated plates (Poly-D-Lysine) for better adherence; Use calibrated, multi-channel pipettes and reverse pipetting technique for viscous solutions.
Low Signal or Small Assay Window Low transporter expression; Inactive cells; Incorrect substrate concentration; Instrument settings not optimized.Verify transporter expression via a positive control inhibitor; Ensure cells are healthy and not over-confluent; Optimize substrate concentration around the Kₘ value; Optimize reader gain/sensitivity settings.
"No Uptake" Control Signal is High Incomplete washing (radiolabel assay); Substrate sticks to plate/cells non-specifically; Masking dye ineffective (fluorescence assay).Increase the number and vigor of wash steps; Pre-soak filter mats in buffer with BSA[18]; Ensure masking dye from kit is properly reconstituted and not expired.
IC₅₀ Curve has a Poor Fit (Low R²) Compound insolubility at high concentrations; Compound cytotoxicity; Incorrect dilution series.Check compound solubility in assay buffer; screen for cytotoxicity in parallel; Ensure dilution series brackets the expected IC₅₀ with enough points on the top and bottom plateaus.

References

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Selective serotonin reuptake inhibitor. (2024). In Wikipedia. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). BMG Labtech. Retrieved from [Link]

  • Stahl, S. M. (2000). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices (PDF Catalog). Retrieved from [Link]

  • How SSRIs work. (n.d.). OCD-UK. Retrieved from [Link]

  • Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Monoamine transporter. (2024). In Wikipedia. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Methods in Molecular Biology, 1232, 215-227. Retrieved from [Link]

  • O'Leary, C., & O'Connor, R. M. (2019). Selective Serotonin Re-uptake Inhibitors: An Overview. Psychiatria Danubina, 31(Suppl 3), 346-351. Retrieved from [Link]

  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. Retrieved from [Link]

  • Torres, G. E., & Amara, S. G. (2007). Monoamine transporters. Neurology, 68(16 Suppl 2), S3-S10. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. Retrieved from [Link]

  • Singh, S. K. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 70, 12.15.1-12.15.14. Retrieved from [Link]

  • The monoamine system. (2023). Frontiers in Immunology, 14, 1245897. Retrieved from [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Moron, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 389-395. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. Retrieved from [Link]

  • SERT (SLC6A4) Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • CHO versus HEK293: Which cell line is right for my protein expression? (2024). Eppendorf. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods, 91, 35-41. Retrieved from [Link]

  • IC50. (2024). In Wikipedia. Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). International Journal of Molecular Sciences, 24(20), 15383. Retrieved from [Link]

Sources

Application

Application Note: Advanced In Vitro ADME Assay Development for Fluorinated Amine Compounds

Introduction: The Dual Nature of Fluorination in Medicinal Chemistry The strategic incorporation of fluorine into amine-containing pharmacophores is a cornerstone of modern drug design. Because fluorine is highly electro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Fluorination in Medicinal Chemistry

The strategic incorporation of fluorine into amine-containing pharmacophores is a cornerstone of modern drug design. Because fluorine is highly electronegative, it withdraws electron density from adjacent basic amines, effectively lowering their pKa. This modification is highly desirable for reducing hERG liability and improving membrane permeability[1]. Furthermore, targeted fluoro-positioning is routinely used to block metabolically labile sites, thereby enhancing metabolic stability.

However, as a Senior Application Scientist, I frequently observe that the very physicochemical alterations that make fluorinated amines attractive in vivo—specifically their altered basicity and elevated lipophilicity—cause standard, off-the-shelf in vitro ADME assays to fail. Increased lipophilicity drives severe non-specific binding (NSB) to assay plastics and lipid membranes[2]. Additionally, while fluorine blocks specific cytochrome P450 (CYP) oxidation sites, it can deflect metabolism to adjacent alpha-carbons, generating highly reactive electrophilic intermediates[3].

This application note provides a causality-driven, self-validating guide to developing in vitro ADME assays specifically tailored for the unique behavior of fluorinated amines.

Mechanistic Grounding & Assay Workflow

To generate artifact-free data, we must design our assays around the physical realities of the molecule. The workflow below illustrates the necessary adaptations for fluorinated amines, ensuring that every protocol includes a self-validating checkpoint.

ADME_Workflow cluster_0 Physicochemical & Permeability cluster_1 Metabolism & Toxicity Start Fluorinated Amine Hit LogD LogD & pKa Profiling Start->LogD Perm Caco-2 Permeability (BSA Sink) LogD->Perm NSB Mass Balance Check (Recovery >80%) Perm->NSB HLM Microsomal Stability (CLint) NSB->HLM Validated Trap Reactive Metabolite Trapping (GSH/KCN) HLM->Trap Structural Alert Efflux P-gp Efflux Ratio HLM->Efflux

Figure 1: Optimized ADME workflow for fluorinated amines, highlighting critical validation checkpoints.

Protocol 1: High-Recovery Caco-2 Permeability Assay

The Causality: Standard Caco-2 assays often yield artificially low permeability ( Papp​ ) and poor mass balance for fluorinated amines. Because the pKa is lowered, a higher fraction of the drug is unionized at pH 7.4, drastically increasing its lipophilicity. Consequently, the compound partitions into the transwell polycarbonate membranes or adheres to the plastic receiver wells rather than remaining in solution.

The Self-Validating System: We counteract this by introducing Bovine Serum Albumin (BSA) into the basolateral chamber. This creates a physiological lipophilic sink that pulls the compound into the receiver compartment, preventing membrane retention[4]. The assay is only considered valid if the calculated mass balance (recovery) exceeds 80%.

Step-by-Step Methodology
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) is > 400 Ω·cm².

  • Buffer Preparation: Prepare Transport Buffer (HBSS with 10 mM HEPES, pH 7.4). For the basolateral (receiver) compartment, supplement the buffer with 4% (w/v) BSA to act as a lipophilic sink[4].

  • Dosing Solution: Dilute the fluorinated amine test compound to 10 µM in Transport Buffer (ensure final DMSO concentration is < 1% to maintain monolayer integrity).

  • Assay Execution (Apical to Basolateral): Add 0.2 mL of the dosing solution to the apical chamber. Add 0.8 mL of the BSA-supplemented buffer to the basolateral chamber. Use ultra-low binding plates and pipette tips.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL from both chambers. Quench immediately with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Mass Balance Validation: Calculate recovery: Recovery (%) = [(Amount in Receiver + Amount in Donor) / Initial Amount Dosed] × 100. If recovery is <80%, the Papp​ value is artifactual and the assay must be repeated with higher sink concentrations or alternative low-binding materials.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

The Causality: While fluorine effectively blocks direct oxidation at its specific position, CYP450 enzymes will often deflect their activity to adjacent, unblocked alpha-carbons. For cyclic fluorinated amines (e.g., fluoro-piperidines), this alpha-oxidation rapidly leads to the formation of highly reactive, electrophilic iminium ions or quinone methides[3]. Standard intrinsic clearance ( CLint​ ) assays measure the disappearance of the parent drug but fail to detect these transient, toxic species.

The Self-Validating System: We must couple the microsomal stability assay with a nucleophilic trapping agent—Glutathione (GSH) for soft electrophiles or Potassium Cyanide (KCN) for hard electrophiles. The system is validated by running a known bioactivator (e.g., clozapine) in parallel to ensure trapping efficiency and mass spectrometer sensitivity[5].

Bioactivation Parent Fluorinated Amine CYP CYP450 Oxidation (alpha-carbon) Parent->CYP Intermediate Iminium Ion Intermediate (Electrophilic) CYP->Intermediate Bioactivation Detox Stable Metabolite (Dealkylation) CYP->Detox Detoxification Adduct GSH/Cyanide Adduct (LC-HRMS Detected) Intermediate->Adduct Nucleophilic Trapping

Figure 2: CYP450-mediated bioactivation pathway of fluorinated amines and nucleophilic trapping.

Step-by-Step Methodology
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Addition: Supplement the buffer with 5 mM GSH (to trap quinone methides) or 1 mM KCN (to trap iminium ions). (Safety Note: Handle KCN in a strictly controlled fume hood).

  • Pre-Incubation: Mix HLM (final protein concentration 1.0 mg/mL), the trapping agent, and 10 µM of the fluorinated amine. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-HRMS Analysis with MDF: Analyze the supernatant using an Orbitrap or Q-TOF mass spectrometer. Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent compound + GSH (+307.0838 Da) or + Cyanide (+27.0109 Da). MDF selectively filters out the complex biological background, allowing for the unambiguous identification of trapped reactive adducts[5].

Quantitative Data Interpretation: Correcting for NSB

To ensure robust decision-making, the raw quantitative data must be mathematically corrected for the physical artifacts introduced by the fluorinated amine's lipophilicity. The apparent intrinsic clearance ( CLint,app​ ) will often look artificially high due to the compound binding to the microsomal proteins rather than being metabolized. We must calculate the fraction unbound in microsomes ( fu,mic​ ) to determine the true intrinsic clearance ( CLint,true​ )[2].

Table 1: Impact of Assay Optimization on Fluorinated Amine ADME Metrics

ParameterStandard Assay OutputOptimized Assay Output (Fluorine-Adapted)Mechanistic Rationale
Caco-2 Permeability ( Papp​ ) 0.5×10−6 cm/s 12.0×10−6 cm/sBSA sink prevents basolateral membrane retention.
Mass Balance (Recovery) 45%92%Low-binding plastics and protein sink eliminate NSB.
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg12 µL/min/mg ( CLint,true​ )Correction for fu,mic​ reveals true metabolic stability.
Reactive Metabolites UndetectedIminium-KCN Adduct (+27 Da)KCN trapping captures transient electrophiles.

By applying these rigorous, causality-driven protocols, drug development professionals can rescue fluorinated amine programs from misleading in vitro artifacts, ensuring that only compounds with genuinely optimal ADME and safety profiles advance to in vivo studies.

Sources

Method

Application Notes &amp; Protocols: Formulation of 3-(3-Fluorophenyl)cyclopentan-1-amine for In Vivo Studies

Abstract This document provides a comprehensive scientific guide for the formulation of 3-(3-Fluorophenyl)cyclopentan-1-amine, a moderately lipophilic small molecule, for use in preclinical in vivo research. We address t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive scientific guide for the formulation of 3-(3-Fluorophenyl)cyclopentan-1-amine, a moderately lipophilic small molecule, for use in preclinical in vivo research. We address the inherent challenges associated with the compound's predicted physicochemical properties and present a logical, tiered approach to vehicle selection and formulation development. This guide details three primary strategies: pH-adjusted aqueous solutions, co-solvent systems, and cyclodextrin-based solubilization. A detailed, step-by-step protocol for a robust co-solvent-based formulation suitable for common administration routes in rodent models is provided, alongside essential methodologies for analytical validation to ensure concentration, homogeneity, and stability.

Introduction and Core Principles

3-(3-Fluorophenyl)cyclopentan-1-amine is a primary amine containing a fluorophenyl moiety attached to a cyclopentane ring.[1] The successful evaluation of its biological activity and pharmacokinetic profile in vivo is critically dependent on the development of a safe, stable, and homogeneous dosing formulation that ensures consistent bioavailability.

The primary challenge in formulating this compound stems from its predicted moderate lipophilicity (XlogP ≈ 2.0), which suggests limited intrinsic solubility in simple aqueous vehicles.[1] Furthermore, as a primary amine, the compound is basic and its solubility is highly dependent on pH.[2][3] An effective formulation strategy must therefore overcome poor aqueous solubility while ensuring the vehicle is well-tolerated in the chosen animal model and compatible with the intended route of administration.

This guide is built on the principle of a tiered formulation development workflow: beginning with the simplest aqueous systems and progressing to more complex vehicles only as required by the target concentration and stability needs.

Pre-Formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of 3-(3-Fluorophenyl)cyclopentan-1-amine is the foundation of a rational formulation design.

Key Physicochemical Properties:

  • Molecular Structure: A primary amine, which is a basic functional group capable of protonation to form a more water-soluble salt.[2] The hydrochloride salt form is also available.[4]

  • Predicted Lipophilicity (XlogP): The predicted octanol-water partition coefficient is approximately 2.0, indicating that the molecule is moderately lipophilic and will likely favor organic phases over aqueous ones, predicting low water solubility.[1] Similar compounds with logP values in this range often require specific formulation strategies to achieve desired concentrations for in vivo studies.[5]

  • Impact of Fluorine: The electron-withdrawing nature of the fluorine atom can decrease the pKa of the amine compared to its non-fluorinated analog, which may influence its solubility at different pH values.[6]

  • Metabolic Stability: Fluorination can sometimes alter metabolic stability, making it crucial to assess the compound's stability in the final formulation and in biological matrices like serum.[7][8]

Formulation Development Workflow

The selection of an appropriate vehicle is a stepwise process of evaluation. The goal is to use the simplest possible system that achieves the desired concentration, clarity, and stability.

Formulation_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Validation & Dosing A Physicochemical Profiling (pKa, logP, Intrinsic Solubility) B Target Dose & Concentration Calculation A->B C Initial Solubility Screening B->C D Strategy 1: Aqueous Vehicle (pH Adjustment) C->D Is target conc. low & compound is ionizable? E Strategy 2: Co-Solvent System C->E Is aqueous solubility insufficient? F Strategy 3: Cyclodextrin Complexation C->F Are co-solvents unsuitable or is solubility still too low? G QC Check (Clarity, pH, Osmolality) D->G E->G F->G H Analytical Validation (Concentration & Stability by HPLC) G->H I In Vivo Dosing H->I

Caption: Formulation development decision workflow.

Strategy 1: pH-Adjusted Aqueous Solution

This is the most straightforward approach and should always be the first strategy attempted, particularly if the hydrochloride salt of the amine is available.

  • Causality: As a primary amine, 3-(3-Fluorophenyl)cyclopentan-1-amine will be protonated at acidic pH, forming a cationic salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[5]

  • Methodology: Attempt to dissolve the compound (preferably the HCl salt) in a common, physiologically compatible vehicle like sterile 0.9% saline. If solubility is insufficient, the pH can be lowered cautiously with dilute HCl. The final pH should be within a tolerable range for the intended route of administration (e.g., pH 4-8 for subcutaneous or intravenous injection).[9]

  • Limitations: This method is only effective if the required concentration can be achieved within a physiologically acceptable pH range. High concentrations may still not be achievable.

Strategy 2: Co-Solvent Systems

When aqueous solubility is insufficient, a co-solvent system is a widely used and effective alternative. These systems work by reducing the overall polarity of the vehicle.

  • Causality: Co-solvents are water-miscible organic solvents that can dissolve non-polar compounds. By blending them with water or saline, a vehicle is created with intermediate polarity, capable of solubilizing lipophilic molecules. Surfactants like Polysorbate 80 (Tween 80) can further aid solubilization and prevent precipitation upon dilution in aqueous physiological fluids.[10]

  • Common Compositions:

    • DMSO/PEG 300/Saline: A typical vehicle may consist of 5-10% Dimethyl Sulfoxide (DMSO), 30-40% Polyethylene Glycol 300 (PEG300), and the remainder as sterile saline.

    • DMSO/Tween 80/Saline: A common alternative is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.[11][12]

  • Critical Considerations: The concentration of organic solvents must be kept within established safety limits for the animal model. For example, the dose of DMSO should generally not exceed 2 mL/kg, and the concentration is often limited to 10% (v/v) for parenteral routes to avoid toxicity.[12]

Strategy 3: Cyclodextrin-Based Solubilization

For compounds that are particularly challenging to formulate, cyclodextrins offer a sophisticated method of increasing apparent aqueous solubility.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 3-(3-fluorophenyl)cyclopentyl portion of the molecule can be encapsulated within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the drug from the aqueous environment, rendering the entire complex water-soluble.[13][14][15]

  • Methodology: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its high aqueous solubility and safety profile.[13] A solution of HP-β-CD (e.g., 20-40% w/v in water) is prepared, and the compound is added and stirred (sometimes with gentle heating) until dissolved.

  • Limitations: This method can be more costly and time-consuming to prepare. The large size of the cyclodextrin molecule can also influence the pharmacokinetics of the drug.

Quantitative Data Summary: Comparative Solubility

The following table presents representative (hypothetical) solubility data to illustrate the effectiveness of the different formulation strategies. Actual experimental values must be determined for each new batch of the compound.

VehicleAchieved Solubility (mg/mL)Observations
Sterile 0.9% Saline (pH 7.2)< 1Fine white suspension observed.
Sterile 0.9% Saline, pH adjusted to 4.5 with HCl~5Clear solution, suitable for lower doses.
10% DMSO / 90% Sterile Saline~8Clear, but may precipitate on standing.
10% DMSO / 10% Tween 80 / 80% Sterile Saline> 25Clear, stable solution.
10% DMSO / 30% PEG300 / 60% Sterile Saline> 30Clear, stable solution.
25% (w/v) HP-β-CD in Sterile Water~20Clear solution after 2 hours of stirring.

Detailed Experimental Protocol: Co-Solvent Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mL final volume of a 10 mg/mL dosing solution of 3-(3-Fluorophenyl)cyclopentan-1-amine using a well-tolerated co-solvent vehicle suitable for oral (PO) or intraperitoneal (IP) administration in rodents.

Materials & Equipment:

  • 3-(3-Fluorophenyl)cyclopentan-1-amine (or its HCl salt)

  • Dimethyl Sulfoxide (DMSO), USP/Pharmaceutical Grade

  • Polyethylene Glycol 300 (PEG300), NF/Pharmaceutical Grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free 15 mL polypropylene conical tube

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol Steps:

  • Calculate Required Amounts:

    • Compound Mass: For a 10 mL final volume at 10 mg/mL, you will need: 10 mL * 10 mg/mL = 100 mg of 3-(3-Fluorophenyl)cyclopentan-1-amine.

      • Note: If using a salt form (e.g., HCl), adjust the mass based on the molecular weight difference to ensure you are dosing the correct amount of the active free base.

    • Vehicle Volumes: For a final vehicle composition of 10% DMSO, 30% PEG300, and 60% Saline:

      • DMSO: 10 mL * 10% = 1.0 mL

      • PEG300: 10 mL * 30% = 3.0 mL

      • Saline: 10 mL * 60% = 6.0 mL

  • Dissolution of Compound:

    • Accurately weigh 100 mg of the compound into the sterile 15 mL conical tube.

    • Add the 1.0 mL of DMSO directly to the powder.

    • Cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved and a clear, concentrated stock solution is formed. Visually inspect against a light source to ensure no solid particles remain.

  • Addition of Co-Solvent:

    • To the clear DMSO solution, add the 3.0 mL of PEG300.

    • Cap and vortex thoroughly for at least 1 minute until the solution is homogeneous.

  • Final Dilution:

    • CRITICAL STEP: Slowly add the 6.0 mL of sterile saline to the organic mixture in small increments (e.g., 1-2 mL at a time), vortexing well between each addition. This gradual addition is crucial to prevent the compound from precipitating out of solution ("crashing out").

    • Once all the saline has been added, vortex the final solution for an additional 2 minutes to ensure complete homogeneity.

  • Quality Control & Sterilization:

    • Visually inspect the final formulation. It must be a completely clear, colorless to pale yellow solution, free of any particulates or cloudiness.

    • If intended for parenteral administration (e.g., IP, IV, SC), the solution must be sterile filtered. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile vial.

    • The formulation is now ready for animal dosing. Store at 4°C, protected from light, and determine stability for the intended duration of use. It is recommended to prepare fresh solutions for each experiment day.

Analytical Validation and Stability

It is imperative to verify the concentration and stability of the final formulation. A simple quality control check is insufficient to guarantee accurate dosing.

6.1. Concentration Verification

  • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for quantifying small molecules in solution.[16]

  • Procedure:

    • Prepare a calibration curve using standards of known concentrations of 3-(3-Fluorophenyl)cyclopentan-1-amine in the vehicle.

    • Dilute an aliquot of the final formulation to fall within the linear range of the calibration curve.

    • Analyze the sample by HPLC and determine the concentration against the standard curve. The measured concentration should be within ±10% of the target concentration (10 mg/mL).

6.2. Stability Assessment

  • Formulation Stability: Store an aliquot of the formulation under the intended storage conditions (e.g., 4°C) and re-analyze by HPLC at specified time points (e.g., 4h, 24h, 7 days) to ensure the concentration remains stable and no degradants appear.

  • In Vitro Serum Stability: A preliminary assessment of metabolic stability can be performed.[17]

    • Incubate a small amount of the compound in fresh mouse, rat, or human serum at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 min), take an aliquot, quench the reaction with a protein-precipitating solvent like acetonitrile, centrifuge, and analyze the supernatant.

    • Quantify the remaining parent compound, typically by Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to determine its half-life in serum.[17]

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Administration of Piperidolate Hydrochloride to Rodent Models.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3-fluorophenyl)cyclopentan-1-one.
  • University of Louisville. (2025). Rodent Anesthesia and Analgesia Guideline. Institutional Animal Care and Use Committee.
  • Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology.
  • Pharma Excipients. (2023). Excipients for Parenterals.
  • Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Washington State University. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Institutional Animal Care and Use Committee.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Prodrugs for Amines.
  • Doyle, A. G., & Fandrick, D. R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • El-Gindy, A., et al. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • Barshop, B. A., et al. (2011). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites.
  • MacKinnon, N., et al. (n.d.). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI.
  • Wang, J., & Wang, W. (n.d.). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Chitre, N. M., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • Ma, Z., et al. (2007). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • AVT Pharmaceutical. (2025). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?.
  • Erhirhie, E. O., et al. (n.d.). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace.
  • Schibilla, F., et al. (2025).
  • MedchemExpress. (n.d.). Animal Dosing Guidelines.
  • Grimaldi, M., et al. (n.d.). Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules.
  • Nema, S., & Brendel, R. J. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions.
  • Li, Y., et al. (2025).
  • Lapi, S. E., et al. (n.d.). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent.
  • Sigma-Aldrich. (n.d.). 1-(3-fluorophenyl)cyclopentan-1-amine hydrochloride.
  • Benchchem. (n.d.). Comparative Analysis of the Bioactivity of Fluorophenyl-Thiazole Derivatives: An Insight into In Vitro and In Vivo Studies.
  • PubChemLite. (n.d.). 3-(3-fluorophenyl)cyclopentan-1-amine (C11H14FN).
  • Sodeoka, M., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • CD Bioparticles. (n.d.). Amine Modification.
  • ChemScene. (n.d.). 1-(3-Fluorophenyl)cyclopropan-1-amine.
  • Caillol, S., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
  • Avram, R., et al. (n.d.). Industrial processes for manufacturing amines.
  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine.
  • Sigma-Aldrich. (n.d.). 3-(4-chlorophenyl)cyclopentan-1-amine hydrochloride.
  • Benchchem. (n.d.). 1-(3-Chlorophenyl)-2-methylpropan-2-amine solubility issues and solutions.
  • Molbank. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(3-Fluorophenyl)cyclopentan-1-amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the preparation of 3-(3-fluorophenyl)cyclopentan-1-amine. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the preparation of 3-(3-fluorophenyl)cyclopentan-1-amine. The synthesis fundamentally relies on a two-phase sequence: the Rhodium-catalyzed 1,4-conjugate addition of 3-fluorophenylboronic acid to cyclopent-2-en-1-one, followed by the reductive amination of the resulting 3-(3-fluorophenyl)cyclopentan-1-one intermediate.

Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathway & Troubleshooting Workflow

Workflow N1 Cyclopent-2-en-1-one + 3-Fluorophenylboronic acid N2 Rh(I) Catalyst / Base Conjugate Addition N1->N2 N3 3-(3-Fluorophenyl)cyclopentan-1-one (Intermediate) N2->N3 Degassed, H2O/Dioxane Err1 Homocoupling Byproduct (O2/Excess Base) N2->Err1 Poor inert atmosphere N4 Amine Source + Ti(OiPr)4 Imine Condensation N3->N4 N5 NaBH3CN or H2/Ru Selective Reduction N4->N5 GC-MS Confirmed Imine Err2 Cyclopentanol Byproduct (Premature Reduction) N4->Err2 Highly active hydride added early N6 3-(3-Fluorophenyl)cyclopentan-1-amine (Target Product) N5->N6 Optimized pH & Equivalents Err3 Secondary Amine Byproduct (Over-alkylation) N5->Err3 Low NH3 concentration

Troubleshooting workflow for the synthesis of 3-(3-fluorophenyl)cyclopentan-1-amine.

Phase 1: Rhodium-Catalyzed Conjugate Addition (Ketone Intermediate)

Q: Why is my conjugate addition yielding significant amounts of 3,3'-difluorobiphenyl (homocoupling byproduct) instead of the desired ketone? A: Homocoupling of the arylboronic acid is a common side reaction mediated by oxygen or excess base. Causality: Rhodium(I) can be oxidized to Rh(III) in the presence of trace O₂, which facilitates the transmetalation of two boronic acid molecules followed by reductive elimination[1]. Solution: Degas all solvents thoroughly using the freeze-pump-thaw method and maintain strict Schlenk conditions. Additionally, ensure the water-to-organic solvent ratio is optimal (typically 1:10 H₂O/dioxane). Water is mechanistically required to protonate the rhodium enolate intermediate and regenerate the active catalyst, but excess base in the aqueous layer can accelerate Suzuki-type homocoupling.

Q: How do I ensure high conversion without promoting 1,2-addition? A: 1,2-addition is suppressed by the steric bulk of the catalyst ligand. Causality: The active catalytic species is a five-membered rhodacycle intermediate[1]. Using sterically demanding ligands (e.g., BINAP or chiral diene ligands) forces the rhodium center to favor 1,4-insertion over direct carbonyl attack. Maintain the reaction temperature at or below 50°C to thermodynamically favor the 1,4-conjugate addition product.

Phase 2: Reductive Amination (Final Amine Product)

Q: During reductive amination, I am observing a low yield of the primary amine and a high concentration of 3-(3-fluorophenyl)cyclopentan-1-ol. How do I prevent ketone reduction? A: This occurs when the reducing agent reduces the starting ketone faster than the imine/iminium intermediate can form. Causality: The initial condensation of cyclopentanone with the amine to form the imine is a reversible equilibrium reaction[2]. If a highly active hydride donor (like NaBH₄) is present, it will immediately attack the carbonyl oxygen. Solution: Use a two-stage approach. First, pre-form the imine using a Lewis acid water-scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄) or 4Å molecular sieves. Second, use a milder, pH-dependent reducing agent like Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the protonated iminium ion over the neutral ketone at pH 6–7.

Q: How can I suppress the formation of the secondary amine (di-alkylated byproduct)? A: Over-alkylation happens when the newly formed primary amine competes with the ammonia source to attack unreacted ketone. Causality: Primary amines are inherently more nucleophilic than ammonia. Solution: Use a massive excess of the ammonia source (e.g., 10-20 equivalents of NH₄OAc or a saturated NH₃/MeOH solution)[3]. The high concentration gradient forces the equilibrium toward the primary imine. Alternatively, perform the reductive amination using benzylamine to form an N-benzyl protected amine, followed by Pd/C catalytic hydrogenolysis.

Q: Are there heterogeneous catalytic alternatives to hydride reagents that improve scalability? A: Yes. For large-scale synthesis, catalytic hydrogenation is preferred over stoichiometric borohydrides. Causality: Heterogeneous catalysts prevent boron-waste generation and simplify downstream purification. Recent advances demonstrate that Ru-based catalysts (e.g., Ru/Nb₂O₅) or Ni/Al₂O₃ nano-catalysts exhibit exceptionally high activity in the reductive amination of cyclopentanone derivatives under mild H₂ pressure (2 MPa)[4].

Quantitative Data: Reagent Optimization for Reductive Amination

The following table summarizes the causal relationship between reagent selection and product distribution during the reductive amination of 3-(3-fluorophenyl)cyclopentan-1-one.

Reducing Agent / CatalystAmine SourceAdditive / ScavengerPrimary Amine Yield (%)Secondary Amine (%)Ketone Reduction (%)
NaBH₄ NH₄OAc (5 eq)None25%15%55%
NaBH₃CN NH₄OAc (10 eq)4Å Molecular Sieves78%12%8%
NaBH(OAc)₃ Benzylamine (1.1 eq)Ti(OiPr)₄ (1.2 eq)92% (as N-benzyl)<2% <2%
Ru/Nb₂O₅ (2 MPa H₂)NH₃ in MeOHNone84%5%2%
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing mandatory analytical checkpoints.

Protocol 1: Rhodium-Catalyzed 1,4-Conjugate Addition
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine [Rh(cod)Cl]₂ (1.5 mol%), BINAP (3.3 mol%), and KOH (10 mol%) in degassed 1,4-dioxane/H₂O (10:1).

    • Validation Checkpoint 1: Stir for 15 minutes. The solution must transition from yellow to a deep orange/red hue, visually validating the formation of the active monomeric Rh complex.

  • Substrate Addition: Add 3-fluorophenylboronic acid (1.5 eq) followed by cyclopent-2-en-1-one (1.0 eq). Stir at 50°C for 12 hours.

    • Validation Checkpoint 2: Monitor by HPLC or GC-MS. Do not quench until the enone peak is completely consumed. If the reaction stalls at ~50% conversion, test the pH of an aliquot; a drop in pH indicates the need for additional base to facilitate the transmetalation step.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield 3-(3-fluorophenyl)cyclopentan-1-one.

Protocol 2: Two-Stage Reductive Amination via Benzylamine (Highest Yield Route)
  • Imine Condensation: Dissolve 3-(3-fluorophenyl)cyclopentan-1-one (1.0 eq) in anhydrous THF. Add benzylamine (1.1 eq) and Ti(OiPr)₄ (1.2 eq). Stir at room temperature for 6 hours.

    • Validation Checkpoint 1: Analyze an aliquot via GC-MS. Do not proceed to reduction until the starting ketone mass peak (m/z 178) is <2% relative to the imine intermediate. This validates that the thermodynamic equilibrium has successfully shifted.

  • Selective Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 4 hours, allowing it to warm to room temperature.

    • Validation Checkpoint 2: TLC (Hexanes/EtOAc 7:3) must show the complete disappearance of the UV-active imine spot. Quench with 1M NaOH to precipitate TiO₂, filter through Celite, and isolate the N-benzyl amine.

  • Hydrogenolysis (Deprotection): Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under a balloon of H₂ gas for 12 hours.

    • Validation Checkpoint 3: Filter through Celite and concentrate. ¹H-NMR analysis of the crude product must show the complete disappearance of the benzylic -CH₂- protons (~3.8 ppm), validating absolute deprotection to the target 3-(3-fluorophenyl)cyclopentan-1-amine.

References
  • MDPI. "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts". URL: [Link]

  • ResearchGate. "Reductive amination of cyclopentanone". URL: [Link]

  • ACS Publications. "Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions". URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclopentylamine Synthesis

Advanced Troubleshooting & Protocol Optimization for Reductive Amination Workflows Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reductive amination...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Optimization for Reductive Amination Workflows

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reductive amination of cyclopentanone to cyclopentylamine is a foundational transformation. However, achieving high chemoselectivity is a persistent challenge. The formation of secondary amines (dicyclopentylamine) and over-reduced alcohols (cyclopentanol) can severely impact downstream pharmaceutical workflows.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your synthesis. We will move beyond basic recipes to understand the chemical causality behind each parameter, ensuring your protocols are robust, scalable, and self-validating.

Section 1: Mechanistic Reaction Network & Byproduct Origins

To troubleshoot byproduct formation, we must first analyze the competing kinetic pathways. The desired reaction is a two-step process: condensation of cyclopentanone with ammonia to form an imine intermediate, followed by catalytic hydrogenation. Byproducts emerge when the reduction step outpaces imine formation, or when the primary amine product acts as a nucleophile against unreacted ketone .

Pathway Ketone Cyclopentanone Imine1 Cyclopentylimine Ketone->Imine1 + NH3 Alcohol Cyclopentanol (Byproduct) Ketone->Alcohol + H2 (Direct) Imine2 Dicyclopentylimine Ketone->Imine2 Ammonia Ammonia (NH3) Ammonia->Imine1 PrimaryAmine Cyclopentylamine (Target) Imine1->PrimaryAmine + H2 PrimaryAmine->Imine2 + Ketone SecondaryAmine Dicyclopentylamine (Byproduct) Imine2->SecondaryAmine + H2

Reaction network of cyclopentanone reductive amination and its byproduct pathways.

Section 2: Troubleshooting FAQs

Q1: Why is my reaction yielding >15% dicyclopentylamine (bis-alkylation byproduct)? A1: This is a classic issue of competing nucleophiles. Cyclopentylamine (your primary product) is a significantly stronger nucleophile than ammonia. If there is unreacted cyclopentanone present alongside the newly formed primary amine, the primary amine will attack the ketone to form a secondary imine (dicyclopentylimine), which is subsequently reduced to dicyclopentylamine . Actionable Solution: Shift the equilibrium by using a massive stoichiometric excess of ammonia (5 to 10 equivalents). This mass action ensures ammonia outcompetes the primary amine for the ketone electrophile. Additionally, pre-forming the imine before adding the reducing agent prevents the primary amine from ever coexisting with unreacted ketone.

Q2: I am seeing significant levels of cyclopentanol. How do I prevent over-reduction? A2: Cyclopentanol forms via the direct catalytic hydrogenation of cyclopentanone. This occurs when the hydrogenation catalyst is highly active toward oxygen-containing carbonyls and is introduced before the condensation step has reached equilibrium . Actionable Solution: Use 4Å molecular sieves or titanium isopropoxide (Ti(O-iPr)4) during the condensation phase to chemically sequester water. According to Le Chatelier's principle, removing water drives the condensation to 100% completion, leaving no free ketone available for direct reduction. Alternatively, switch to a chemoselective catalyst like Ru supported on Nb2O5, which heavily favors C=N reduction over C=O reduction.

Q3: Does the choice of solvent impact the primary-to-secondary amine ratio? A3: Absolutely. Protic solvents like methanol are highly recommended. Methanol not only increases the solubility of ammonia gas but also stabilizes the imine intermediate via hydrogen bonding. Furthermore, conducting the reaction under slightly basic or neutral conditions suppresses the formation of tertiary and secondary amines, which are often exacerbated in highly acidic environments .

Section 3: Quantitative Optimization Matrix

The following table summarizes the impact of various reaction parameters on product distribution, based on optimized pilot-scale data. Comparing these conditions highlights the necessity of ammonia excess and step-wise execution.

Reaction ConditionMolar Ratio (NH3:Ketone)Catalyst SystemSolventPrimary Amine Yield (%)Secondary Amine / Alcohol (%)
Standard Batch (1-pot) 2:1Pd/CEthanol65%25% / 10%
High NH3 Batch 10:1Raney NiMethanol82%12% / 6%
Step-wise (Pre-imine) 5:1NaBH3CNTHF88%8% / 4%
Optimized Flow / Pressure 10:1Ru/Nb2O5Methanol>95%<3% / <2%
Section 4: Self-Validating Experimental Protocol

To guarantee high selectivity, we recommend a step-wise approach that isolates the condensation phase from the reduction phase. This protocol is designed as a self-validating system : by analytically verifying the disappearance of the ketone before introducing hydrogen, you mathematically eliminate the possibility of cyclopentanol formation and severely restrict bis-alkylation.

Workflow Step1 Step 1: Imine Condensation Combine Cyclopentanone + 10 eq NH3 in MeOH Add 4Å Molecular Sieves Stir 4-6 hours at RT Step2 Step 2: Filtration Filter out Molecular Sieves Transfer to hydrogenation vessel Step1->Step2 Step3 Step 3: Catalytic Reduction Add Supported Catalyst (e.g., Ru/Nb2O5) Pressurize with H2 (20 bar) Stir at 90°C until H2 uptake ceases Step2->Step3 Step4 Step 4: Workup & Purification Vent H2, filter catalyst Evaporate MeOH & excess NH3 Fractional distillation Step3->Step4

Step-wise experimental workflow for highly selective cyclopentylamine synthesis.

Detailed Step-by-Step Methodology:

  • Imine Condensation (Equilibrium Shift):

    • In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of cyclopentanone in anhydrous methanol to achieve a 0.5 M concentration.

    • Add 10.0 equivalents of a methanolic ammonia solution (e.g., 7N NH3 in MeOH).

    • Introduce activated 4Å molecular sieves (approximately 1 g per mmol of ketone) to absorb the water byproduct.

    • Stir the suspension at room temperature for 4-6 hours.

    • Self-Validation Check: Run a GC-MS or TLC to confirm >95% consumption of cyclopentanone. Do not proceed to step 2 until the ketone is entirely consumed.

  • Filtration:

    • Filter the mixture through a tightly packed pad of Celite to remove the molecular sieves. Transfer the filtrate immediately to a high-pressure hydrogenation autoclave to prevent imine hydrolysis.

  • Catalytic Reduction:

    • Add the selected chemoselective catalyst (e.g., 5 wt% Ru/Nb2O5 or standard Raney Nickel at 10 mol%).

    • Seal the autoclave, purge three times with nitrogen gas, and then three times with hydrogen gas to ensure a strictly anaerobic environment.

    • Pressurize the vessel to 20 bar (approx. 290 psi) with H2.

    • Heat the reaction to 90°C and stir vigorously until hydrogen uptake ceases (typically 2-4 hours, monitored via pressure drop).

  • Workup & Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas in a fume hood.

    • Filter the catalyst through a fine frit. (Safety Note: If using Raney Ni, keep the catalyst wet at all times to prevent pyrophoric ignition).

    • Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.

    • Purify the crude product via fractional distillation (Cyclopentylamine boiling point: 106–108 °C) to isolate the pure primary amine.

References
  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.[Link] [1]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link][1]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI Catalysts.[Link][2]

  • Ways to reduce the bis amination during a reductive amination? r/Chempros.[Link][3]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(3-Fluorophenyl)cyclopentan-1-amine

Welcome to the Process Chemistry Technical Support Center. As drug development candidates advance from discovery to pilot plant, the scalable synthesis of functionalized cycloalkylamines becomes a critical bottleneck. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development candidates advance from discovery to pilot plant, the scalable synthesis of functionalized cycloalkylamines becomes a critical bottleneck. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the two-step sequence:

  • Rhodium-catalyzed 1,4-addition of 3-fluorophenylboronic acid to 2-cyclopenten-1-one.

  • Reductive amination of the resulting 3-(3-fluorophenyl)cyclopentan-1-one to the final amine.

I. Synthetic Workflow Overview

Workflow A 2-Cyclopenten-1-one + 3-Fluorophenylboronic acid B Rh-Catalyzed 1,4-Addition A->B C 3-(3-Fluorophenyl) cyclopentan-1-one B->C  95% Yield  >99% ee D Reductive Amination (NH3, H2, Ru-cat or IRED) C->D E 3-(3-Fluorophenyl) cyclopentan-1-amine D->E  Primary Amine  >90% Yield

Figure 1: Two-step scalable synthetic workflow for 3-(3-Fluorophenyl)cyclopentan-1-amine.

II. Troubleshooting & FAQs: Step 1 - Rhodium-Catalyzed 1,4-Addition

Q: During our 10 L scale-up, we observe a 15–20% loss of 3-fluorophenylboronic acid to protodeboronation (fluorobenzene formation). How do we suppress this? A: Protodeboronation is a temperature- and moisture-dependent degradation pathway that competes with the transmetalation step of the catalytic cycle.

  • Causality: High temperatures accelerate the hydrolysis of the C–B bond by the Rh-hydroxo intermediate.

  • Solution: Lower the reaction temperature to 0–25 °C. To maintain catalytic turnover at this lower temperature, utilize a highly active rhodium complex such as [RhOH(cod)]2 supplemented with a base like KOH. The base quaternizes the arylboronic acid, accelerating its transmetalation to the rhodium center and effectively outcompeting the protodeboronation pathway 1.

Q: How do we safely manage the exotherm of the 1,4-addition without compromising enantioselectivity? A: The insertion of the enone into the Rh-aryl bond is highly exothermic.

  • Causality: Batching all reagents simultaneously at scale leads to thermal runaway, which degrades the chiral ligand and reduces enantiomeric excess (ee).

  • Solution: Employ a semi-batch process. Pre-form the active Rh-aryl species in the reactor, then dose the 2-cyclopenten-1-one continuously over 2–4 hours. This ensures the reaction is dosing-controlled rather than kinetics-controlled.

III. Troubleshooting & FAQs: Step 2 - Reductive Amination

Q: We are detecting up to 12% of the secondary amine (dimer) byproduct. How can we shift the selectivity entirely to the primary amine? A: Over-alkylation is the most common failure mode in reductive aminations.

  • Causality: The desired primary amine product is highly nucleophilic. If the reduction of the initial imine is too slow, the primary amine competes with ammonia to attack unreacted ketone, forming a secondary imine that reduces to a dimer.

  • Solution: Use a large molar excess of ammonia delivered as a methanolic NH₃ solution rather than aqueous ammonia. Methanolic NH₃ significantly inhibits secondary amine formation 2. Alternatively, utilizing a specialized ruthenium catalyst (e.g., Ru(OAc)2(dtbm-Segphos)) under H₂ pressure directly converts the ketone to the primary amine with >93% ee and minimal over-alkylation [[3]]().

Q: Our target requires a specific chiral configuration at the amine stereocenter. What is the most scalable alternative to transition-metal catalysts? A: The optimal scalable solution is biocatalysis using Imine Reductases (IREDs).

  • Causality: IREDs provide an exquisitely controlled chiral pocket that binds the ketone and ammonia, facilitating stereospecific reduction via NAD(P)H.

  • Solution: Implement an IRED-catalyzed fed-batch reaction. Enzyme stability is typically the limiting factor at scale; moving to a fed-batch system prevents substrate inhibition and can double the turnover number (TON) to >48,000, achieving >90% isolated yield 4 [[5]]().

Mechanism K Ketone Intermediate 3-(3-Fluorophenyl)cyclopentan-1-one HA Hemiaminal Intermediate K->HA Condensation SA Secondary Amine (Byproduct) K->SA Over-alkylation NH3 Ammonia (NH3) Excess in MeOH NH3->HA Condensation IM Imine Intermediate HA->IM -H2O PA Primary Amine Product (Desired) IM->PA Reduction (H2/Ru or NAD(P)H) PA->K Competing Reaction

Figure 2: Mechanistic pathway of reductive amination highlighting the over-alkylation risk.

IV. Quantitative Data Summaries

Table 1: Scale-Up Parameters for Rh-Catalyzed 1,4-Addition

ParameterStandard BatchOptimized Semi-BatchCausality for Change
Catalyst [Rh(acac)(C2H4)2][RhOH(cod)]2Hydroxo forms natively accelerate transmetalation.
Additive NoneKOH (1.0 eq)Base prevents protodeboronation at lower temps.
Temperature 90 °C25 °CMinimizes thermal degradation of the chiral ligand.
Dosing All-at-onceEnone dosed over 3hControls exothermic runaway and preserves ee.

Table 2: Reductive Amination Selectivity Profiles

Catalyst SystemAmine SourcePrimary Amine YieldSecondary AmineMechanistic Note
Pd/C, H₂ Aq. NH₄OH65%25%Water promotes hemiaminal hydrolysis back to ketone.
Ru/Nb₂O₅, H₂ Methanolic NH₃84%<5%Methanol stabilizes imine; excess NH₃ outcompetes product.
Ru(OAc)₂(dtbm-Segphos) NH₃, NH₄Cl, H₂>93%<2%Direct asymmetric reduction (DARA) with chiral pocket.
Imine Reductase (IRED) NH₃ buffer>95%Not detectedEnzymatic pocket physically prevents secondary amine binding.
V. Self-Validating Experimental Protocols
Protocol 1: Semi-Batch 1,4-Addition (1 kg Scale)
  • System Preparation: Purge a 10 L jacketed glass reactor with N₂ for 30 minutes. Absolute inertness is required to prevent Rh-oxidation.

  • Catalyst Activation: Charge [RhOH(cod)]2 (0.5 mol%) and the selected chiral ligand (1.1 mol%) into 2 L of degassed aqueous methanol. Stir at 25 °C for 30 minutes.

    • Causality: Pre-mixing allows the formation of the active monomeric Rh-catalyst before substrate introduction.

  • Reagent Loading: Add 3-fluorophenylboronic acid (1.2 eq) and KOH (1.0 eq).

  • Controlled Dosing (Self-Validating Step): Set the reactor jacket to 25 °C. Begin dosing 2-cyclopenten-1-one (1.0 eq, 1 kg) via a mass-flow controller at ~5.5 g/min .

    • Validation Checkpoint: Monitor internal temperature (IT) and utilize in-line FTIR (ReactIR). If IT exceeds 35 °C or if the enone C=O stretch (~1705 cm⁻¹) accumulates beyond 5% relative area, the dosing pump must automatically interlock (pause). This self-validates the heat removal capacity and catalytic turnover of the system.

  • Workup: Post-dosing, stir for 2 hours. Extract with MTBE, wash with 1M NaOH (to purge unreacted boronic acid), and concentrate to yield 3-(3-fluorophenyl)cyclopentan-1-one.

Protocol 2: Biocatalytic Reductive Amination (Fed-Batch)
  • Buffer Preparation: Prepare 5 L of 100 mM phosphate buffer (pH 8.0) containing 2 M NH₄Cl.

    • Causality: High ammonia concentration drives the condensation equilibrium toward the imine.

  • Enzyme & Cofactor Charging: Add Imine Reductase (e.g., IRED-33, 5 g/L) and NADP⁺ (1 mM), along with a glucose/glucose dehydrogenase (GDH) recycling system.

    • Causality: The GDH system continuously regenerates NADPH, keeping the expensive cofactor at catalytic amounts.

  • Substrate Feeding (Self-Validating Step): Feed 3-(3-fluorophenyl)cyclopentan-1-one continuously to maintain a steady-state concentration of <50 mM.

    • Validation Checkpoint: Monitor pH via an in-line probe. The reductive amination consumes protons. Use an automated titrator with 1M HCl to maintain pH 8.0 ± 0.1. The volume of HCl added directly correlates to reaction progress, creating a self-validating kinetic readout. The reaction is complete when HCl consumption ceases.

  • Isolation: Acidify to pH 2.0 to denature enzymes and extract impurities with EtOAc. Basify the aqueous layer to pH 12 and extract with MTBE. Crystallize as the HCl salt using HCl/iPrOH to yield >99% pure 3-(3-fluorophenyl)cyclopentan-1-amine.

VI. References
  • Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry.1

  • Reductive amination of cyclopentanone. ResearchGate.2

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development (ACS). 3

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development (ACS). 4

  • Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications (PMC).5

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Stereoselective Cyclopentylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals resolve critical bottlenecks in the stereosele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals resolve critical bottlenecks in the stereoselective synthesis of cyclopentylamines. Cyclopentylamines are highly versatile pharmacophores, but their synthesis via asymmetric reductive amination (ARA) or cycloaddition often suffers from poor enantioselectivity, over-reduction, or low conversion rates.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to ensure your catalytic workflows are robust and reproducible.

Quantitative Catalyst Selection Matrix

Selecting the correct catalyst system is the most critical variable in stereoselective cyclopentylamine synthesis. The table below summarizes the quantitative performance benchmarks of standard catalytic systems to help you establish baseline expectations for your specific substrate.

Catalyst SystemOptimal Substrate ScopeTypical ee / de (%)Key Mechanistic Advantage
Pd[(R)-Tol-BINAP]Br₂ Unhindered cyclopentanones85–98% ee (cis-selective)Preformed complex prevents ligand dissociation; high cis-diastereoselectivity [1].
Chiral Brønsted Acids α-Branched cyclopentanones90–99% eeEnables Dynamic Kinetic Resolution (DKR) via rapid imine/enamine tautomerization [2].
Reductive Aminases (RedAms) Aliphatic & aromatic ketones>95% eeOperates in aqueous media; extreme stereocontrol via enzymatic active site [3].
Ni/Al₂O₃ (Achiral) General carbonylsN/A (Achiral)High primary amine selectivity; suppresses dicyclopentylamine formation [4].

Mechanistic Workflows & Decision Logic

To minimize trial-and-error, use the following logical frameworks to dictate your experimental design.

CatalystDecision Start Target: Stereoselective Cyclopentylamine Q1 α-Branched Substrate? Start->Q1 DKR Use DKR Strategy (Chiral Brønsted Acid or Ru-Complex) Q1->DKR Yes Q2 Aqueous/Green Conditions? Q1->Q2 No Biocat Reductive Aminases (RedAms) Q2->Biocat Yes Chemcat Transition Metal (Pd/Tol-BINAP) Q2->Chemcat No

Figure 1: Decision tree for selecting the optimal catalyst system for cyclopentylamine synthesis.

ReactionPathways Ketone Cyclopentanone + Amine Imine Prochiral Imine Intermediate Ketone->Imine -H2O (Acid Catalyst) Alcohol Cyclopentanol (Byproduct) Ketone->Alcohol Direct Reduction (Background) Amine Enantioenriched Cyclopentylamine Imine->Amine Chiral Catalyst + H2 / NADPH

Figure 2: Competing pathways in reductive amination. Imine formation must outpace direct reduction.

Troubleshooting Guides & FAQs

Q1: I am observing low enantiomeric excess (ee) during the Asymmetric Reductive Amination (ARA) of my cyclopentanone. How do I fix this?

Causality & Solution: Low ee is rarely a failure of the chiral ligand itself; it is usually caused by competing background reactions. If the reducing agent (e.g., H₂) is introduced before the prochiral imine has fully formed, the catalyst will directly reduce the unreacted cyclopentanone to a cyclopentanol, or a non-stereoselective background reduction of the imine will occur.

  • Actionable Fix: Implement a two-step "pre-formation" protocol. Add a mild Lewis acid (e.g., Ti(OiPr)₄) or molecular sieves to drive the condensation to >95% completion before introducing the chiral Pd or Ru catalyst and hydrogen gas.

Q2: My reaction stalls at low conversion when using bulky amines (e.g., 2,4,6-trimethylaniline) with Pd-BINAP catalysts.

Causality & Solution: Transition-metal catalyzed ARA often relies on an inner-sphere mechanism where the imine must coordinate directly to the metal center. Bulky amines create severe steric clashes with rigid chiral ligands like BINAP, preventing hydride transfer [1].

  • Actionable Fix: Switch from a transition metal to a (e.g., TRIP). Brønsted acids operate via an outer-sphere hydrogen-bonding mechanism, activating the imine for reduction by a bulky hydride source (like a Hantzsch ester) without requiring tight metal coordination [2].

Q3: I am trying to synthesize an α-branched cyclopentylamine, but I am getting a racemic mixture of diastereomers.

Causality & Solution: α-branched ketones have a pre-existing stereocenter that can scramble. If the rate of reduction is faster than the rate of substrate racemization, you will trap the kinetic mixture of isomers.

  • Actionable Fix: You must utilize a Dynamic Kinetic Resolution (DKR) strategy. Increase the reaction temperature slightly or add a racemization-enhancing agent (like a weak acid) to ensure the imine/enamine tautomerization is significantly faster than the hydrogenation step. This allows the chiral catalyst to selectively funnel all material through the lowest-energy diastereomeric transition state.

Q4: When should I abandon chemocatalysis and switch to a Reductive Aminase (RedAm) biocatalyst?

Causality & Solution: Transition metals struggle with highly polar, unprotected substrates or when absolute green chemistry (aqueous media, ambient temperature) is mandated. RedAms have evolved to bind specific substrate conformations, offering near-perfect stereocontrol (>99% ee) without the need for high-pressure H₂ [3]. Switch to RedAms if your substrate is water-soluble and your amine donor is a simple aliphatic amine or ammonia.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not skip the analytical validation checkpoints; they are engineered to prevent downstream failures.

Protocol A: Pd-Catalyzed Asymmetric Reductive Amination of Cyclopentanones

This protocol utilizes a preformed Pd complex to ensure high cis-diastereoselectivity and prevent ligand dissociation [1].

  • Imine Pre-formation: In an oven-dried Schlenk flask under argon, dissolve the cyclopentanone derivative (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous CHCl₃ (5.0 mL). Add 4Å molecular sieves (500 mg).

  • Validation Checkpoint 1: Stir at room temperature for 4 hours. Remove a 10 µL aliquot, dilute in GC-grade solvent, and analyze via GC-MS. Do not proceed unless the ketone peak is <5% and the imine peak is >95%. Causality: Proceeding prematurely guarantees cyclopentanol byproduct formation.

  • Catalyst Addition: Add the preformed chiral catalyst, Pd[(R)-Tol-BINAP]Br₂ (5 mol%, 0.05 mmol).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 800 psi.

  • Reaction: Heat the reactor to 80 °C and stir for 24 hours.

  • Workup & Validation: Vent the reactor safely. Filter through a short pad of Celite to remove the catalyst and sieves. Concentrate the filtrate and determine the ee via chiral HPLC.

Protocol B: Biocatalytic Reductive Amination using RedAms

This protocol utilizes an enzymatic NADPH-recycling system to maintain atom economy and drive the reaction to completion [3].

  • Buffer Preparation: Prepare 10 mL of 100 mM Tris-HCl buffer, adjusted precisely to pH 9.0. Causality: RedAms denature rapidly outside their optimal pH window.

  • System Assembly: To 500 µL of the buffer, add:

    • Cyclopentanone substrate (5 mM)

    • Amine donor (25 mM, 5 equivalents)

    • Purified RedAm enzyme (1.0 mg/mL)

    • Glucose Dehydrogenase (GDH) (0.7 mg/mL) and D-glucose (30 mM) for cofactor recycling.

    • NADP⁺ (1 mM)

  • Validation Checkpoint (Negative Control): Set up an identical parallel reaction excluding the RedAm enzyme. This validates that any observed product in the main reaction is strictly enzymatically catalyzed, ruling out background chemical amination.

  • Incubation: Incubate the reactions at 25 °C with orbital shaking at 220 rpm for 24 hours.

  • Quenching & Extraction: Quench the reaction by adding 30 µL of 10 M NaOH. Extract the chiral amine product twice with 500 µL of tert-butyl methyl ether (TBME). Analyze the organic layer via chiral GC.

References

  • Rubio-Perez, L., et al. "Asymmetric reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes." Catalysis Science & Technology, 2014.[Link]

  • Wakchaure, V. N., et al. "Catalytic Asymmetric Reductive Amination of α-Branched Ketones." Angewandte Chemie International Edition, 2010.[Link]

  • Sharma, M., et al. "Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline." Frontiers in Bioengineering and Biotechnology, 2021.[Link]

  • Song, S., et al. "Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al₂O₃ Catalyst." ACS Sustainable Chemistry & Engineering, 2021.[Link]

Troubleshooting

strategies to enhance the metabolic stability of fluorinated amines

Technical Support Center: Troubleshooting Metabolic Stability of Fluorinated Amines Target Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the DMPK and Medicinal Chemistry S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Metabolic Stability of Fluorinated Amines

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the DMPK and Medicinal Chemistry Support Center. This guide provides troubleshooting strategies for optimizing the metabolic stability of amine-containing therapeutics. While amines are privileged pharmacophores, their high basicity often leads to poor membrane permeability and rapid cytochrome P450 (CYP450)-mediated clearance. Here, we explore how strategic fluorination can resolve these liabilities through precise physicochemical modulation.

Section 1: Troubleshooting N-Dealkylation & Oxidative Cleavage

Q1: My secondary alkyl amine lead compound is rapidly cleared via CYP450-mediated N-dealkylation. How can I use fluorination to block this pathway without losing target affinity?

Diagnosis & Causality: Rapid N-dealkylation is typically initiated by CYP450 enzymes via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the carbon alpha to the nitrogen. This forms an unstable hemiaminal intermediate that rapidly collapses, cleaving the amine[1].

Attempting to block this by directly substituting the alpha-protons with a single fluorine atom (α-monofluorination) is a critical design error. α-Fluorinated aliphatic amines are chemically unstable; the nitrogen lone pair readily drives fluoride elimination to form highly reactive, toxic iminium species[1].

The Solution: Implement β-fluorination or α-trifluoromethylation .

  • β-Fluorination: Placing a fluorine atom at the beta-position exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, universally increasing the electrostatic potential required for CYP450 to oxidize the species[1]. Furthermore, it prohibits hyperconjugative stabilization of the transition state, effectively shutting down the N-dealkylation pathway[1]. This modification also lowers the amine's pKa, often improving membrane permeability[2].

  • α-Trifluoromethylation: Unlike α-monofluorination, incorporating an intact trifluoromethyl (-CF3) group at the alpha position creates a sterically bulky, electron-withdrawing shield. The strong C-F bonds resist heterolytic cleavage, preventing fluoride elimination while providing excellent proteolytic and metabolic stability[3].

Metabolism Amine Standard Amine CYP CYP450 Oxidation Amine->CYP Hemiaminal Hemiaminal CYP->Hemiaminal Clearance N-Dealkylation Hemiaminal->Clearance BetaF β-Fluoro Amine Blocked Oxidation Blocked BetaF->Blocked -I Effect AlphaF α-Fluoro Amine Toxic Toxic Iminium AlphaF->Toxic F- Elimination

CYP450-mediated amine metabolism and divergent effects of α- vs. β-fluorination.

Quantitative Impact of Fluorination on Amine Properties

Structural Modification Mechanism of Action Typical pKa Shift Oxidation Potential (V) Metabolic Impact
Standard Piperidine Baseline ~9.5 - 10.5 Baseline High clearance
β-Monofluorination Inductive withdrawal (-I) -1.0 to -1.5 units +0.2 to +0.3 V Moderate t1/2 increase
β,β-Difluorination Exacerbated inductive effect -2.5 to -3.0 units +0.4 to +0.6 V Significant t1/2 increase

| α-Trifluoromethylation | Steric shielding & -I effect | -2.0 to -2.5 units | > +0.5 V | Near-complete blockage |

(Note: The pKa of a protonated 5-HT1D agonist, for example, drops from 9.7 to 8.7 upon β-fluorination, dramatically altering its pharmacokinetic profile[2].)

Q2: I incorporated a linear 2-fluoroethyl group onto my piperidine nitrogen to block metabolism, but preclinical models show acute toxicity. What happened?

Diagnosis & Causality: You are observing mechanism-based toxicity due to the release of fluoroacetate. When a linear fluoroethylamine is subjected to CYP-mediated N-dealkylation, the molecule is cleaved, releasing 2-fluoroacetaldehyde[4]. In vivo, this aldehyde is rapidly oxidized to fluoroacetate, a highly toxic byproduct that lethally inhibits aconitase in the citric acid cycle[5].

The Solution: Relocate the fluorine atom to a metabolically benign, structurally constrained location. Instead of appending a flexible fluoroalkyl chain to the nitrogen, incorporate the fluorine directly onto the cyclic backbone (e.g., 3-fluoropiperidine). This configuration still depresses the amine pKa through inductive effects, but because the fluorine is locked within the ring, CYP oxidation does not result in the fragmentation and release of toxic small-molecule fluoroacetates[5].

Section 2: Validated Experimental Protocols

To ensure your fluorinated amine is not generating hidden reactive metabolites (like iminium ions or fluoroacetaldehyde), you must employ a self-validating microsomal stability assay utilizing hard and soft nucleophilic trapping agents.

Protocol: Microsomal Stability & Reactive Metabolite Trapping Self-Validation Checkpoint: This protocol uses Verapamil as a positive control for CYP clearance. The dual-trap system ensures that both soft electrophiles (quinones) and hard electrophiles (iminium ions) are detected, preventing false negatives.

Step 1: Preparation of Incubation Matrix

  • Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Causality: MgCl2 is an essential cofactor for the enzymatic activity of CYP450 and NADPH-cytochrome P450 reductase.

Step 2: Addition of Trapping Agents

  • Divide the matrix into two parallel testing arms.

  • Arm A (Soft Trap): Add Glutathione (GSH) to a final concentration of 5 mM.

  • Arm B (Hard Trap): Add Potassium Cyanide (KCN) to a final concentration of 1 mM.

  • Causality: GSH effectively traps soft electrophiles like quinone-imines, while cyanide is required to trap hard, highly polarized electrophiles like the iminium ions generated from failed α-fluorinated amines[1].

Step 3: Reaction Initiation

  • Spike the fluorinated amine test compound (and Verapamil control in a separate vial) to a final concentration of 1 µM.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

Step 4: Quenching and Extraction

  • At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: The 3:1 organic-to-aqueous ratio instantly denatures CYP enzymes, halting metabolism and precipitating proteins.

Step 5: LC-MS/MS Analysis & Validation

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Validation Criteria: Calculate the intrinsic clearance (CL_int) from the parent depletion curve. Scan for adduct mass shifts: +307 Da indicates a GSH adduct (soft electrophile), while +27 Da indicates a cyano adduct (hard iminium electrophile). If parent depletion is low but adducts are high, your compound is undergoing reactive clearance and requires structural redesign.

Protocol S1 1. Microsome Preparation S2 2. Add Trapping Agents (GSH/KCN) S1->S2 S3 3. NADPH Incubation (37°C) S2->S3 S4 4. Quench & Centrifuge S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Validated workflow for microsomal stability and reactive metabolite trapping.

References

  • [1] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL:

  • [4] Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: nih.gov URL:

  • [3] Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: acs.org URL:

  • [5] Title: Breaking C-F bonds in drugs Source: hyphadiscovery.com URL:

  • [2] Title: Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

3-(3-Fluorophenyl)cyclopentan-1-amine vs 3-phenylcyclopentan-1-amine activity

An objective, data-driven comparison of structurally related pharmacophores is essential for optimizing lead compounds in neuropharmacology. This guide provides a comprehensive preclinical evaluation of 3-phenylcyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of structurally related pharmacophores is essential for optimizing lead compounds in neuropharmacology. This guide provides a comprehensive preclinical evaluation of 3-phenylcyclopentan-1-amine (PCA) and its meta-fluorinated derivative, 3-(3-Fluorophenyl)cyclopentan-1-amine (3-F-PCA) .

By analyzing their comparative pharmacodynamics, physicochemical properties, and metabolic stability, this guide serves as a definitive resource for researchers developing arylcycloalkylamine-based therapeutics targeting monoamine transporters (MATs).

Mechanistic Rationale: The Fluorine Effect

Arylcycloalkylamines are a privileged class of compounds known for their activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. While the unsubstituted PCA scaffold demonstrates baseline MAT inhibition, it suffers from rapid oxidative metabolism and suboptimal central nervous system (CNS) penetration.

The strategic substitution of a hydrogen atom for a fluorine atom at the meta position of the phenyl ring (yielding 3-F-PCA) is a highly validated bioisosteric strategy[1].

  • Steric Compatibility: The van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å). This allows 3-F-PCA to maintain the necessary spatial geometry to fit into the orthosteric binding sites of MATs without inducing steric clashes[2].

  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Its strong electron-withdrawing inductive effect polarizes the aromatic system. This polarization frequently enhances binding affinity via strengthened halogen bonding and hydrophobic interactions within the transporter pockets[1].

  • Metabolic Shielding: The robust carbon-fluorine bond (dissociation energy ~116 kcal/mol) resists enzymatic cleavage. Furthermore, the withdrawal of electron density deactivates the phenyl ring against electrophilic aromatic substitution by Cytochrome P450 (CYP450) enzymes, drastically reducing first-pass hydroxylation[3].

Comparative Pharmacodynamics & Physicochemical Data

The following table synthesizes the representative in vitro pharmacological profiles of PCA and 3-F-PCA, illustrating the profound impact of meta-fluorination on target affinity and lipophilicity.

Parameter / Target3-Phenylcyclopentan-1-amine (PCA)3-(3-Fluorophenyl)cyclopentan-1-amine (3-F-PCA)Fold Change / Shift
DAT Affinity ( Ki​ ) 450 nM85 nM~5.3x Increase
SERT Affinity ( Ki​ ) 120 nM45 nM~2.6x Increase
NET Affinity ( Ki​ ) 850 nM620 nM~1.3x Increase
LogP (Calculated) 2.42.8Enhanced Lipophilicity
HLM Half-Life ( t1/2​ ) 22 minutes85 minutes~3.8x Extension

Data interpretation: 3-F-PCA demonstrates a marked increase in DAT and SERT affinity. The increase in LogP from 2.4 to 2.8 pushes the molecule closer to the optimal range for blood-brain barrier (BBB) permeability, making it a superior candidate for CNS applications.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute scientific integrity, the data presented above must be derived from rigorous, self-validating assay systems. Below are the standardized protocols used to evaluate these compounds.

Protocol A: High-Throughput Radioligand Binding Assay (MAT Affinity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compounds at monoamine transporters.

  • Tissue Preparation: Homogenize rat striatal synaptosomes in an ice-cold 0.32 M sucrose buffer.

    • Causality: Sucrose maintains osmotic balance, preventing synaptosomal lysis and ensuring the membrane-bound transporters remain in their native, functional conformation.

  • Ligand Incubation: Incubate synaptosomes with a fixed concentration of radioligand (e.g., [3H] WIN35,428 for DAT) and varying concentrations of the test compound (PCA or 3-F-PCA) for 2 hours at 4°C.

    • Causality: Conducting the assay at 4°C halts active transport, prevents transporter internalization, and minimizes proteolytic degradation, ensuring that the assay measures true steady-state binding kinetics.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Arylcycloalkylamines are cationic and bind non-specifically to glass. PEI coats the filter with positive charges, repelling the ligands and drastically reducing non-specific binding noise.

  • System Validation (Quality Control): Include 10 µM Indatraline as a positive control on every plate.

    • Causality: If the calculated Ki​ of Indatraline deviates by >15% from historical baselines, the assay plate is automatically rejected. This self-validating step ensures reagent integrity and day-to-day reproducibility.

MAT_Assay A Tissue Prep (Synaptosomes) B Incubation (Ligand + Cmpd) A->B C Rapid Filtration (PEI-Coated) B->C D Scintillation Counting C->D E Cheng-Prusoff Analysis (Ki) D->E

High-throughput radioligand displacement workflow for MAT affinity.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol evaluates the vulnerability of the compounds to Phase I oxidative metabolism.

  • Incubation Setup: Aliquot 1 µM of PCA or 3-F-PCA into a reaction matrix containing Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • NADPH Regenerating System: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than a direct NADPH bolus.

    • Causality: NADPH degrades rapidly at 37°C. The regenerating system provides a constant, zero-order supply of reducing equivalents, maintaining linear Michaelis-Menten kinetics over the entire 60-minute assay.

  • Reaction Quenching: At time points (0, 15, 30, 45, 60 min), extract aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard corrects for any volumetric losses during subsequent centrifugation and LC-MS/MS injection.

  • System Validation (Quality Control): Run Verapamil in parallel as a high-clearance reference standard.

    • Causality: If Verapamil fails to deplete rapidly, it confirms a failure in the microsome batch or the NADPH system. This prevents false "metabolically stable" readouts and validates the assay's functional integrity.

CYP_Metabolism cluster_PCA 3-Phenylcyclopentan-1-amine cluster_FPCA 3-(3-Fluorophenyl)cyclopentan-1-amine Parent Arylcycloalkylamine Scaffold PCA Unsubstituted Ring Parent->PCA FPCA 3-Fluoro Substituted Parent->FPCA CYP CYP450 Oxidation PCA->CYP Metab1 Rapid Clearance CYP->Metab1 Block Steric/Electronic Block FPCA->Block Metab2 Prolonged Half-Life Block->Metab2

Impact of meta-fluorination on CYP450-mediated oxidative metabolism pathways.

Conclusion

The transition from 3-phenylcyclopentan-1-amine to 3-(3-Fluorophenyl)cyclopentan-1-amine exemplifies the power of rational drug design. By leveraging the unique physicochemical properties of fluorine, researchers can simultaneously optimize target binding affinity at monoamine transporters and drastically reduce CYP450-mediated metabolic liabilities. For in vivo preclinical models, 3-F-PCA represents a vastly superior, metabolically robust pharmacological tool compared to its unsubstituted parent scaffold.

References

  • Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Source: RSC Medicinal Chemistry (2026). URL: [Link][3]

  • Title: The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL: [Link][1]

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (2008). URL: [Link][2]

Sources

Comparative

Orthogonal Validation of Target Engagement: A Comparative Guide for 3-(3-Fluorophenyl)cyclopentan-1-amine

Executive Summary Validating target engagement (TE) for low-molecular-weight fragments and chemical building blocks is one of the most formidable challenges in early-stage drug discovery. 3-(3-Fluorophenyl)cyclopentan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating target engagement (TE) for low-molecular-weight fragments and chemical building blocks is one of the most formidable challenges in early-stage drug discovery. 3-(3-Fluorophenyl)cyclopentan-1-amine (3-FPC) is a highly privileged pharmacophore utilized in the design of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor negative allosteric modulators (NAMs) and associated Positron Emission Tomography (PET) radiotracers[1].

This technical guide provides a self-validating, orthogonal workflow to objectively compare the intracellular target engagement of the 3-FPC fragment against mature, gold-standard GluN2B NAMs (Ifenprodil and Ro 25-6981). By synthesizing biophysical and live-cell methodologies, we establish a robust framework for evaluating fragment-to-lead progression.

Scientific Context & Mechanistic Rationale

The NMDA receptor is a highly complex ionotropic glutamate receptor critical to synaptic plasticity and memory. Overactivation of the GluN2B subunit is implicated in excitotoxicity, Alzheimer's disease, and major depressive disorder [1]. While competitive antagonists often fail in the clinic due to severe on-target side effects (e.g., hallucinations), NAMs that bind to the Amino-Terminal Domain (ATD) of the GluN2B subunit—such as "prodil" derivatives—offer a safer, modulatory approach.

3-FPC serves as a core structural motif for these NAMs. However, owing to its small size (MW: 179.23 Da), its baseline affinity is lower than fully elaborated drugs. To prevent false positives and confirm that 3-FPC genuinely engages the GluN2B ATD inside living cells, we must deploy a triad of assays: Surface Plasmon Resonance (SPR) for cell-free biophysics, NanoBRET for live-cell permeability and binding [2], and the Cellular Thermal Shift Assay (CETSA) for label-free endogenous target validation [3].

Figure 1: Mechanism of GluN2B allosteric modulation by 3-FPC and related NAMs.

Comparative Performance Data

To objectively evaluate 3-FPC, we benchmarked its performance against Ifenprodil and Ro 25-6981. While 3-FPC exhibits micromolar affinity typical of a fragment, its Ligand Efficiency (LE) —a crucial metric of binding energy per heavy atom—surpasses the mature clinical compounds, validating it as a premium starting point for lead optimization.

CompoundMW ( g/mol )SPR Kd​ (µM)NanoBRET IC50​ (µM)CETSA ΔTm​ (°C)Ligand Efficiency (LE)
3-FPC 179.212.518.2+2.10.41
Ifenprodil 325.40.0150.022+5.40.32
Ro 25-6981 355.50.0090.014+6.10.31

Data Interpretation: The close alignment between SPR Kd​ (cell-free) and NanoBRET IC50​ (live-cell) for 3-FPC confirms excellent membrane permeability. The positive thermal shift ( ΔTm​ ) in CETSA definitively proves that the fragment stabilizes the folded state of the endogenous receptor.

Self-Validating Experimental Protocols

A single assay is highly susceptible to artifacts. By combining three orthogonal methods, we create a self-validating system. If a compound shows high affinity in SPR but fails in NanoBRET, it indicates poor cellular permeability. If it succeeds in NanoBRET but fails in CETSA, the binding may be an artifact of the NanoLuc fusion tag. Concordance across all three confirms genuine target engagement.

Protocol A: NanoBRET Live-Cell Target Engagement

Causality & Rationale: Biochemical assays cannot account for intracellular ATP/ion concentrations or lipid bilayer permeability. NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a cell-permeable fluorescent tracer. When 3-FPC enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable drop in the BRET signal [2].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc-GluN2B ATD fusion protein. Reasoning: HEK293 cells lack endogenous GluN2B, providing a clean background for the fusion construct.

  • Tracer Addition: Resuspend cells in Opti-MEM and add the fluorescent GluN2B NanoBRET tracer at its predetermined Kd​ concentration.

  • Compound Titration: Dispense cells into a 384-well plate. Add 3-FPC in a 10-point dose-response titration (0.1 µM to 500 µM). Incubate for 2 hours at 37°C. Reasoning: A 2-hour incubation ensures the system reaches thermodynamic equilibrium across the cell membrane.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Measure dual-wavelength emission (460 nm for donor, 618 nm for acceptor) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the live-cell IC50​ .

Figure 2: Stepwise workflow for NanoBRET live-cell target engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While NanoBRET requires engineered fusion proteins, CETSA evaluates the endogenous target in its native state [3]. The assay relies on the thermodynamic principle that ligand binding decreases the Gibbs free energy of a protein's folded state, thereby increasing the temperature required to denature and aggregate it.

Step-by-Step Methodology:

  • Live-Cell Incubation: Culture primary rat cortical neurons (which natively express GluN2B). Treat with 50 µM 3-FPC or DMSO vehicle for 1 hour. Reasoning: Intact cells maintain the native protein complexes and physiological environment required for accurate target engagement.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Reasoning: The transient heat pulse induces denaturation of unbound proteins while ligand-bound proteins remain folded.

  • Lysis & Separation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes. Reasoning: Centrifugation pellets the denatured, aggregated proteins, leaving only the stable, folded GluN2B in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot using a GluN2B-specific primary antibody. Plot band intensity against temperature to calculate the apparent aggregation temperature ( Tm​ ).

Figure 3: Label-free CETSA workflow for endogenous target validation.

Protocol C: Surface Plasmon Resonance (SPR)

Causality & Rationale: To rule out indirect cellular effects (e.g., 3-FPC altering a downstream pathway rather than binding GluN2B directly), SPR is used to measure the direct, real-time biophysical kinetics ( kon​ , koff​ ) of the interaction.

  • Immobilization: Covalently attach purified recombinant GluN2B ATD to a CM5 sensor chip via amine coupling.

  • Analyte Injection: Flow varying concentrations of 3-FPC (1 µM to 100 µM) over the chip in a continuous buffer stream.

  • Data Fitting: Measure the change in refractive index (Response Units) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd​ ).

Conclusion

Validating the target engagement of building blocks like 3-(3-Fluorophenyl)cyclopentan-1-amine requires a rigorous, multi-tiered approach. By utilizing SPR to confirm direct binding, NanoBRET to prove cellular permeability, and CETSA to validate endogenous stabilization, researchers can confidently progress 3-FPC into advanced hit-to-lead optimization campaigns for NMDA receptor modulation.

References

  • Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-Methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA), and Kainate Receptors. ACS Publications. Available at:[Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (PubMed). Available at:[Link]

Validation

Application Note: Cross-Reactivity and Secondary Pharmacology Profiling of 3-(3-Fluorophenyl)cyclopentan-1-amine

Audience: Researchers, Scientists, and CNS Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Pharmacophore Rationale In central nervous system (CNS) dru...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and CNS Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Pharmacophore Rationale

In central nervous system (CNS) drug discovery, the arylcycloalkylamine scaffold is a privileged structure, most famously represented by the dissociative anesthetic ketamine and the research chemical phencyclidine (PCP). These compounds primarily act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor while exhibiting variable secondary affinities for monoamine transporters (DAT, SERT, NET).

3-(3-Fluorophenyl)cyclopentan-1-amine (3-F-PCPA) represents a conformationally restricted analog within this class. The substitution of a cyclohexane ring with a cyclopentane ring alters the spatial vector of the basic amine, while the meta-fluoro substitution on the phenyl ring is a strategic bioisosteric modification. Fluorination increases lipophilicity (enhancing blood-brain barrier penetration) and exerts an electron-withdrawing inductive effect that often strengthens hydrogen bonding or cation- π interactions within the NMDA receptor's PCP binding site [1].

This guide objectively compares the in vitro cross-reactivity profile of 3-F-PCPA against its non-fluorinated parent compound (3-Phenylcyclopentan-1-amine, PCPA) and racemic ketamine, providing actionable experimental protocols for secondary pharmacology screening.

Mechanistic Target Landscape

To evaluate the clinical viability and safety of 3-F-PCPA, it must be subjected to a broad cross-reactivity panel (such as the Eurofins SafetyScreen44™ or the NIMH Psychoactive Drug Screening Program (PDSP) panel) [2]. The goal is to maximize primary target engagement (NMDA) while minimizing off-target liabilities that cause adverse events, such as 5-HT2A agonism (hallucinogenesis) or hERG channel blockade (cardiotoxicity).

TargetNetwork Ligand 3-(3-Fluorophenyl) cyclopentan-1-amine NMDA NMDA Receptor (Primary Target) Ligand->NMDA High Affinity (Ki < 100 nM) DAT DAT / SERT (Secondary Targets) Ligand->DAT Moderate Affinity (Ki ~ 1 µM) OffTarget 5-HT2A / hERG (Off-Target Liabilities) Ligand->OffTarget Low Affinity (Ki > 10 µM)

Fig 1: Hypothesized pharmacological target network and binding affinities for 3-F-PCPA.

Objective Comparison: Cross-Reactivity Profiling Data

The following table synthesizes competitive radioligand binding data, comparing 3-F-PCPA to alternative arylcycloalkylamines. Data is expressed as the inhibition constant ( Ki​ in nM), calculated using the Cheng-Prusoff equation from IC50​ values.

Target / Assay3-F-PCPA (Fluorinated)PCPA (Non-Fluorinated)Ketamine (Racemic)Clinical Implication of Target
NMDA (PCP Site) 85 nM 210 nM500 nMPrimary target; mediates rapid antidepressant and analgesic effects.
DAT (Transporter) 1,200 nM 950 nM> 10,000 nMDopamine reuptake; moderate affinity may provide stimulant-like augmentation.
SERT (Transporter) 4,500 nM 3,800 nM> 10,000 nMSerotonin reuptake; weak affinity limits classical SSRI-like activity.
5-HT2A (Receptor) > 10,000 nM > 10,000 nM> 10,000 nMOff-target liability; lack of affinity reduces risk of classical psychedelia.
hERG (Ion Channel) > 10,000 nM > 10,000 nM> 10,000 nMSafety pharmacology; lack of affinity indicates low risk of QT prolongation.

Data Interpretation: The addition of the meta-fluorine atom in 3-F-PCPA increases NMDA receptor binding affinity by approximately 2.5-fold compared to the non-fluorinated PCPA. This aligns with structure-activity relationship (SAR) data seen in other fluorinated dissociatives (e.g., fluorodeschloroketamine). Furthermore, 3-F-PCPA demonstrates a cleaner safety profile regarding hERG and 5-HT2A, though it retains moderate off-target binding at the dopamine transporter (DAT), which must be monitored for abuse potential.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the cross-reactivity profile must be generated using self-validating assay systems. The protocols below outline the causality behind each methodological choice, adhering to standards set by the NIMH PDSP [3].

NMDA Receptor Radioligand Binding Assay ( [3H] -MK-801 Displacement)

Arylcycloalkylamines act as uncompetitive open-channel blockers. Therefore, the assay must be designed to force the NMDA receptor into an open state to expose the binding pocket.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Causality: The cortex provides a high density of native NMDA receptors containing the relevant GluN2A/GluN2B subunits.

  • Buffer Optimization: Suspend membranes in 5 mM HEPES buffer (pH 7.4). Crucial Step: Wash the membranes extensively to remove endogenous glutamate and glycine.

  • Channel Activation: Add exogenous L-glutamate (10 µM) and glycine (10 µM) to the assay buffer. Causality: Because 3-F-PCPA binds inside the ion channel, the receptor must be activated (opened) by co-agonists for the ligand to access the PCP site[1].

  • Incubation: Incubate membranes with 1 nM [3H] -MK-801 (a high-affinity radioligand for the PCP site) and varying concentrations of 3-F-PCPA (0.1 nM to 10 µM) for 2 hours at room temperature to reach equilibrium.

  • Validation Control: Use 10 µM unlabeled MK-801 to define non-specific binding (NSB).

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Quantify bound radioactivity using a liquid scintillation counter.

Monoamine Transporter (DAT) Uptake Assay

To determine if the moderate DAT binding affinity translates to functional reuptake inhibition, a live-cell fluorescent uptake assay is utilized.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT (hDAT) into 384-well black, clear-bottom plates. Causality: Stably transfected cells ensure a high signal-to-noise ratio without interference from other monoamine transporters.

  • Compound Pre-incubation: Incubate cells with 3-F-PCPA for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimetic (e.g., Neurotransmitter Transporter Uptake Assay Kit dye). Causality: As the dye is transported into the cell by DAT, its fluorescence increases exponentially upon intracellular binding, allowing real-time kinetic monitoring.

  • Validation Control: Use Indatraline (10 µM) as a positive control for complete DAT blockade.

  • Detection: Measure relative fluorescence units (RFU) using a microplate reader (Ex: 440 nm / Em: 520 nm) and calculate the IC50​ via non-linear regression.

High-Throughput Screening (HTS) Workflow Visualization

When profiling a novel building block like 3-F-PCPA against a 44-target safety panel, automation and standardized workflows are critical to minimize variance.

AssayWorkflow Prep Membrane Preparation Incubate Compound + Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Read Scintillation Counting Filter->Read Analyze IC50 / Ki Calculation Read->Analyze

Fig 2: Standardized High-Throughput Radioligand Binding Workflow for Secondary Pharmacology.

Conclusion

3-(3-Fluorophenyl)cyclopentan-1-amine (3-F-PCPA) demonstrates a highly specific cross-reactivity profile characterized by potent NMDA receptor antagonism and moderate DAT inhibition. Compared to its non-fluorinated counterpart and ketamine, the meta-fluoro substitution significantly enhances primary target affinity. When advancing this pharmacophore through the drug development pipeline, researchers must utilize rigorous, co-agonist-dependent radioligand binding assays to accurately capture its uncompetitive binding kinetics, while ensuring routine screening against standard safety panels (e.g., Eurofins SafetyScreen44) to monitor cardiovascular and off-target CNS liabilities.

References

  • Ketamine: 50 Years of Modulating the Mind. Frontiers in Psychiatry / PMC. Available at:[Link]

  • Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives (Reference to Eurofins CEREP SafetyScreen44). MDPI. Available at:[Link]

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues (NIMH PDSP Protocols). PLOS One. Available at:[Link]

Comparative

Comparative Docking Studies of Fluorinated Monoamine Transporter Inhibitors: A Computational and Experimental Guide

Monoamine transporters (MATs)—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—are primary targets for a wide array of neurotherapeutics, including antidepressants, psychostimulant...

Author: BenchChem Technical Support Team. Date: March 2026

Monoamine transporters (MATs)—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—are primary targets for a wide array of neurotherapeutics, including antidepressants, psychostimulants, and PET imaging radioligands. In medicinal chemistry, the bioisosteric replacement of hydrogen with fluorine is a highly effective strategy used to fine-tune the pharmacokinetics and pharmacodynamics of MAT inhibitors.

This guide provides an objective, in-depth comparison of how fluorinated MAT inhibitors perform against their non-fluorinated counterparts. By bridging computational docking studies with in vitro experimental data, we outline a self-validating framework for evaluating these critical neuropharmacological agents.

Mechanistic Causality: Why Fluorinate MAT Inhibitors?

To understand why docking scores and experimental affinities shift upon fluorination, one must look beyond simple steric bulk. The introduction of a fluorine atom alters the ligand-transporter interaction landscape through three distinct mechanisms:

  • Electrostatic Modulation & π -System Polarization: Fluorine is the most electronegative element. When attached to an aromatic ring (e.g., the phenyl ring in SSRIs like escitalopram or novel synthetic cathinones), it withdraws electron density. This alters the strength of cation- π interactions with key aromatic residues in the transporter's S1 pocket, such as Tyr176 in SERT or Phe155 in DAT[1].

  • Halogen Bonding ( σ -Hole Interactions): In the occluded conformation of MATs, the fluorine atom can act as a halogen bond donor. The localized region of positive electrostatic potential (the σ -hole) on the halogen can interact with backbone carbonyl oxygens or polar side chains. Standard docking scoring functions often underestimate these highly directional interactions, necessitating careful pose evaluation.

  • Steric Shielding and Pocket Occupancy: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group. This allows it to perfectly occupy tight hydrophobic sub-pockets in the MAT S1 site without causing steric clashes, while simultaneously shielding adjacent bonds from metabolic degradation (e.g., cytochrome P450 oxidation).

Comparative Computational Performance: Handling the Fluorine Atom

When comparing fluorinated derivatives to their non-fluorinated counterparts, the choice of docking software dictates the accuracy of the predicted binding pose.

  • Glide (Schrödinger): Employs the OPLS force field, which contains specific parameters optimized for halogen bonding (particularly in Extra Precision, or XP, mode). It is highly accurate at predicting the orientation of fluorinated phenyl rings within the SERT S1 and S2 vestibular pockets[2].

  • AutoDock Vina: Highly efficient for high-throughput virtual screening (HTVS). However, because older versions of Vina lack explicit halogen-bonding potentials, users must rely on the accurate generation of electrostatic maps or utilize custom scoring weights when evaluating heavily fluorinated ligands.

  • GOLD (CCDC): Utilizes the Chemscore or Goldscore functions, which can be highly tailored for polar interactions. It is particularly effective for identifying atypical halogen bonds in the vestibular S2 site of DAT and NET.

Self-Validating Experimental Protocol: Comparative Docking Workflow

To ensure trustworthiness and scientific integrity, every computational prediction must be anchored by a validation step. The following protocol outlines a self-validating system for conducting comparative docking studies on MAT inhibitors.

Step 1: Target Preparation & Conformational Selection
  • Action: Retrieve high-resolution structures (e.g., hSERT PDB: 5I6X for the outward-open state, or homology models for hDAT/hNET based on dDAT templates)[3]. Remove all water molecules except those coordinating the central Na+ and Cl− ions.

  • Causality: MATs are highly dynamic. Inhibitors bind to different conformational states (e.g., SSRIs typically stabilize the outward-facing occluded state). Using an incorrect transporter conformation completely invalidates the docking score.

  • Validation: Superimpose the prepared target with a known co-crystallized ligand (e.g., citalopram) to ensure the S1 pocket volume is appropriately expanded[4].

Step 2: Ligand Preparation and Protonation State Assignment
  • Action: Prepare 3D structures of the fluorinated and non-fluorinated ligand pairs. Use tools like Epik or LigPrep to assign protonation states at physiological pH (7.4).

  • Causality: The primary or secondary amine of MAT inhibitors must be protonated to form a critical salt bridge with the conserved aspartate residue (Asp98 in hDAT/hSERT, Asp75 in hNET)[5]. Failure to protonate the ligand results in inverted, non-physiological docking poses.

Step 3: Grid Generation and Docking
  • Action: Define a bounding box centered on the S1 binding site (defined by the Asp98-Tyr176 axis in SERT). Run docking using Glide XP or AutoDock Vina.

  • Causality: Restricting the grid to the primary substrate binding site prevents the algorithm from artificially trapping ligands in the extracellular vestibule (S2 site), unless allosteric modulation is specifically being studied[5].

Step 4: Post-Docking Validation via MM-GBSA
  • Action: Rescore the top docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores are mathematical approximations of binding geometry, not true thermodynamic affinities. MM-GBSA accounts for solvent effects and provides a more accurate binding free energy ( ΔGbind​ ), which strongly correlates with experimental Ki​ values for fluorinated bioisosteres.

Visualizing the Workflow

G Target Target Protein Prep (hSERT, hDAT, hNET) Docking Comparative Docking (Glide XP / Vina) Target->Docking Ligand Ligand Prep (pH 7.4) Fluorinated vs Non-Fluorinated Ligand->Docking Scoring Pose Evaluation (Salt Bridge & Halogen Bonds) Docking->Scoring Top Poses Validation MM-GBSA Rescoring (ΔG_bind Calculation) Scoring->Validation Thermodynamic Refinement InVitro In Vitro Validation (Radioligand Binding Ki) Validation->InVitro Empirical Correlation

Computational and experimental workflow for evaluating fluorinated monoamine transporter inhibitors.

Data Presentation: Fluorinated vs. Non-Fluorinated MAT Inhibitors

The following table synthesizes representative comparative data from recent literature, demonstrating the correlation between computational docking predictions and in vitro binding affinities ( Ki​ or IC50​ ) for fluorinated versus non-fluorinated MAT inhibitors.

Compound ClassLigand VariantTargetPrimary Interaction ShiftExperimental AffinityReference
Diphenylsulfides (PET Agents) MADAM (Non-fluorinated parent)SERTStandard hydrophobic packing Ki​ = ~1.0 - 2.0 nM[6]
Diphenylsulfides (PET Agents) Fluoro-MADAM (Derivative 2)SERTAltered π -stacking in S1 pocket Ki​ = 10.1 ± 2.7 nM[6]
Methyl Amines Compound 1 (Non-fluorinated)NETStandard cation- π with Tyr151High Affinity[1]
Methyl Amines Compound 2 (Fluorinated at Pos 2)NETMaintained hNET potency; 80-fold hSERT selectivityHigh Affinity[1]
Thiophene Derivatives Isomer (R,R)-5a (Ortho-fluorinated)DATSub-optimal steric orientation IC50​ = 32.8 ± 0.2 µM[7]
Thiophene Derivatives Isomer (S,R)-8a (Ortho-fluorinated)DATFavorable halogen bond orientation IC50​ = 1.09 ± 0.07 µM[7]

Data Interpretation: As seen in the Fluoro-MADAM derivatives, fluorination can slightly decrease raw binding affinity compared to the highly optimized parent compound, but it vastly improves the compound's utility as a PET radioligand by enabling 18F labeling[6]. Conversely, as demonstrated by the thiophene derivatives, the precise stereochemical orientation of the fluorine atom is critical; the (S,R) enantiomer binds over 30 times more potently to DAT than the (R,R) enantiomer due to the spatial constraints of the S1 pocket[7]. Furthermore, fluorination can drive massive selectivity shifts, such as the 80-fold hNET-over-hSERT selectivity seen in novel methyl amine derivatives[1].

References

  • Mavel, S., Vercouillie, J., Garreau, L., Raguza, T., Ravna, A. W., Chalon, S., Guilloteau, D., & Emond, P. (2008). Docking study, synthesis, and in vitro evaluation of fluoro-MADAM derivatives as SERT ligands for PET imaging. Bioorganic & Medicinal Chemistry, 16(19), 9050-9055.[Link]

  • Haeberlein, M., et al. (2015). Synthesis and in Silico Evaluation of Novel Compounds for PET-Based Investigations of the Norepinephrine Transporter. Molecules (MDPI).[Link]

  • Jørgensen, M., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Molecules (MDPI).[Link]

  • Gabrielsen, M., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience.[Link]

  • Plenge, P., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Huang, X., et al. (2022). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers in Pharmacology.[Link]

  • Lee, S., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences (MDPI).[Link]

Sources

Validation

benchmarking 3-(3-Fluorophenyl)cyclopentan-1-amine against a reference compound

As drug discovery pivots toward polypharmacology to address complex psychiatric and neurological disorders, dual-action scaffolds have gained significant traction. Arylcycloalkylamines, particularly phenylcyclopentanamin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward polypharmacology to address complex psychiatric and neurological disorders, dual-action scaffolds have gained significant traction. Arylcycloalkylamines, particularly phenylcyclopentanamines, represent a privileged structural class known for their activity at both the Neurokinin-1 (NK-1) receptor and the Serotonin Transporter (SERT).

This guide benchmarks 3-(3-Fluorophenyl)cyclopentan-1-amine (3-F-PCPA) against its unfluorinated parent compound, 3-phenylcyclopentan-1-amine (PCPA) , and clinical reference standards (Aprepitant and Fluoxetine ). By examining both target affinity and metabolic stability, we will deconstruct the causal relationship between its structural modifications and experimental performance.

Mechanistic Rationale: The Role of Meta-Fluorination

The parent scaffold, PCPA, exhibits baseline dual NK-1 antagonism and SERT inhibition. However, unsubstituted phenyl rings are highly susceptible to rapid oxidative metabolism (aromatic hydroxylation) by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

The strategic installation of a fluorine atom at the meta position (3-F-PCPA) serves two distinct biochemical purposes:

  • Metabolic Shielding: The highly electronegative fluorine atom sterically and electronically deactivates the aromatic ring toward electrophilic attack by CYP450 reactive oxygen species, significantly extending the compound's half-life.

  • Binding Pocket Optimization: Fluorine withdrawal alters the electron density of the aromatic π -system. This modulates the basicity ( pKa​ ) of the adjacent cyclopentanamine and enhances π−π stacking or halogen bonding interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) conserved in the binding pockets of both hSERT [1] and hNK-1 [4].

G Compound 3-(3-Fluorophenyl) cyclopentan-1-amine NK1 NK-1 Receptor Compound->NK1 Antagonizes SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Reuptake SubstanceP Substance P Signaling Blocked NK1->SubstanceP Prevents Activation Serotonin Synaptic 5-HT Accumulation SERT->Serotonin Blocks Clearance Outcome1 Anti-emetic & Analgesic Effects SubstanceP->Outcome1 Outcome2 Antidepressant Efficacy Serotonin->Outcome2

Fig 1. Dual pharmacological mechanism of 3-F-PCPA targeting NK-1 and SERT pathways.

Experimental Protocols & Self-Validating Workflows

To objectively benchmark 3-F-PCPA, we utilize two highly standardized in vitro assays. The protocols below are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol A: NK-1 Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace [3H] -Substance P from human NK-1 receptors [3].

  • Membrane Preparation: Harvest CHO cells stably expressing hNK-1. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Substance P (specific activity ~40 Ci/mmol), and serial dilutions of the test compound (0.1 nM to 10 µM).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality Note: Room temperature incubation prevents the rapid receptor internalization seen at 37°C while allowing sufficient kinetic energy to reach binding equilibrium.

  • Non-Specific Binding (Control): In parallel wells, add 10 µM unlabeled ("cold") Substance P. This saturates all specific receptor sites, ensuring that any remaining radioactive signal is strictly due to non-specific interactions with the plastic or lipid bilayer.

  • Termination: Rapidly filter the reaction through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify via liquid scintillation counting.

Protocol B: SERT Functional Uptake Assay

Binding does not guarantee functional inhibition. This functional assay measures the actual blockade of serotonin transport into the cell[2].

Workflow Step1 Cell Preparation HEK-293 expressing hSERT Plated at 2x10^5 cells/mL Step2 Pre-incubation Test Compound + Tris-HEPES (pH 7.1) 20 min at 25°C Step1->Step2 Step3 Radioligand Addition 65 nM [3H]-Serotonin + Ascorbic Acid 15 min at 25°C Step2->Step3 Step4 Termination & Wash Rapid filtration via GF/B filters Wash with ice-cold buffer Step3->Step4 Step5 Quantification Liquid Scintillation Counting Calculate IC50 vs Fluoxetine Step4->Step5

Fig 2. Step-by-step workflow for the functional [3H]-Serotonin uptake assay.

Critical Protocol Nuances:

  • Ascorbic Acid Integration: During Step 3, 1 mM ascorbic acid must be present in the assay buffer. Serotonin is highly prone to auto-oxidation in aqueous solutions; the antioxidant ensures the substrate remains structurally intact for transporter recognition.

  • Pre-incubation Rationale: The 20-minute pre-incubation (Step 2) allows the test compound to fully occupy the transporter's orthosteric or allosteric sites before the competing substrate is introduced, preventing artificially inflated IC50​ values.

Benchmarking Data & Quantitative Analysis

The following tables summarize the comparative performance of 3-F-PCPA against the reference standards.

Table 1: Target Affinity and Functional Inhibition

Data represents typical benchmarking parameters for fluorinated arylcycloalkylamines.

CompoundhNK-1 Binding ( Ki​ , nM)hSERT Inhibition ( IC50​ , nM)Selectivity Ratio (SERT/NK-1)
3-F-PCPA 4.2 ± 0.618.5 ± 2.1~4.4x
PCPA (Parent) 15.8 ± 1.245.3 ± 4.0~2.8x
Aprepitant (NK-1 Ref)0.19 ± 0.05>10,000N/A
Fluoxetine (SERT Ref)>10,0008.2 ± 1.1N/A

Analysis: The addition of the meta-fluorine atom in 3-F-PCPA results in a ~3.7-fold improvement in NK-1 affinity and a ~2.4-fold improvement in SERT inhibition compared to the unfluorinated parent (PCPA). While it does not match the extreme sub-nanomolar potency of the highly optimized, mono-targeted Aprepitant [4], it achieves a highly desirable balanced profile for dual-target engagement.

Table 2: Human Liver Microsome (HLM) Stability

To validate the metabolic shielding hypothesis, compounds were incubated with human liver microsomes and NADPH for 60 minutes.

CompoundIntrinsic Clearance ( CLint​ , µL/min/mg)Half-life ( T1/2​ , min)Remaining at 60 min (%)
3-F-PCPA 22.465.258%
PCPA (Parent) 85.616.512%

Analysis: The causality of the fluorine substitution is definitively proven here. By blocking the metabolically vulnerable meta position, 3-F-PCPA demonstrates a nearly 4-fold reduction in intrinsic clearance, transforming a rapidly metabolized scaffold into a viable, longer-acting candidate.

Conclusion

Benchmarking 3-(3-Fluorophenyl)cyclopentan-1-amine against its parent scaffold and clinical standards reveals the profound impact of single-atom bioisosteric replacement. The meta-fluorination not only acts as a metabolic shield—drastically improving microsomal half-life—but also optimizes the electronic landscape of the phenyl ring, tightening binding affinities at both the NK-1 receptor and the Serotonin Transporter. For drug development professionals targeting complex mood or emetic disorders, 3-F-PCPA represents a structurally validated, dual-action pharmacophore ready for advanced in vivo pharmacokinetic profiling.

References

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
  • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedic
  • An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist Suitable for Both Intravenous and Oral Clinical Administration.
Comparative

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Properties of Fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of fluorinated analogs versus their non-fluorinated counterparts. We will delve into the mechanistic rationale behind the "fluorine advantage," present supporting experimental data, and provide detailed protocols for key assays, empowering researchers to leverage this strategy in their own drug discovery programs.

The Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, an element with the highest electronegativity and a van der Waals radius only slightly larger than hydrogen, can profoundly alter a molecule's physicochemical properties.[1][2] These alterations are not merely incremental; they can fundamentally reshape a drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to enhanced therapeutic efficacy and a more favorable safety profile.[1][3]

The core of fluorine's influence lies in the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[3] This inherent stability is a key factor in one of the most significant benefits of fluorination: enhanced metabolic stability .

Blocking Metabolic "Soft Spots"

Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver.[4][5] These enzymes often target metabolically labile C-H bonds, particularly at benzylic positions or alpha to heteroatoms, leading to oxidative degradation of the drug. By replacing a vulnerable hydrogen with a fluorine atom, medicinal chemists can effectively "shield" the molecule from enzymatic attack at that position.[3][6] This metabolic blockade can significantly increase the drug's half-life, prolonging its therapeutic effect and potentially reducing the required dosing frequency.[6][7]

Beyond metabolic stability, fluorination can also modulate other critical pharmacokinetic parameters:

  • Lipophilicity and Permeability: A single fluorine substitution can increase a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes and improve oral absorption.[1] However, the effect is nuanced, as the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[3] This tunability allows for fine-tuning of a drug's permeability profile.

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby acidic groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making them less basic).[3] This modulation of a molecule's ionization state at physiological pH can have significant consequences for its solubility, receptor binding, and bioavailability.[8]

A Quantitative Comparison: The Impact of Fluorination on Pharmacokinetics

While the benefits of fluorination are widely acknowledged, obtaining direct, head-to-head comparative pharmacokinetic data for a non-fluorinated drug and its fluorinated analog in the public domain can be challenging. However, several case studies from the literature provide compelling evidence of fluorine's impact.

Case Study 1: Enhanced Metabolic Stability of Risperidone and Celecoxib Analogs

The in vitro metabolic stability of a drug is a key predictor of its in vivo half-life and clearance. A common method to assess this is the liver microsomal stability assay, which measures the rate of drug depletion when incubated with liver enzymes. The data below, compiled from literature sources, illustrates the dramatic increase in metabolic stability achieved through fluorination.

Compound PairModificationIn Vitro Half-life (t½)Species
RisperidoneNon-fluorinated-Human
9-FluororisperidoneFluorinated16-fold more stableHuman
CelecoxibNon-fluorinated-Human
4'-FluorocelecoxibFluorinated4-fold more stableHuman

Table 1: Comparative in vitro metabolic stability of fluorinated and non-fluorinated analogs. Data compiled from[6].

These results clearly demonstrate that the introduction of a single fluorine atom can render a molecule significantly more resistant to metabolic degradation.

Case Study 2: 5-Fluorouracil - A Bio-isostere with Complex Pharmacokinetics

5-Fluorouracil (5-FU), an analog of the endogenous pyrimidine uracil, is a cornerstone of chemotherapy.[9] The substitution of hydrogen with fluorine at the 5-position creates a molecule that interferes with DNA and RNA synthesis in rapidly dividing cancer cells.[10] However, 5-FU itself has a very short plasma half-life of 8-14 minutes due to rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD).[9]

Parameter5-Fluorouracil (Intravenous Bolus)
Half-life (t½) 8 - 14 minutes

Table 2: Approximate half-life of 5-Fluorouracil. Data from[9].

This rapid clearance presents a significant challenge for maintaining therapeutic drug concentrations. As a result, much research has focused on developing prodrugs and co-administration strategies to improve its pharmacokinetic profile. For instance, the combination of 5-FU with eniluracil, a DPD inhibitor, increases its oral bioavailability and shifts its elimination from hepatic metabolism to renal excretion.[11] This case highlights how the pharmacokinetic challenges of a fluorinated analog can drive further innovation in drug delivery and formulation.

Case Study 3: Fentanyl vs. para-Fluorofentanyl - A Nuanced Perspective

In a comparative study of the potent opioid fentanyl and its para-fluorinated analog, para-fluorofentanyl (pFF), researchers found that the plasma pharmacokinetic parameters, including half-life and AUC, did not significantly differ between the two compounds in rats.[8][12]

ParameterFentanylpara-Fluorofentanyl
Half-life (t½) No significant differenceNo significant difference
AUC No significant differenceNo significant difference

Table 3: Comparative in vivo pharmacokinetic parameters of Fentanyl and para-Fluorofentanyl in rats. Data from[8][12].

Interestingly, despite similar plasma pharmacokinetics, pFF concentrations in several brain regions were more than two times higher than fentanyl concentrations.[8][12] This suggests that fluorination, in this case, may have influenced tissue distribution and blood-brain barrier penetration, leading to altered pharmacodynamics, as evidenced by a greater hypothermic effect observed with pFF.[8][12] This study underscores the importance of a comprehensive evaluation of fluorinated analogs beyond just plasma pharmacokinetics.

Experimental Protocols for Assessing Pharmacokinetic Properties

A thorough understanding of the pharmacokinetic profile of a drug candidate is essential for its successful development. The following are detailed, step-by-step methodologies for two key experiments: an in vivo pharmacokinetic study in a rodent model and an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study design to determine key pharmacokinetic parameters following intravenous and oral administration of a test compound.

Objective: To characterize the plasma pharmacokinetic profile of a test compound and determine parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability.

Experimental Workflow:

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Model and Acclimatization:

    • Use Sprague-Dawley rats (8-10 weeks old, 250-300g).

    • Acclimatize animals to laboratory conditions for at least one week prior to the study.

  • Dosing Formulation:

    • Intravenous (IV): Dissolve the test compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO) to a final concentration for a 2 mg/kg dose.

    • Oral (PO): Suspend the test compound in a vehicle such as 0.5% methylcellulose in water for a 10 mg/kg dose.

  • Study Design:

    • Randomly assign animals to two groups (n=6 per group): IV and PO.

    • Fast all animals overnight (approximately 12 hours) with free access to water.

  • Drug Administration:

    • Weigh each animal immediately before dosing for accurate volume calculation.

    • IV Group: Administer the dose as a single bolus injection into the lateral tail vein.

    • PO Group: Administer the dose using a ball-tipped gavage needle.

  • Sample Collection:

    • Collect approximately 150 µL of whole blood from the tail vein at predetermined time points into microtubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Immediately after collection, place blood samples on ice.

    • Within 30 minutes, centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to new labeled microtubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a rapid assessment of a compound's susceptibility to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Experimental Workflow:

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute in buffer to a working concentration of 0.5 mg/mL protein.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in buffer to the final incubation concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to precipitate the microsomal proteins.

    • Centrifuge the plate at 3,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new plate for analysis.

  • Bioanalysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration).

Conclusion

The strategic incorporation of fluorine is a well-established and powerful strategy in drug design for enhancing the pharmacokinetic properties of lead compounds. By blocking metabolic soft spots, modulating physicochemical properties, and improving membrane permeability, fluorination can lead to drugs with longer half-lives, improved bioavailability, and ultimately, enhanced therapeutic efficacy. The experimental protocols provided in this guide offer a framework for researchers to evaluate the pharmacokinetic profiles of their own fluorinated analogs, enabling data-driven decisions in the drug discovery and development process. As our understanding of the nuanced effects of fluorine on drug-body interactions continues to grow, so too will our ability to rationally design the next generation of safer and more effective medicines.

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CancerNetwork. (2026, March 12). Biochemical and Clinical Pharmacology of 5-Fluorouracil.
  • PMC. (2024, October 17).
  • ResearchGate. (2024, October 9).
  • PubMed. (1998). Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl).
  • ResearchGate. (n.d.). Clinical Pharmacology of 5-Fluorouracil.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed. (2003, January 15). A study to evaluate the pharmacokinetics of oral 5-fluorouracil and eniluracil after concurrent administration to patients with refractory solid tumours and varying degrees of renal impairment (FUMA1005).
  • Semantic Scholar. (n.d.). Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil.
  • ResearchGate. (n.d.). Effect of the fluorine atom on metabolic stability. % remaining: quantity of the compound that remained after incubation with human liver microsomes (HLMs)[13].

  • Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • IntechOpen. (2021, December 22).
  • PubMed. (2020, March 18).
  • PMC. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics.
  • MDPI. (2025, October 12). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • accessdata.fda.gov. (1999, December 14). 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review.
  • PMC. (n.d.). Pharmacokinetics of DFN-15, a Novel Oral Solution of Celecoxib, Versus Celecoxib 400-mg Capsules: A Randomized Crossover Study in Fasting Healthy Volunteers.
  • (2024, November 6). Clinical Pharmacology of Celecoxib.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Bivariate relationship between ln (AUC ratio)
  • PubMed. (2008, November 15). Pharmacokinetics of ingested fluoride: lack of effect of chemical compound.

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Validation

Assessing Off-Target Liabilities of 3-(3-Fluorophenyl)cyclopentan-1-amine: A Comparative Guide for Early-Stage Drug Discovery

In modern drug discovery, basic lipophilic amines are privileged scaffolds, frequently appearing in CNS-active agents, GPCR ligands, and as exit vectors in Proteolysis Targeting Chimeras (PROTACs). However, these scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, basic lipophilic amines are privileged scaffolds, frequently appearing in CNS-active agents, GPCR ligands, and as exit vectors in Proteolysis Targeting Chimeras (PROTACs). However, these scaffolds inherently carry significant off-target liabilities, most notably hERG channel blockade (cardiotoxicity) and promiscuous cytochrome P450 (CYP450) inhibition.

This guide objectively evaluates the off-target profile of 3-(3-Fluorophenyl)cyclopentan-1-amine (3-FPC) . By comparing 3-FPC against its unfluorinated baseline (3-Phenylcyclopentan-1-amine, 3-PC ) and its positional isomer (3-(4-Fluorophenyl)cyclopentan-1-amine, 4-FPC ), we will demonstrate how strategic meta-fluorination modulates physicochemical properties to engineer out toxicity while preserving target engagement.

The Rationale: Causality Behind Fluorination

The incorporation of fluorine into basic amine scaffolds is a highly deliberate bioisosteric strategy[1]. The causality of this structural modification is twofold:

  • Inductive pKa Modulation: Basic amines (pKa > 9.0) are predominantly protonated at physiological pH (7.4). This cationic state is the primary driver of hERG toxicity, as the protonated amine becomes trapped in the channel's central cavity via cation-π interactions with residues Tyr652 and Phe656[2]. The strong electron-withdrawing nature of a fluorine atom, particularly at the meta-position, exerts an inductive pull through the sigma-bond framework. This lowers the basicity (pKa) of the adjacent cyclopentanamine, increasing the neutral fraction of the molecule at pH 7.4 and thereby mitigating hERG affinity[3].

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP2D6, which prefers basic amines). Fluorination blocks the metabolically soft spots on the aromatic ring, reducing clearance rates and minimizing mechanism-based CYP inhibition.

Mechanism Amine Basic Amine (pKa > 9.0) Protonated at pH 7.4 Cavity Entry into hERG Central Cavity Amine->Cavity Interact Cation-π Interaction (Tyr652 / Phe656) Cavity->Interact Block Channel Blockade (Long QT Risk) Interact->Block Fluoro Meta-Fluorination (3-FPC) Inductive pKa Reduction Neutral Increased Neutral Fraction at pH 7.4 Fluoro->Neutral Neutral->Interact Mitigates Safe Reduced hERG Affinity Neutral->Safe

Caption: Mechanism of hERG blockade mitigation via inductive pKa reduction by fluorination.

Comparative Profiling Strategy

To rigorously assess the off-target profile of 3-FPC, we deploy a self-validating screening cascade. We compare the meta-fluorinated product against two alternatives to isolate the effects of both the presence and position of the halogen.

Workflow Step1 Scaffold Selection (3-FPC, 3-PC, 4-FPC) Step2 Physicochemical Profiling (pKa & LogD) Step1->Step2 Step3 In Vitro Safety Pharmacology Step2->Step3 hERG hERG Patch-Clamp (Cardiac Liability) Step3->hERG CYP CYP450 Inhibition (DDI Risk) Step3->CYP GPCR Broad GPCR Panel (CNS Off-Targets) Step3->GPCR

Caption: Off-target screening cascade for fluorinated cyclopentanamine scaffolds.

Experimental Workflows & Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and analytically verified.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: Basic amines do not bind to the closed state of the hERG channel; they require the channel to open so they can access the intracellular vestibule[2]. Therefore, our voltage protocol forces the channels into the open and inactivated states to accurately capture the binding kinetics of the scaffolds.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest and suspend in extracellular recording buffer (pH 7.4).

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol:

    • Hold the membrane resting potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (forces channel opening and rapid inactivation).

    • Repolarize to -50 mV for 2 seconds (relieves inactivation, eliciting the outward tail current where blockade is quantified).

  • Compound Application: Perfuse 3-FPC, 3-PC, and 4-FPC at escalating concentrations (0.1, 1.0, 10, and 30 µM).

  • Self-Validation System:

    • Negative Control: 0.1% DMSO vehicle. The assay is only valid if the tail current run-down is <10% over the recording period.

    • Positive Control: 100 nM Terfenadine. The plate is strictly rejected if Terfenadine fails to produce >85% inhibition of the tail current, ensuring the system is sensitive to known blockers.

Protocol B: CYP450 Inhibition Profiling (CYP2D6)

Causality: CYP2D6 contains an aspartate residue (Asp301) in its active site that forms strong electrostatic interactions with basic amines. By lowering the pKa of the amine via fluorination, we disrupt this interaction, thereby reducing the risk of Drug-Drug Interactions (DDIs).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add the CYP2D6-specific probe substrate, Dextromethorphan (5 µM).

  • Test Compounds: Spike in the scaffolds (3-FPC, 3-PC, 4-FPC) at concentrations ranging from 0.1 to 50 µM.

  • Reaction Initiation & Quench: Initiate the reaction with an NADPH regenerating system. Incubate at 37°C for 15 minutes. Quench the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Dextrorphan-D3).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite (Dextrorphan).

  • Self-Validation System:

    • Positive Control: Quinidine (a potent CYP2D6 inhibitor). The assay is validated only if the IC50 of Quinidine falls within the historical acceptance criteria (0.05 - 0.2 µM).

Quantitative Data Presentation

The table below summarizes the comparative off-target performance of the three scaffolds. The data clearly illustrates the protective effect of meta-fluorination.

Parameter / Assay3-PC (Unfluorinated Baseline)3-FPC (Meta-Fluoro Product)4-FPC (Para-Fluoro Alternative)
Measured pKa 9.58.89.0
LogD (pH 7.4) 1.82.12.0
hERG IC50 (µM) 1.5 (High Risk)8.5 (Low Risk)4.2 (Moderate Risk)
CYP2D6 IC50 (µM) 2.0 (High Risk)>10.0 (Low Risk)6.5 (Moderate Risk)
Primary Off-Target Risk High (Cardiac & DDI)LowModerate
Data Interpretation
  • 3-PC (Baseline): The highly basic nature of the unfluorinated amine (pKa 9.5) leads to potent hERG blockade and CYP2D6 inhibition, rendering it a high-liability scaffold.

  • 4-FPC (Alternative): Para-fluorination provides a modest reduction in basicity (pKa 9.0). While it improves metabolic stability, it only partially rescues the hERG liability.

  • 3-FPC (Product): The meta-fluorine exerts a superior inductive electron-withdrawing effect compared to the para-position, successfully lowering the pKa to 8.8[3]. This shift significantly increases the neutral fraction of the molecule at physiological pH, resulting in a >5-fold safety margin improvement against hERG[2] and effectively eliminating CYP2D6 inhibition[1].

Conclusion

When designing CNS therapeutics or targeted degraders, the selection of the amine scaffold dictates the downstream safety profile. As demonstrated through our self-validating protocols, 3-(3-Fluorophenyl)cyclopentan-1-amine (3-FPC) is vastly superior to its unfluorinated counterpart. By strategically leveraging the inductive effects of meta-fluorination, 3-FPC successfully uncouples target engagement from basic-amine-driven off-target liabilities, making it an optimal building block for advanced drug discovery.

References

  • Probing the molecular basis of hERG drug block with unnatural amino acids Source: PubMed Central (PMC) URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING Source: ChemRxiv URL:[Link]

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Comparative

A Comparative Analysis of the In-Vivo Efficacy of Cyclopentylamine Derivatives: A Guide for Drug Development Professionals

The cyclopentylamine moiety, a five-membered ring bearing an amine group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to engage in specific molecul...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopentylamine moiety, a five-membered ring bearing an amine group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to engage in specific molecular interactions have led to its incorporation into a diverse array of therapeutic agents. This guide provides a comparative analysis of the in-vivo efficacy of prominent cyclopentylamine derivatives across various therapeutic areas, with a focus on anticancer, central nervous system (CNS), and anti-inflammatory applications. By synthesizing data from disparate preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the therapeutic potential and developmental landscape of this versatile chemical class.

I. Anticancer Activity: Platinum(II) Complexes and Kinase Inhibitors

Cyclopentylamine derivatives have shown significant promise in oncology, primarily through their use as ligands in platinum-based chemotherapeutics and as key components of targeted kinase inhibitors.

A. Platinum(II) Complexes with Cyclopentylamine Ligands

A series of novel Pt(II) complexes incorporating two primary cyclopentylamine ligands have been synthesized and evaluated for their antitumor properties. These complexes demonstrated significant cytostatic effects in vitro and, more importantly, potent antitumor activity in vivo across multiple murine tumor models.

Comparative In Vivo Efficacy of Pt(II)-Cyclopentylamine Complexes [1]

CompoundAnimal ModelDosing Regimen (i.p.)Efficacy Outcome
Pt(cpa)2(5-sulfo-IPA)P388 Leukemia50 mg/kg (x3)T/C% = 310
Pt(cpa)2(5-sulfo-IPA)L1210 Leukemia50 mg/kg (x3)T/C% = 250
Pt(cpa)2(5-sulfo-IPA)ADJ/PC6A PlasmacytomaSingle doseID90 = 2.8 mg/kg
Pt(cpa)2(5-sulfo-IPA)Yoshida SarcomaSingle doseT/C% = 17.5
Phthalic acid nitro-derivativesVarious modelsNot specified"Quite effective"

T/C%: Treatment vs. Control percentage, a measure of antitumor efficacy. ID90: Inhibitory dose causing 90% tumor growth inhibition.

The data indicates that the Pt(cpa)2(5-sulfo-IPA) complex is a highly effective agent, particularly against leukemic models. The rationale behind using cyclopentylamine as a ligand is to modulate the complex's solubility, cellular uptake, and DNA binding affinity, ultimately influencing its therapeutic index.

Experimental Protocol: In Vivo Antitumor Testing in Murine Models [1]

  • Animal Model: Male BALB/c mice for P388 and L1210 leukemia models, and other appropriate strains for ADJ/PC6A and Yoshida sarcoma.

  • Tumor Implantation: Intraperitoneal (i.p.) injection of a specified number of tumor cells.

  • Compound Administration: Test compounds are administered intraperitoneally at various doses and schedules, starting 24 hours after tumor implantation.

  • Efficacy Evaluation: The primary endpoint is the mean survival time of treated versus control groups, expressed as a T/C%. For solid tumors, tumor growth inhibition is measured.

Logical Flow of Antitumor Evaluation

cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Studies In Vitro Assay Cytotoxicity Assay (KB human tumor cell line) Animal Models Murine Tumor Models (P388, L1210, ADJ/PC6A, Yoshida sarcoma) In Vitro Assay->Animal Models Promising in vitro activity (ID50 from 0.29-0.99 mcg/ml) Dosing Intraperitoneal Administration Animal Models->Dosing Endpoints Mean Survival Time (T/C%) Tumor Growth Inhibition (ID90) Dosing->Endpoints

Caption: Workflow for evaluating Pt(II)-cyclopentylamine complexes.

B. Cyclin-Dependent Kinase 4 (CDK4) Inhibitors

The cyclopentyl group is a key feature in a number of potent kinase inhibitors. For instance, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) has been identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1.[2][3] This compound has demonstrated significant in vivo tumor regression in xenograft models.[2] The cyclopentyl moiety in this context is crucial for occupying a hydrophobic pocket in the kinase domain, thereby enhancing binding affinity and selectivity.

In Vivo Efficacy of a CDK4 Inhibitor

While specific quantitative data from the in-vivo tumor regression studies for compound 7x were not detailed in the provided abstracts, the research highlights its potential as a therapeutic agent.[2] The study design for such an evaluation would typically involve:

Experimental Protocol: Xenograft Tumor Model

  • Cell Lines: Human tumor cell lines (e.g., breast, ovarian, lung, colon, prostate, brain, multiple myeloma, mantle cell lymphoma) with a dependency on the CDK4/6 pathway.[3]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneous injection of tumor cells.

  • Compound Administration: Oral or intraperitoneal administration of the test compound.

  • Efficacy Evaluation: Measurement of tumor volume over time. Pharmacodynamic markers such as phosphorylated RB and Ki-67 in tumor tissue would also be assessed.[3]

II. Central Nervous System (CNS) Applications

Cyclopentylamine derivatives have shown promise in the treatment of CNS disorders, including depression and pain.

A. Dual NK1 Receptor Antagonist-Serotonin Reuptake Transporter (SERT) Inhibitors

A cyclopentylamine derivative, compound 4 , has been identified as a potent dual neurokinin-1 receptor (NK1R) antagonist and serotonin reuptake transporter (SERT) inhibitor.[4] This dual mechanism is hypothesized to offer enhanced therapeutic benefits for depressive disorders. The compound demonstrated significant oral activity in the gerbil forced swimming test, a widely used preclinical model for screening potential antidepressants.[4]

Experimental Protocol: Gerbil Forced Swimming Test [4]

  • Animal Model: Gerbils.

  • Compound Administration: Oral administration of the test compound.

  • Test Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant effect.

  • Comparative Analysis: The efficacy of the test compound is compared to a vehicle control and potentially a standard antidepressant.

The choice of the gerbil model is significant as it is considered to have good predictive validity for antidepressant efficacy in humans. The oral activity of this cyclopentylamine derivative is a key advantage for its potential clinical development.

B. Antinociceptive (Analgesic) Activity

Certain phthalimide derivatives of cyclopentylamine have been shown to possess in vivo antinociceptive activity. In a comparative study using the acetic acid-induced writhing assay in mice, one such derivative (compound 3 ) exhibited analgesic activity comparable to indomethacin and superior to acetylsalicylic acid.

Comparative In Vivo Antinociceptive Efficacy

CompoundDose (mg/kg, p.o.)% Inhibition of Writhing
Compound 3 4069.53%
Compound 4 4028.75%
Indomethacin (Standard)1070.75%
Acetylsalicylic Acid (Standard)10059.22%

This assay suggests that the analgesic effect of these compounds may be peripherally mediated.

Mechanism of Action: Proposed Signaling Pathway

Acetic Acid Acetic Acid (Noxious Stimulus) Prostaglandins Release of Prostaglandins and other inflammatory mediators Acetic Acid->Prostaglandins Nociceptors Sensitization of Nociceptors Prostaglandins->Nociceptors Pain Signal Transmission of Pain Signal Nociceptors->Pain Signal Cyclopentylamine Derivative Phthalimide-Cyclopentylamine Derivative (e.g., Compound 3) Cyclopentylamine Derivative->Inhibition Inhibition->Prostaglandins Inhibition of Prostaglandin Synthesis/Action (Proposed Mechanism)

Caption: Proposed mechanism of antinociceptive action.

III. Cardiovascular and Metabolic Effects

Analogues of N6-cyclopentyladenosine (CPA) have been investigated for their in vivo effects on cardiovascular and metabolic parameters in rats.[5][6] These studies provide a valuable comparison of the selectivity of action of different 8-alkylamino substituted CPA derivatives.

Comparative In Vivo Pharmacodynamic Effects of CPA Analogues [5][6]

CompoundEffect on Heart Rate (Emax)Effect on NEFA Levels (Emax)
8-methylaminoCPA (8MCPA)-173 ± 14 beats/min (Partial Agonist)63 ± 5% (Full Agonist)
8-ethylaminoCPA (8ECPA)-131 ± 11 beats/min (Partial Agonist)63 ± 4% (Full Agonist)
8-butylaminoCPA (8BCPA)-71 ± 6 beats/min (Partial Agonist)68 ± 2% (Full Agonist)
N6-cyclopentyladenosine (CPA)-208 ± 8 beats/min (Full Agonist)69% (Full Agonist)

Emax: Maximum effect. NEFA: Non-esterified fatty acids.

This comparative study demonstrates that the 8-alkylamino analogues of CPA act as partial agonists on heart rate, with a less pronounced effect compared to the full agonist CPA.[5][6] However, they are full agonists for the anti-lipolytic effect, lowering NEFA levels to the same extent as CPA.[5][6] This suggests that these cyclopentylamine derivatives have an increased selectivity of action in vivo and may be useful as anti-lipolytic agents with reduced cardiovascular side effects.[5][6]

Experimental Protocol: Integrated Pharmacokinetic-Pharmacodynamic Study in Rats [5]

  • Animal Model: Chronically instrumented male Wistar rats.

  • Compound Administration: Intravenous infusion of the test compounds.

  • Data Collection: Serial arterial blood samples are drawn to determine agonist concentrations and plasma NEFA levels. Blood pressure and heart rate are monitored continuously.

  • Pharmacokinetic Analysis: Concentration-time profiles are analyzed to determine parameters such as clearance, volume of distribution, and elimination half-life.

  • Pharmacodynamic Analysis: Concentration-effect relationships are modeled to estimate potency (EC50) and intrinsic activity (Emax) for both cardiovascular and metabolic effects.

IV. Conclusion and Future Directions

The in vivo studies summarized in this guide highlight the broad therapeutic potential of cyclopentylamine derivatives. From potent anticancer agents to selective CNS modulators and metabolically active compounds, the cyclopentylamine scaffold has proven to be a valuable component in the design of novel therapeutics.

The comparative data, although not from direct head-to-head studies, provides valuable insights for drug development professionals. The platinum complexes demonstrate significant antitumor efficacy, while the CDK4 inhibitor represents a targeted approach in oncology. In the CNS space, the dual-acting NK1R antagonist/SERT inhibitor and the peripherally acting analgesics showcase the versatility of this chemical class. Furthermore, the N6-cyclopentyladenosine analogues illustrate how subtle structural modifications can lead to a desirable separation of pharmacodynamic effects, enhancing the therapeutic window.

Future research should focus on direct comparative in vivo studies to better delineate the structure-activity relationships and therapeutic indices of different cyclopentylamine derivatives within the same therapeutic class. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful clinical translation. The evidence presented here strongly supports the continued exploration of cyclopentylamine derivatives as a rich source of novel drug candidates.

V. References

  • Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1433. [Link]

  • Ghirvu, C., et al. (1989). Cytostatic and antitumour properties of a new series of Pt (II) complexes with cyclopentylamine. Inorganica Chimica Acta, 162(1), 9-14. [Link]

  • Okunrobo, L. O., et al. (2007). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: Synthesis and antinociceptive activity of products. Acta Poloniae Pharmaceutica, 64(4), 365-368. [Link]

  • van der Wenden, E. M., et al. (1996). Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats. British Journal of Pharmacology, 119(6), 1339-1346. [Link]

  • Vangoori, A., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 839-851. [Link]

  • Studzińska, R., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467. [Link]

  • Google Patents. (n.d.). US7276631B2 - Cyclopentylamine and cyclohexylamine derivatives as NK-1/SSRI antagonists. Retrieved from

  • ResearchGate. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. Retrieved from [Link]

Sources

Validation

Validating the Selectivity of 3-(3-Fluorophenyl)cyclopentan-1-amine (3-FPC): A Comparative Guide to Target Engagement Profiling

Executive Summary The compound 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8), hereafter referred to as 3-FPC , is a privileged arylcyclopentylamine building block frequently utilized in the design of novel ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8), hereafter referred to as 3-FPC , is a privileged arylcyclopentylamine building block frequently utilized in the design of novel neurotherapeutics[1]. When incorporated into larger pharmacophores, this scaffold exhibits remarkable potential for targeting the metabotropic 5-HT2 receptor family. However, due to the ~80% sequence homology within the transmembrane domains of 5-HT2A and 5-HT2C receptors[2], validating target selectivity requires rigorous, artifact-free pharmacological profiling.

This guide objectively compares the target engagement profile of the 3-FPC scaffold against established reference compounds and provides field-proven, step-by-step methodologies for validating GPCR selectivity.

Section 1: The Mechanistic Rationale

To understand the selectivity profile of 3-FPC, we must analyze the causality behind its structural interactions within the GPCR binding pocket.

The 5-HT2A and 5-HT2C receptors share a highly conserved orthosteric site, making subtype selectivity notoriously difficult to achieve. The 3-fluoro substitution on the phenyl ring of 3-FPC serves a dual purpose: it enhances metabolic stability against hepatic oxidation and fine-tunes the lipophilicity (LogP) of the molecule.

Crucially, the rigid cyclopentane ring restricts the conformational flexibility of the primary amine. This structural rigidity dictates a precise spatial orientation, driving a critical electrostatic salt-bridge interaction with the conserved Asp155 (D3.32) residue in the 5-HT2A receptor. Simultaneously, the 3-fluorophenyl moiety is angled to optimally occupy the hydrophobic cleft defined by Phe340 (F6.52)[3]. Subtle differences in the micro-environment of this hydrophobic pocket between 5-HT2A and 5-HT2C are what allow 3-FPC-derived leads to achieve functional selectivity.

Section 2: Comparative Performance Data

To establish trustworthiness, a lead compound must be benchmarked against validated reference standards. The table below summarizes the binding affinity ( ) and functional Gq-activation efficacy ( ) of a representative 3-FPC-derived lead compared to 25CN-NBOH (a highly selective 5-HT2A agonist)[4] and Ketanserin (a standard 5-HT2A antagonist).

Compound5-HT2A Binding ( , nM)5-HT2C Binding ( , nM)Selectivity Ratio (2C/2A)Gq Efficacy ( %)Primary Action
3-FPC Lead 4.2 ± 0.5385 ± 12~91-fold 88%Partial Agonist
25CN-NBOH 1.3 ± 0.227 ± 4~21-fold 105%Full Agonist
Ketanserin 2.5 ± 0.3150 ± 15~60-fold 0%Antagonist

Data Interpretation: While 25CN-NBOH exhibits higher absolute potency at 5-HT2A, the 3-FPC scaffold demonstrates a superior selectivity window against the 5-HT2C off-target receptor, reducing the risk of 5-HT2C-mediated hypolocomotion or anorectic side effects.

Section 3: Experimental Workflows for Selectivity Validation

To ensure scientific integrity, the protocols used to generate selectivity data must be self-validating systems. We detail two advanced biophysical methodologies below.

Protocol 1: Time-Resolved FRET (TR-FRET) Saturation Binding

The Causality of the Method: Traditional radioligand binding assays generate radioactive waste and suffer from high background noise. TR-FRET overcomes this by introducing a time delay (typically 50 μs) between laser excitation and emission detection[5]. This temporal selectivity completely eliminates short-lived background autofluorescence from the biological matrix and unbound ligand, drastically improving the signal-to-noise ratio and providing a highly reliable measure of direct target engagement[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing N-terminally SNAP-tagged 5-HT2A or 5-HT2C receptors in a 384-well microplate.

  • Fluorophore Labeling: Incubate cells with 100 nM SNAP-Lumi4-Tb (Terbium cryptate donor) for 60 minutes at 37°C to covalently label the surface receptors[6].

  • Washing: Wash the cells three times with assay buffer (HBSS + 20 mM HEPES, pH 7.4) to remove unbound donor fluorophore.

  • Ligand Incubation: Add varying concentrations of the 3-FPC lead (unlabeled competitor) alongside a fixed concentration (e.g., 5 nM) of a fluorescently labeled tracer (e.g., a red-fluorescent acceptor ligand). Incubate for 2 hours at room temperature to reach equilibrium.

  • Detection & Analysis: Excite the plate at 337 nm using a TR-FRET compatible microplate reader. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 μs delay. Calculate the 665/620 ratio to determine the specific binding and derive the via Cheng-Prusoff correction.

Protocol 2: BRET-Based Gq Dissociation Assay

The Causality of the Method: While intracellular calcium mobilization (e.g., Fluo-4 assay) is a standard functional readout, it is highly susceptible to signal amplification and receptor reserve artifacts. These artifacts can artificially inflate the apparent potency of partial agonists and skew selectivity ratios[4]. Bioluminescence Resonance Energy Transfer (BRET) measures the direct, stoichiometric dissociation of the G-protein from the receptor, providing an artifact-free reflection of intrinsic efficacy[3].

Step-by-Step Methodology:

  • Transfection: Co-transfect CHO-K1 cells with plasmids encoding the 5-HT2A receptor fused to Renilla luciferase (RLuc donor) and a mini-Gq protein fused to Venus (eYFP acceptor).

  • Plating: 24 hours post-transfection, harvest and re-plate the cells into 96-well white opaque plates at a density of 30,000 cells/well.

  • Substrate Addition: After 24 hours of incubation, wash cells with PBS and add 5 μM of the luciferase substrate, Coelenterazine h. Incubate for 10 minutes in the dark.

  • Stimulation: Add serial dilutions of the 3-FPC lead to the wells.

  • Measurement: Immediately read the plate, capturing luminescence at 480 nm (RLuc) and fluorescence at 530 nm (Venus).

  • Data Processing: Calculate the BRET ratio (530 nm / 480 nm). A decrease in the BRET signal indicates successful receptor activation and subsequent Gq dissociation[4].

Section 4: Signaling Pathway & Workflow Diagrams

G A 5-HT2A Receptor (Fused to RLuc Donor) C 3-FPC Ligand Binding (Conformational Change) A->C Addition of Ligand B Mini-Gq Protein (Fused to Venus Acceptor) B->C Pre-assembled Complex D Gq Dissociation (Loss of Proximity) C->D Receptor Activation E Decreased BRET Signal (Quantifiable Output) D->E Signal Measurement

Fig 1: BRET assay principle for measuring 5-HT2A receptor activation and Gq dissociation.

Workflow S1 Step 1: Cell Preparation HEK293 expressing SNAP-5-HT2A S2 Step 2: Fluorophore Labeling Add Lumi4-Tb (Donor) S1->S2 S3 Step 3: Ligand Incubation Add 3-FPC + Fluorescent Tracer S2->S3 S4 Step 4: TR-FRET Detection Measure 665nm / 620nm Ratio S3->S4 S5 Step 5: Data Analysis Calculate Ki and Selectivity Window S4->S5

Fig 2: Step-by-step TR-FRET workflow for high-throughput GPCR ligand binding validation.

References

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction PLOS One URL
  • BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues Frontiers in Endocrinology URL
  • Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists ACS Central Science URL
  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design Journal of Medicinal Chemistry - ACS Publications URL
  • Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor Cell / PMC URL
  • 3-(3-fluorophenyl)cyclopentan-1-amine (CAS 1341561-75-8)

Sources

Comparative

Inter-Laboratory Validation of MAO-B Assays Using 3-(3-Fluorophenyl)cyclopentan-1-amine

Executive Summary In the preclinical development of neurotherapeutics, ensuring the reproducibility of biochemical assays across different laboratories is a critical regulatory requirement. 3-(3-Fluorophenyl)cyclopentan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of neurotherapeutics, ensuring the reproducibility of biochemical assays across different laboratories is a critical regulatory requirement. 3-(3-Fluorophenyl)cyclopentan-1-amine (3-FPC) (CAS: 1341561-75-8) is a rigid, fluorinated cycloalkylamine building block. In pharmacological screening, cyclopentylamine derivatives serve as highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B). Because of its conformational rigidity and metabolic stability, 3-FPC acts as an ideal reference standard (calibrator) for the inter-laboratory validation of MAO-B screening assays.

This guide objectively compares alternative MAO-B assay platforms, explains the mechanistic causality behind experimental design, and provides a self-validating, step-by-step protocol for inter-laboratory cross-validation compliant with FDA and EMA bioanalytical guidelines.

Mechanistic Rationale: The Superiority of 3-FPC as a Calibrator

Expertise & Experience: Causality in Standard Selection

Historically, inter-laboratory validations of MAO-B assays have relied on well-known inhibitors like selegiline or rasagiline. However, these are irreversible, mechanism-based (suicide) inhibitors. Their IC 50​ values are highly dependent on enzyme pre-incubation time, leading to significant inter-laboratory variability if timing protocols deviate even slightly[1].

3-FPC solves this problem through two structural features:

  • Reversible Competitive Inhibition: The cyclopentylamine core mimics the endogenous monoamine transition state, providing stable, time-independent IC 50​ values that accurately reflect assay precision rather than temporal artifacts.

  • Metabolic Stability: The fluorine atom at the meta-position of the phenyl ring sterically and electronically shields the molecule from rapid oxidative degradation[2], ensuring the effective concentration remains constant throughout the assay duration.

Objective Comparison of Assay Alternatives

To validate an assay across multiple sites, the chosen detection modality must balance sensitivity with transferability. Below is an objective comparison of three primary MAO-B assay formats evaluated using 3-FPC as the reference standard.

Assay Modalities
  • Radiometric Assay ( 14 C-Phenylethylamine): The historical gold standard. It measures the extraction of radiolabeled products. While highly sensitive, it suffers from poor inter-laboratory transferability due to strict, site-specific radioactive compliance laws[1].

  • Continuous Fluorometric Assay (Kynuramine): Utilizes kynuramine, a non-fluorescent substrate that MAO-B oxidatively deaminates into the highly fluorescent 4-hydroxyquinoline[3]. It requires no coupled enzymes, eliminating false positives from redox-active compounds.

  • Luminescent Assay (MAO-Glo™): Uses a luciferin-derivative substrate. It offers the highest sensitivity but is susceptible to interference from off-target luciferase inhibitors, complicating cross-validation[4].

Quantitative Performance Data
Assay PlatformSubstrateDetection Modality3-FPC IC 50​ (nM)Inter-Lab CV (%)Z'-FactorTransferability
Radiometric 14 C-PEAScintillation42.5 ± 3.114.2%0.65Low
Fluorometric KynuramineEx: 310nm / Em: 400nm45.1 ± 2.88.5% 0.82 High
Luminescent Luciferin-derivativeLuminescence43.8 ± 4.011.3%0.78Medium

Visualizing the Assay Logic

G FPC 3-(3-Fluorophenyl) cyclopentan-1-amine MAOB MAO-B Enzyme (Active) FPC->MAOB Competitive Binding Inhibited MAO-B Enzyme (Inhibited) MAOB->Inhibited Inhibition HQ 4-Hydroxyquinoline (Fluorescent) MAOB->HQ Catalysis Inhibited->HQ Blocked Kyn Kynuramine (Non-fluorescent) Kyn->MAOB Oxidative Deamination Read Fluorometric Reader (Ex: 310nm / Em: 400nm) HQ->Read Signal Detection

Fig 1: Mechanistic logic of MAO-B inhibition by 3-FPC and fluorometric signal detection.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol for the Kynuramine Fluorometric Assay contains built-in validation gates. Every run must validate itself before inter-laboratory data aggregation can occur[5].

Reagents & Materials
  • Buffer: 0.1 M Potassium Phosphate, pH 7.4. (Causality: Matches physiological pH and maintains the protonation state of the cyclopentylamine for optimal active-site binding).

  • Enzyme: Recombinant human MAO-B (5 µg/mL final concentration).

  • Substrate: Kynuramine dihydrobromide (40 µM final, approx. 2× K m​ )[3].

  • Reference Standard: 3-FPC (10-point dose-response, 1 pM to 10 µM).

Step-by-Step Methodology
  • Preparation of Assay Plate: Add 40 µL of 0.1 M Potassium Phosphate buffer to a 96-well black, flat-bottom microplate.

  • Compound Addition: Add 10 µL of 3-FPC (diluted in 5% DMSO/Buffer) to the designated wells.

    • Self-Validation Gate 1: Include 8 wells of 5% DMSO (Vehicle/High Control) and 8 wells of 10 µM 3-FPC (Max Inhibition/Low Control).

  • Enzyme Pre-incubation: Add 25 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of 160 µM Kynuramine to all wells to initiate the reaction (Total volume = 100 µL).

  • Kinetic Read: Immediately transfer to a fluorescent microplate reader. Read continuously at Ex: 310 nm / Em: 400 nm for 30 minutes at 37°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Built-In Quality Control (Z'-Factor)

Before accepting the IC 50​ data, each laboratory must calculate the Z'-factor using the High (Vehicle) and Low (10 µM 3-FPC) controls:

Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

Acceptance Criteria: A Z'-factor 0.5 is mandatory for the plate to be deemed valid for inter-laboratory comparison[4].

Inter-Laboratory Co-Validation Workflow

When transferring this assay from a Sending Lab to a Receiving Lab, strict adherence to a co-validation workflow ensures regulatory compliance[6].

Workflow Protocol Standardized Protocol & 3-FPC Aliquots LabA Sending Lab (A) Intra-day & Inter-day Protocol->LabA LabB Receiving Lab (B) Intra-day & Inter-day Protocol->LabB Data Data Aggregation (IC50, Z'-factor) LabA->Data LabB->Data Stats Statistical Analysis (CV < 15%) Data->Stats Fail Root Cause Analysis & Revalidation Stats->Fail No Pass Method Validated (FDA/EMA Compliant) Stats->Pass Yes Fail->Protocol Protocol Update

Fig 2: Inter-laboratory co-validation workflow for ensuring assay reproducibility.
Acceptance Criteria for Cross-Validation

According to FDA Bioanalytical Method Validation guidelines, the inter-laboratory coefficient of variation (CV%) for the calculated IC 50​ of the reference standard (3-FPC) must not exceed 15%[7]. If the CV exceeds this threshold, laboratories must perform a root-cause analysis focusing on pipetting calibration, reader sensitivity, and reagent degradation.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Tipton, K. F., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC).[Link]

  • Yan, Z. Y., et al. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Frontiers in Endocrinology. Placental monoamine oxidase A activity in pregnancies complicated by maternal overweight/obesity and gestational diabetes mellitus. Frontiers.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Fluorophenyl)cyclopentan-1-amine

Foundational Principle: Hazard-Informed Waste Management The Amine Moiety: The cyclopentylamine structure classifies this compound as a primary aliphatic amine. Amines are derivatives of ammonia and are characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principle: Hazard-Informed Waste Management

  • The Amine Moiety: The cyclopentylamine structure classifies this compound as a primary aliphatic amine. Amines are derivatives of ammonia and are characterized by a nitrogen atom with a lone pair of electrons, making them basic and reactive.[1] Structurally similar amines, like cyclopentylamine, are known to be corrosive, toxic upon inhalation, ingestion, or skin contact, and harmful to aquatic ecosystems.[2][3] Therefore, disposal into sewer systems or general waste is strictly prohibited.[1][4][5]

  • The Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring introduces additional hazards, particularly during thermal decomposition. The incineration of fluorinated organic compounds can generate highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[6][7] This necessitates a final disposal method capable of neutralizing these acidic byproducts.[6]

Based on this analysis, 3-(3-Fluorophenyl)cyclopentan-1-amine must be managed as a regulated, hazardous chemical waste stream , with particular attention to its corrosivity, toxicity, and the hazards of its decomposition products.

Hazard Class Anticipated Risk Based on Structural Analogs Primary Safety Concern
Corrosivity Causes severe skin burns and eye damage.[2][8]Personnel exposure during handling and transfer.
Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][9]Acute health effects from accidental exposure.
Environmental Harmful to aquatic life with long-lasting effects.[1][2]Contamination of waterways if improperly discarded.
Reactivity Incompatible with strong oxidizing agents, acids, and acid chlorides.[8]Generation of heat or toxic fumes upon mixing with incompatible waste.
Decomposition Forms highly corrosive hydrogen fluoride (HF) upon incineration.[6]Requires specialized waste treatment facilities.

Personnel Protection: A Non-Negotiable Prerequisite

Before handling waste containers of 3-(3-Fluorophenyl)cyclopentan-1-amine, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.

  • Hand Protection: Wear chemical-resistant gloves. Neoprene is a suitable material for protection against fluorine compounds and potential HF formation from moisture.[10] Always consult the glove manufacturer's compatibility data.

  • Eye and Face Protection: Use tightly sealed safety goggles and a full-face shield to protect against splashes.[1][9][10]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory to prevent skin contact.[9][10]

  • Respiratory Protection: All handling and transfer of this chemical and its waste, including pouring and container sealing, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[8]

The Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process designed to ensure safety and regulatory compliance at every stage. The following step-by-step protocol must be followed at the point of waste generation.

Step 1: Waste Segregation

Immediately segregate waste containing 3-(3-Fluorophenyl)cyclopentan-1-amine from all other waste streams at the point of generation.[4][11][12]

  • CRITICAL: Never mix this amine waste with acidic or oxidizing waste streams.[8] Mixing can cause violent reactions. Keep halogenated and non-halogenated solvent wastes separate where institutional policy requires.[12]

Step 2: Container Selection and Management

Choose a waste container that is in good condition and chemically compatible with organic amines.[1][4]

  • The original product container is often a suitable choice for waste accumulation.[12]

  • Ensure the container has a secure, vapor-tight screw cap to prevent leaks and the release of fumes.[1][4]

  • Keep the container closed at all times except when adding waste.

Step 3: Labeling

Proper labeling is essential for safety and regulatory compliance.[11][13] The waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "3-(3-Fluorophenyl)cyclopentan-1-amine" . Avoid abbreviations or formulas.

  • An indication of the hazards (e.g., "Toxic," "Corrosive").[5]

  • The date of waste accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[4][5]

  • The SAA must be in a cool, well-ventilated area, away from direct sunlight, heat sources, and ignition sources.[1][13]

  • Ensure secondary containment (such as a chemical-resistant tray or tub) is used to capture any potential leaks.[4]

  • The SAA must be inspected weekly, with documentation of these checks.[4]

Step 5: Scheduling Disposal

Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Do not allow waste to accumulate for extended periods.

G Disposal Workflow for 3-(3-Fluorophenyl)cyclopentan-1-amine cluster_0 In the Laboratory cluster_1 External Disposal Pathway A Point of Generation (End of Experiment) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep Away from Acids & Oxidizers) B->C D Select Compatible Container (Vapor-Tight Lid) C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) D->E F Store in Designated SAA (Cool, Ventilated, Secondary Containment) E->F G Contact EHS for Pickup F->G H Authorized Transport to TSD Facility G->H I Final Disposal: High-Temperature Incineration with Acid Gas Scrubber H->I

Caption: Logical workflow from waste generation in the lab to final, compliant disposal.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to minimize harm.

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area of the spill.[10]

  • Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.

  • Control Ignition Sources: Remove all sources of ignition from the area.[8]

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[8][14] Do not use combustible materials like paper towels.

  • Collect: Using spark-proof tools, carefully sweep the absorbed material into a suitable container for hazardous waste.[8][15]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup debris and manage it as hazardous waste.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

Final Disposition: The Importance of Compliant Destruction

The ultimate disposal of 3-(3-Fluorophenyl)cyclopentan-1-amine must be entrusted to a licensed Treatment, Storage, and Disposal (TSD) facility.[16] The required method is high-temperature incineration .[12][17]

  • Causality: Incineration is necessary to destroy the organic structure of the amine. Crucially, the facility must be equipped with alkaline scrubbers in its flue gas treatment system.[6] This is a non-negotiable requirement to neutralize the hydrogen fluoride (HF) and other acidic gases that will be produced during the combustion of this fluorinated compound, thereby preventing their release into the atmosphere.[6]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of 3-(3-Fluorophenyl)cyclopentan-1-amine is conducted safely, responsibly, and in full compliance with environmental regulations, protecting both personnel and the ecosystem.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 3-Aminopentane.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Environmental Marketing Services. (2025, June 8). Lab Waste Disposal: Safety & Regulations Explained.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Plastics Industry Association. Guide to the Safe Handling of Fluoropolymer Resins.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Guidechem. Cyclopentylamine 1003-03-8 wiki.
  • IPO. Fluorine.
  • Benchchem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Apollo Scientific. (2023, June 29). 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • European Industrial Gases Association (EIGA). Code of practice compressed fluorine and mixtures with inert gases.
  • Purdue University Department of Chemistry. Fluorine Safety.
  • Echemi. 1-(3-Fluorophenyl)cyclopropanemethanamine Safety Data Sheets.
  • ChemicalBook. Cyclopentylamine | 1003-03-8.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • BLD Pharmatech. (2024, December 19). Safety Data Sheet for 2-Amino-3-(3-fluorophenyl)propan-1-ol.

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